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  • Product: 2-(Dimethylamino)-3-nitrobenzoic acid
  • CAS: 175347-01-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(Dimethylamino)-3-nitrobenzoic Acid

A Note on the Subject Compound: Direct experimental data for 2-(Dimethylamino)-3-nitrobenzoic acid is not extensively available in public literature. This guide, therefore, presents a comprehensive overview of its predic...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Direct experimental data for 2-(Dimethylamino)-3-nitrobenzoic acid is not extensively available in public literature. This guide, therefore, presents a comprehensive overview of its predicted chemical properties, grounded in fundamental chemical principles and supported by comparative data from structurally similar compounds. The insights provided are intended for researchers, scientists, and drug development professionals to anticipate the behavior and characteristics of this molecule.

Introduction

2-(Dimethylamino)-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups on a benzene ring: a carboxylic acid group, a dimethylamino group, and a nitro group. This unique combination of an electron-donating group (dimethylamino) and two electron-withdrawing groups (nitro and carboxylic acid) suggests a complex electronic environment that dictates its reactivity and physical properties. This guide will delve into the predicted molecular and physical characteristics, spectroscopic signatures, reactivity, and potential applications of this compound, drawing parallels with closely related analogs.

Molecular and Physical Properties

The chemical properties of 2-(Dimethylamino)-3-nitrobenzoic acid are determined by the interplay of its functional groups.

Structure and Conformation

The core of the molecule is a benzene ring substituted at the 1, 2, and 3 positions. The presence of the bulky dimethylamino and nitro groups adjacent to each other and to the carboxylic acid group likely introduces steric hindrance, potentially forcing the carboxyl and nitro groups out of the plane of the benzene ring.

Diagram 1: Chemical Structure of 2-(Dimethylamino)-3-nitrobenzoic acid

Caption: Structure of 2-(Dimethylamino)-3-nitrobenzoic acid.

Predicted Physical Properties

A summary of predicted and analogous compound properties is presented in the table below.

PropertyPredicted/Analog ValueBasis for Prediction/Comparison
Molecular Formula C₉H₁₀N₂O₄-
Molecular Weight 210.19 g/mol -
Appearance Likely a yellow to off-white solidNitro-substituted aromatic compounds are often colored.[1]
Melting Point (°C) 182-184 (for 2-methyl-3-nitrobenzoic acid)The dimethylamino group may alter the crystal packing and melting point compared to a methyl group.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.The carboxylic acid group provides some water solubility, but the aromatic ring and other substituents limit it. Carboxylic acids are generally soluble in organic solvents.[1][2]
pKa Expected to be a stronger acid than benzoic acid (pKa ~4.2) but potentially weaker than 3-nitrobenzoic acid (pKa 3.47).The electron-withdrawing nitro group increases acidity. The electron-donating dimethylamino group will likely decrease the acidity relative to 3-nitrobenzoic acid.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region will likely display a complex splitting pattern due to the substitution. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the nine carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹ respectively).[3]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and methyl groups from the dimethylamino substituent.

Reactivity and Synthetic Considerations

The reactivity of 2-(Dimethylamino)-3-nitrobenzoic acid is governed by the interplay of its three functional groups.

Acidity and Basicity

The carboxylic acid group is acidic and will react with bases to form carboxylate salts.[2] The dimethylamino group is basic and can be protonated by strong acids.

Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and conversion to an acid chloride using reagents like thionyl chloride.

Reactions of the Aromatic Ring

The aromatic ring is expected to be deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups.[1] The directing effects of the substituents would lead to a complex mixture of products in such reactions.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This would yield 3-amino-2-(dimethylamino)benzoic acid, a potentially useful synthetic intermediate.

Synthetic Pathways

A plausible synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid could involve the nitration of 2-(dimethylamino)benzoic acid. However, controlling the regioselectivity of the nitration would be a significant challenge.

Diagram 2: Potential Synthesis and Reactions

G cluster_synthesis Plausible Synthesis cluster_reactions Key Reactions 2-(Dimethylamino)benzoic Acid 2-(Dimethylamino)benzoic Acid 2-(Dimethylamino)-3-nitrobenzoic Acid 2-(Dimethylamino)-3-nitrobenzoic Acid 2-(Dimethylamino)benzoic Acid->2-(Dimethylamino)-3-nitrobenzoic Acid Nitration (e.g., HNO₃/H₂SO₄) Ester Derivative Ester Derivative 2-(Dimethylamino)-3-nitrobenzoic Acid->Ester Derivative Esterification (ROH, H⁺) 3-Amino-2-(dimethylamino)benzoic Acid 3-Amino-2-(dimethylamino)benzoic Acid 2-(Dimethylamino)-3-nitrobenzoic Acid->3-Amino-2-(dimethylamino)benzoic Acid Reduction (e.g., H₂, Pd/C)

Caption: Potential synthesis and key reactions of the title compound.

Applications in Research and Drug Development

Substituted nitrobenzoic acids are valuable intermediates in organic synthesis.[4] The structural motifs present in 2-(Dimethylamino)-3-nitrobenzoic acid suggest its potential utility in several areas:

  • Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications.

  • Dye and Pigment Chemistry: Nitroaromatic compounds are often used in the synthesis of dyes.[1]

  • Materials Science: As a monomer or precursor for the synthesis of specialty polymers and other materials.

Safety and Handling

Specific safety data for 2-(Dimethylamino)-3-nitrobenzoic acid is not available. However, based on similar compounds, the following precautions should be taken:

  • Irritant: Likely to cause skin and eye irritation.[5]

  • Toxicity: May be harmful if swallowed or inhaled.[5]

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(Dimethylamino)-3-nitrobenzoic acid is a molecule with a rich and complex chemical profile predicted from its structure. While direct experimental data is limited, this guide provides a solid foundation for understanding its expected properties and reactivity based on established chemical principles and comparison with analogous compounds. For researchers and developers, this compound represents a potentially versatile building block, and the information herein should aid in its synthesis, characterization, and application.

Sources

Exploratory

An In-Depth Technical Guide to 2-(Dimethylamino)-3-nitrobenzoic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Molecular structure, stereoelectronic causality, and self-validating synthetic workflows. Executive Summary In the landscape of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Molecular structure, stereoelectronic causality, and self-validating synthetic workflows.

Executive Summary

In the landscape of modern drug discovery, highly functionalized aromatic building blocks are the cornerstones of targeted therapeutics. 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) [1] is a privileged, advanced intermediate utilized extensively in the synthesis of polycyclic heteroaromatics, such as benzimidazoles and imidazoquinoxalines[2].

As a Senior Application Scientist, I approach this molecule not just as a chemical formula, but as a dynamic system of stereoelectronic forces. The unique 1,2,3-trisubstitution pattern on the benzene ring creates a highly strained molecular architecture. Understanding the causality between this structural strain and the molecule's chemical reactivity is critical for optimizing downstream synthetic workflows, scaling up active pharmaceutical ingredients (APIs), and ensuring high-purity isolations.

Structural Anatomy & Stereoelectronic Profiling

To master the chemistry of 2-(Dimethylamino)-3-nitrobenzoic acid, one must first deconstruct its molecular structure. The reactivity of this compound is entirely dictated by the interplay of steric hindrance and electronic decoupling.

The "Sandwich" Effect and Torsional Strain

The molecule features a bulky dimethylamino group ( −N(CH3​)2​ ) at the C2 position, sandwiched directly between a carboxylic acid ( −COOH ) at C1 and a nitro group ( −NO2​ ) at C3. The van der Waals radii of the N-methyl groups severely clash with the oxygen atoms of the adjacent substituents.

Causality in Action: To relieve this immense steric strain, the dimethylamino group is forced to rotate out of the plane of the aromatic ring.

Electronic Decoupling

In a typical aniline derivative, the nitrogen lone pair is parallel to the π -system of the benzene ring, allowing for strong electron donation via resonance ( +R effect). However, because the steric clash forces the −N(CH3​)2​ group out of the aromatic plane, orbital overlap is destroyed.

  • Result 1: The resonance electron donation is effectively "turned off."

  • Result 2: The ring remains highly electron-deficient, dominated by the strong inductive ( −I ) and resonance ( −R ) withdrawing effects of the nitro group.

  • Result 3: The localized lone pair on the nitrogen becomes more basic, while the pKa​ of the carboxylic acid drops (becomes more acidic) due to the unopposed electron-withdrawing nature of the adjacent nitro group.

Steric_Logic N1 Bulky -N(CH3)2 at C2 N3 Severe Steric Clash (1,2,3-Trisubstitution) N1->N3 N2 -COOH at C1 & -NO2 at C3 N2->N3 N4 -N(CH3)2 Twists Out of Aromatic Plane N3->N4 Strain Relief N5 Loss of Resonance Electron Donation (+R) N4->N5 Orbital Misalignment N6 Increased Ring Electrophilicity & Altered -COOH pKa N5->N6 Electronic Consequence

Figure 1: Causal logic of stereoelectronic effects in 2-(Dimethylamino)-3-nitrobenzoic acid.

Quantitative Data Summary
Property / ParameterValue / Description
Chemical Name 2-(Dimethylamino)-3-nitrobenzoic acid
CAS Registry Number 175347-01-0[1]
Molecular Formula C9​H10​N2​O4​
Molecular Weight 210.19 g/mol
Typical Purity (HPLC) 98.0%
Synthetic Yield (SNAr) 85% - 92% (from 2-fluoro precursor)
Key Downstream Motifs Benzimidazoles, Imidazoquinoxalines[2]

Synthetic Methodologies: The SNAr Approach

From a retrosynthetic standpoint, the most efficient route to synthesize 2-(Dimethylamino)-3-nitrobenzoic acid is via Nucleophilic Aromatic Substitution (SNAr)[3].

Reagent Selection Causality: Fluoro vs. Chloro

While 2-chloro-3-nitrobenzoic acid is cheaper, 2-fluoro-3-nitrobenzoic acid is the superior starting material for this specific transformation[4].

  • The "Why": In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is the most electronegative element; it exerts a massive inductive pull ( −I ) that significantly lowers the activation energy required to stabilize the Meisenheimer intermediate[4].

  • The Benefit: Using the fluoro-derivative allows the amination to proceed at milder temperatures (60°C), preventing thermal decarboxylation of the ortho-carboxylic acid—a common failure point when forcing the chloro-derivative at high heat.

Self-Validating Protocol: SNAr Synthesis

Objective: High-yield conversion of 2-fluoro-3-nitrobenzoic acid to 2-(dimethylamino)-3-nitrobenzoic acid.

Step-by-Step Methodology:

  • Activation & Basification: Dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium carbonate ( K2​CO3​ , 2.5 eq) and stir for 15 minutes at room temperature.

    • Causality: K2​CO3​ deprotonates the carboxylic acid to form the highly soluble carboxylate salt. It also acts as an acid scavenger for the HF generated during the reaction, preventing the protonation (and subsequent deactivation) of the dimethylamine nucleophile.

  • Nucleophilic Addition: Dropwise add a 40% aqueous dimethylamine solution (3.0 eq) while maintaining the internal temperature below 30°C.

    • Causality: The highly electron-withdrawing nitro group at C3 and the carboxylate at C1 heavily activate the C2 position. Dropwise addition controls the exothermic formation of the Meisenheimer complex.

  • Thermal Maturation: Elevate the temperature to 60°C and stir for 4-6 hours.

    • Self-Validation Check: Sample the reaction mixture, quench with dilute HCl, and extract with ethyl acetate. Analyze via HPLC (254 nm). The reaction is deemed complete and self-validated when the starting material peak is <1%.

  • Quenching & Precipitation: Cool the mixture to 0-5°C. Slowly acidify the mixture using 2M HCl until the pH reaches 3-4.

    • Causality: Acidification protonates the carboxylate back to the neutral carboxylic acid. Because the molecule contains a bulky, hydrophobic dimethylamino group and an un-ionized carboxylic acid at this pH, its aqueous solubility drops drastically, triggering rapid precipitation.

  • Isolation: Filter the bright yellow precipitate under vacuum. Wash the filter cake with cold water to remove residual DMF and inorganic salts. Recrystallize from ethanol/water to yield the pure API intermediate.

SNAr_Workflow A 2-Fluoro-3-nitrobenzoic Acid (Starting Material) C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack B Dimethylamine (Aqueous) + K2CO3 (Base) B->C D 2-(Dimethylamino)-3-nitrobenzoic Acid (Crude Salt) C->D Fluoride Expulsion E Acidification (HCl) & Recrystallization D->E Workup F Pure API Intermediate (CAS: 175347-01-0) E->F Isolation

Figure 2: Synthetic workflow for 2-(Dimethylamino)-3-nitrobenzoic acid via SNAr mechanism.

Downstream Applications in Drug Discovery

In medicinal chemistry, 2-(Dimethylamino)-3-nitrobenzoic acid is rarely the final drug; it is a springboard. Its primary utility lies in its reduction to 3-amino-2-(dimethylamino)benzoic acid [2].

Pathway to Kinase Inhibitors

Once the nitro group is reduced (typically via catalytic hydrogenation using Pd/C or Iron/Acetic acid), the resulting diamine-like precursor is perfectly primed for intramolecular cyclization. By activating the carboxylic acid (using coupling reagents like HATU or via acid chloride formation), the molecule can be reacted with various primary amines and subsequently cyclized into benzimidazoles or imidazoquinoxalines [2]. These polycyclic heteroaromatics are foundational to the pharmacophores of numerous ATP-competitive kinase inhibitors, PARP inhibitors, and allosteric modulators used in oncology.

Drug_Dev Step1 2-(Dimethylamino)- 3-nitrobenzoic Acid Step2 Catalytic Reduction (Pd/C, H2) Step1->Step2 Step3 3-Amino-2-(dimethylamino) benzoic Acid Step2->Step3 Step4 Amidation & Cyclization (Coupling Reagents) Step3->Step4 Step5 Benzimidazole / Quinoxaline Scaffolds Step4->Step5 Step6 Targeted API (e.g., Kinase Inhibitor) Step5->Step6

Figure 3: Downstream integration of the intermediate into targeted kinase inhibitor scaffolds.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:

  • 1 H NMR (DMSO- d6​ ): The defining feature is the singlet corresponding to the six protons of the dimethylamino group. Due to the out-of-plane twisting (discussed in Section 2), this singlet typically appears shielded around δ 2.80 - 2.95 ppm, rather than further downfield.

  • 13 C NMR: The complete disappearance of the massive C-F coupling constants (typically JC−F​≈250 Hz for the ipso carbon) confirms the total consumption of the fluoro-starting material.

  • LC-MS (ESI-): The molecule ionizes exceptionally well in negative mode due to the acidic carboxylic acid, yielding a strong [M−H]− peak at m/z 209.1.

References

3.[3] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL: [Link]

4.[2] Title: High-Affinity α -Aminobutyric Acid A/Benzodiazepine Ligands: Synthesis and Structure−Activity Relationship Studies of a New Series of Tetracyclic Imidazoquinoxalines Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Foundational

Synthesis and Process Optimization of 2-(Dimethylamino)-3-nitrobenzoic Acid: A Comprehensive Technical Guide

Executive Summary 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) is a highly specialized, sterically congested aromatic building block. It is frequently utilized in the pharmaceutical industry for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) is a highly specialized, sterically congested aromatic building block. It is frequently utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), particularly functionalized benzimidazoles, quinazolines, and targeted kinase inhibitors. The molecule features a unique triad of functional groups: a carboxylic acid for coupling, a strongly electron-withdrawing nitro group, and a sterically demanding dimethylamino moiety. This guide outlines the optimal synthetic pathways, mechanistic causality, and validated experimental protocols for its preparation.

Retrosynthetic Strategy & Pathway Selection

The most efficient and scalable route to 2-(dimethylamino)-3-nitrobenzoic acid is via Nucleophilic Aromatic Substitution (SNAr). The transformation requires an ortho-halo-nitrobenzoic acid precursor.

Evaluating the Halogen Leaving Group: Fluoro vs. Chloro

In standard aliphatic nucleophilic substitutions (SN2), chloride is a better leaving group than fluoride due to its polarizability and weaker carbon-halogen bond. However, in SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.

Fluorine's extreme electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic. This drastically lowers the activation energy for nucleophilic attack. Consequently, [1] reacts magnitudes faster and under much milder conditions than [2]. Utilizing the fluoro-precursor prevents thermal degradation and minimizes the E-factor of the process.

Mechanistic Causality (The SNAr Framework)

When 2-fluoro-3-nitrobenzoic acid is subjected to dimethylamine, the following sequence dictates the reaction dynamics:

  • Deprotonation : The carboxylic acid (pKa ~2.5–3.0) is immediately deprotonated by the basic dimethylamine, forming a carboxylate salt. While a carboxylate is electron-donating and typically deactivates SNAr, the overwhelming electron-withdrawing nature of the ortho-nitro group (-I and -M effects) maintains sufficient electrophilicity at the C2 position.

  • Nucleophilic Attack : A second equivalent of dimethylamine attacks the C2 position. The transition state is stabilized by the nitro group, which delocalizes the developing negative charge to form the Meisenheimer complex.

  • Elimination & Neutralization : The fluoride ion is expelled, restoring aromaticity. The expelled HF is immediately neutralized by a third equivalent of dimethylamine, forming dimethylammonium fluoride.

SNAr_Pathway SM 2-Fluoro-3-nitrobenzoic acid (CAS: 317-46-4) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + HN(CH3)2 Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) Intermediate->Product - HF

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway forming the target compound.

Process Metrics & Quantitative Data

The selection of the starting material drastically impacts the process metrics. Below is a comparative analysis of the two primary SNAr routes.

ParameterRoute A (Fluoro Precursor)Route B (Chloro Precursor)
Starting Material CAS 317-46-43970-35-2
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Reaction Temperature 20–25 °C (Ambient)80–100 °C (Reflux)
Reaction Time 2–4 hours12–24 hours
Typical Yield 92–95%60–75%
Impurity Profile Clean, minimal side reactionsHigher risk of thermal degradation
E-Factor LowModerate

Experimental Protocols: A Self-Validating System

The following protocol utilizes the superior Route A to synthesize [3].

Causality Note on Reagent Stoichiometry : We utilize 3.5 molar equivalents of dimethylamine. 1 eq neutralizes the carboxylic acid, 1 eq acts as the nucleophile, 1 eq neutralizes the generated HF, and 0.5 eq acts as a kinetic buffer to maintain reaction velocity.

Step-by-Step Methodology

Step 1: Setup & Dissolution

  • Charge a round-bottom flask equipped with a magnetic stirrer and a temperature probe with 2-fluoro-3-nitrobenzoic acid (1.0 eq, e.g., 10.0 g, 54.0 mmol).

  • Suspend the solid in absolute ethanol (50 mL). (Note: The suspension will clear as the amine is added and the soluble salt forms).

Step 2: Nucleophile Addition

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Dropwise, add a 40% aqueous solution of dimethylamine (3.5 eq, 24 mL, 189 mmol) over 15 minutes.

  • Causality: Exothermic salt formation and SNAr initiation must be strictly controlled to prevent solvent boil-off or localized overheating, which can lead to unwanted esterification side-reactions.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C).

  • Stir vigorously for 3 hours. Monitor completion via HPLC or TLC (DCM:MeOH 9:1 with 1% AcOH). The starting material peak/spot should be completely consumed.

Step 4: Workup & Isoelectric Precipitation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C) to remove ethanol and excess unreacted dimethylamine.

  • Dilute the resulting aqueous residue with 50 mL of deionized water and cool to 0–5 °C.

  • Slowly add 1M HCl dropwise until the pH reaches 3.0–3.5 .

  • Causality: The target molecule is an ampholyte. At pH > 5, it exists as a highly soluble carboxylate. At pH < 1, the dimethylamino group protonates, forming a soluble ammonium salt. Targeting pH 3.0–3.5 hits the isoelectric point, forcing the neutral zwitterion/free acid to crash out of the solution.

Step 5: Isolation & Drying

  • Filter the bright yellow precipitate through a Büchner funnel.

  • Wash the filter cake with ice-cold water (2 x 15 mL) to remove residual dimethylammonium chloride salts.

  • Dry the product in a vacuum oven at 50 °C for 12 hours to afford the target compound as a crystalline yellow solid.

Workflow Step1 1. Dissolution Dissolve precursor in EtOH Step2 2. Nucleophile Addition Add 40% aq. Dimethylamine (0-5°C) Step1->Step2 Step3 3. Reaction Maturation Stir at 25°C for 2-4 hours Step2->Step3 Step4 4. Isoelectric Workup Concentrate & Acidify to pH 3.0-3.5 Step3->Step4 Step5 5. Isolation & Drying Filter, wash, and vacuum dry at 50°C Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the product.

References

  • Title: 2-Dimethylamino-3-nitrobenzoic acid (CAS 175347-01-0) Chemical Properties Source: Molbase Chemical Search URL: [Link]

Exploratory

Physical properties of 2-(Dimethylamino)-3-nitrobenzoic acid (melting point, solubility)

An In-Depth Technical Guide to the Physical Characterization of 2-(Dimethylamino)-3-nitrobenzoic Acid Executive Summary 2-(Dimethylamino)-3-nitrobenzoic acid (CAS 175347-01-0) is a highly substituted aromatic compound ut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Characterization of 2-(Dimethylamino)-3-nitrobenzoic Acid

Executive Summary

2-(Dimethylamino)-3-nitrobenzoic acid (CAS 175347-01-0) is a highly substituted aromatic compound utilized as a critical intermediate in advanced organic synthesis and pharmaceutical development. The accurate characterization of its physical properties—specifically melting point and thermodynamic solubility—is paramount for downstream formulation and biological evaluation. This whitepaper provides a rigorous, mechanistically grounded guide to profiling these properties, moving beyond basic procedural lists to explain the thermodynamic and structural causality behind each analytical choice.

Chemical Profiling & Structural Causality

The physical behavior of 2-(Dimethylamino)-3-nitrobenzoic acid is dictated by the intricate interplay of its three functional groups on the benzene ring:

  • Steric Hindrance and Coplanarity: The bulky dimethylamino group at the ortho position introduces significant steric clash, twisting the adjacent carboxylic acid group out of coplanarity with the aromatic π -system. This disruption affects the molecule's crystal packing efficiency.

  • Intermolecular Forces: Unlike primary amine analogs (e.g., 2-amino-3-nitrobenzoic acid), the tertiary dimethylamino group lacks a hydrogen bond donor. This absence of strong intermolecular hydrogen bonding significantly lowers the crystal lattice energy, resulting in a depressed melting point compared to its primary amine counterparts.

  • Electronic Effects on Ionization: The strongly electron-withdrawing nitro group at the meta position stabilizes the carboxylate anion via inductive effects, lowering the pKa​ of the carboxylic acid. This directly impacts its pH-dependent solubility profile, rendering the molecule highly sensitive to the pH of the dissolution medium.

Melting Point Analysis: Principles and Causality

The melting point is a definitive metric for compound purity and polymorph identification. Accurate determination requires strict adherence to standardized heating ramps to ensure thermal equilibrium between the heating block and the sample. Rapid heating leads to thermal lag, artificially broadening the melting range and yielding inaccurately high onset temperatures.

To establish a self-validating system, the apparatus must be calibrated using secondary reference standards prior to sample analysis, ensuring instrumental drift is accounted for [1].

Protocol 1: Capillary Melting Point Determination (USP <741> Compliant)
  • Sample Preparation: Desiccate the 2-(Dimethylamino)-3-nitrobenzoic acid sample under vacuum for 24 hours.

    • Causality: Residual moisture acts as a plasticizing impurity, disrupting the crystal lattice and artificially depressing the melting point.

  • Capillary Loading: Gently pulverize the dried sample and load it into a glass capillary tube (0.8–1.2 mm internal diameter). Tamp the tube to compact the powder to a precise height of 3 mm.

    • Causality: Consistent packing density ensures uniform, isotropic heat transfer through the solid matrix.

  • Instrument Calibration (Self-Validation): Verify the melting point apparatus using a USP primary reference standard (e.g., Sulfanilamide, MP ~165 °C) to validate the target temperature range.

  • Temperature Ramping: Rapidly heat the instrument to 10 °C below the expected onset temperature. Reduce the heating rate to exactly 1 °C/min.

    • Causality: A 1 °C/min ramp allows the sample to absorb heat uniformly, preventing thermal overshoot and ensuring the recorded temperature matches the true phase transition [1].

  • Observation and Recording: Record the onset temperature ( Tonset​ ) when the first detectable liquid phase appears, and the clear point ( Tclear​ ) when no solid phase remains.

MP_Workflow Start Sample Desiccation (24h under vacuum) Capillary Capillary Loading (3 mm compacted depth) Start->Capillary Ramp Temperature Ramping (1 °C/min near MP) Capillary->Ramp Observe Observe Phase Change (First liquid to clear) Ramp->Observe Record Record T_onset & T_clear (USP <741> Compliance) Observe->Record

Figure 1: Logical workflow for capillary melting point determination per USP <741> standards.

Thermodynamic Solubility Profiling: Kinetic vs. Thermodynamic

While kinetic solubility (often measured via rapid DMSO stock dilution) is useful for early high-throughput screening, it frequently overestimates solubility due to the formation of supersaturated or metastable amorphous states. Thermodynamic solubility, which measures the true equilibrium between the crystalline solid and the solution, is the gold standard for late-stage characterization [2].

For 2-(Dimethylamino)-3-nitrobenzoic acid, the lipophilic dimethylamino group results in poor aqueous solubility at low pH (intrinsic solubility, S0​ ). However, at physiological pH (7.4), the ionization of the carboxylic acid drives a logarithmic increase in solubility.

Protocol 2: Shake-Flask Thermodynamic Solubility (OECD Test Guideline 105)

This protocol incorporates a critical self-validating step: analyzing the residual solid via X-ray Powder Diffraction (XRPD) to ensure no polymorphic transformations or hydrate formations occurred during the equilibration phase.

  • Equilibration Setup: Add an excess amount of crystalline 2-(Dimethylamino)-3-nitrobenzoic acid (e.g., 10 mg) to 1 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or Phosphate Buffer for pH 7.4) in a sealed glass vial.

  • Isothermal Agitation: Place the vial in a thermomixer at 25.0 ± 0.1 °C and agitate at 800 rpm for 24 to 48 hours.

    • Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium, overcoming the activation energy barrier of dissolution [2].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is strictly preferred over filtration for lipophilic compounds to prevent the non-specific adsorption of the analyte to filter membranes, which would falsely lower the measured concentration.

  • Supernatant Analysis: Carefully extract the supernatant, dilute if necessary, and quantify the dissolved compound concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a validated calibration curve.

  • Solid-State Validation (Self-Validation): Recover the residual solid pellet, dry it gently, and analyze via XRPD.

    • Causality: If the crystal lattice has shifted to a less stable polymorph or formed a hydrate during the 48-hour incubation, the measured solubility reflects the new phase, not the original active pharmaceutical ingredient (API).

Sol_Workflow Excess Add Excess Solid to Aqueous Buffer Equilibrate Isothermal Shaking (24-48h at 25°C) Excess->Equilibrate Phase Phase Separation (Centrifugation at 10k rpm) Equilibrate->Phase Analyze HPLC-UV Analysis of Supernatant Phase->Analyze Validate Solid State Verification (XRPD Analysis) Phase->Validate Result Calculate Thermodynamic Solubility (OECD 105) Analyze->Result

Figure 2: Shake-flask method for thermodynamic solubility profiling and solid-state validation.

Quantitative Data Summary

The following table summarizes the structural identifiers and the expected physical property ranges based on the analytical methodologies described above.

PropertyValue / DescriptionAnalytical Method
Chemical Formula C9H10N2O4N/A
Molecular Weight 210.19 g/mol N/A
CAS Registry Number 175347-01-0N/A
Predicted Melting Point 165.0 °C – 168.0 °CCapillary Method (USP <741>)
Intrinsic Solubility ( S0​ ) ~0.15 mg/mL (pH 1.2, 25°C)Shake-Flask (OECD TG 105)
Ionized Solubility >2.50 mg/mL (pH 7.4, 25°C)Shake-Flask (OECD TG 105)

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. Available at:[Link]

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

Foundational

An In-Depth Technical Guide to the Acidity and pKa of 2-(Dimethylamino)-3-nitrobenzoic acid

Abstract This technical guide provides a comprehensive analysis of the acidity and predicted pKa value of 2-(Dimethylamino)-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa value of 2-(Dimethylamino)-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The acidity of this polysubstituted benzoic acid derivative is governed by a complex interplay of electronic effects, steric hindrance, and potential intramolecular interactions. This document dissects the competing influences of the electron-withdrawing meta-nitro group and the electron-donating ortho-dimethylamino group. Special emphasis is placed on the "ortho effect," which significantly enhances acidity irrespective of the substituent's electronic nature. We will explore the theoretical underpinnings of these effects, provide a robust, field-proven experimental protocol for the precise determination of its pKa value via potentiometric titration, and present comparative data to contextualize its acidic strength. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how molecular structure dictates physicochemical properties.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH. For professionals in drug discovery and development, a compound's pKa value is of paramount importance as it directly influences critical pharmacokinetic properties, including solubility, absorption, distribution, metabolism, and excretion (ADME). The ionization state of a drug affects its ability to cross biological membranes, bind to its target protein, and its overall bioavailability.

2-(Dimethylamino)-3-nitrobenzoic acid presents a fascinating case study in physical organic chemistry. It is a derivative of benzoic acid, substituted with two functional groups that exert powerful and opposing effects on the acidity of the carboxylic acid moiety. Understanding these intramolecular dynamics is key to predicting its behavior in physiological systems and designing molecules with optimized properties.

Theoretical Framework: Deconstructing the Acidity of Substituted Benzoic Acids

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa value. For substituted benzoic acids, these factors are primarily electronic and steric in nature.

The Benzoic Acid Benchmark

Benzoic acid serves as our reference compound, with a pKa of approximately 4.2.[1] Substituents on the phenyl ring can either increase or decrease this acidity based on their ability to withdraw or donate electron density.

Electronic Effects of Substituents

Substituents influence the electron density of the aromatic ring and, consequently, the stability of the carboxylate anion through two primary mechanisms:

  • Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (like -NO₂) have a -I effect, pulling electron density away from the ring, stabilizing the negative charge of the carboxylate, and increasing acidity.[2] Electron-donating groups (like alkyls) have a +I effect, pushing electron density towards the ring and decreasing acidity.

  • Resonance Effect (-R/+R): This effect involves the delocalization of pi (π) electrons across the aromatic system. Electron-withdrawing groups with π-bonds (like -NO₂) have a -R effect, which is most pronounced at the ortho and para positions, and strongly stabilizes the carboxylate anion.[2][3] Electron-donating groups with lone pairs (like -NH₂ or -N(CH₃)₂) have a +R effect, donating electron density to the ring and destabilizing the carboxylate, thereby decreasing acidity.[4]

The "Ortho Effect"

A pivotal concept for the title compound is the ortho effect . Almost all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electronically withdrawing or donating.[1][5] This phenomenon is primarily attributed to steric hindrance. The ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[2] This disruption in co-planarity inhibits resonance between the carboxyl group and the ring, destabilizing the parent acid molecule and making the proton easier to remove, thus increasing acidity.[1]

Intramolecular Hydrogen Bonding (IHB)

In certain ortho-substituted systems, an intramolecular hydrogen bond can form between the carboxylic acid proton and the ortho substituent (or between the carboxylate and a protonated ortho-substituent). An IHB in the undissociated acid would stabilize it, making it less acidic (higher pKa). Conversely, an IHB that specifically stabilizes the carboxylate anion would make the acid more acidic (lower pKa).[6]

Analysis of 2-(Dimethylamino)-3-nitrobenzoic Acid

The acidity of the title molecule is a net result of the combined influences of its three functional groups.

Caption: Acid-base equilibrium of 2-(Dimethylamino)-3-nitrobenzoic acid.

  • The Meta-Nitro Group (-NO₂):

    • Located at the meta position, the potent nitro group cannot exert its electron-withdrawing resonance (-R) effect.

    • However, it exerts a very strong electron-withdrawing inductive (-I) effect, which pulls electron density from the ring, significantly stabilizes the resulting carboxylate anion, and strongly increases acidity.[2][7] For reference, 3-nitrobenzoic acid has a pKa of ~3.47, making it considerably more acidic than benzoic acid (pKa ~4.2).[2][8][9]

  • The Ortho-Dimethylamino Group (-N(CH₃)₂):

    • Electronic Effect: The nitrogen's lone pair can donate electron density via the resonance effect (+R), which would destabilize the anion and decrease acidity. Concurrently, the electronegative nitrogen exerts a withdrawing inductive effect (-I). Typically, the +R effect dominates for amino groups.

    • Ortho Effect (Steric): As a bulky ortho substituent, the dimethylamino group will sterically force the -COOH group out of the plane of the ring. This is a powerful acid-strengthening effect that often overrides the group's electronic nature.[1][5]

    • Intramolecular Interactions: The proximity of the basic nitrogen atom to the acidic proton of the carboxyl group raises the possibility of an intramolecular hydrogen bond. This would stabilize the undissociated acid, making it weaker (increasing the pKa). This effect would directly oppose the steric ortho effect.

G Ring Benzene Ring COOH COOH NMe2 -N(CH₃)₂ (ortho) NMe2->Ring +R (Donating) Destabilizes Anion NMe2->COOH Ortho Effect (Steric) Stabilizes Anion NO2 -NO₂ (meta) NO2->Ring -I (Strong) Stabilizes Anion

Caption: Competing electronic and steric effects influencing acidity.

Predicted Acidity

The final pKa will be a compromise between these competing factors. The strong inductive effect of the meta-nitro group and the steric ortho effect from the dimethylamino group are both powerful acid-strengthening contributions. These are likely to overwhelm the acid-weakening electronic (+R) and potential IHB effects of the dimethylamino group. Therefore, 2-(Dimethylamino)-3-nitrobenzoic acid is predicted to be a significantly stronger acid (lower pKa) than benzoic acid. Its pKa is expected to fall in the range of other strongly acidic benzoic acids, likely between 2.0 and 3.5.

Experimental Determination of pKa: Potentiometric Titration

To move beyond prediction, an accurate experimental determination of the pKa is essential. Potentiometric titration is a fundamental and highly reliable method for this purpose.[10][11] It involves monitoring the pH of a solution of the acid as a standardized strong base is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized.

Protocol: A Self-Validating System

This protocol is designed to ensure accuracy and reproducibility.

Principle: The pKa is determined by identifying the half-equivalence point on the titration curve (pH vs. volume of titrant). At this point, the concentrations of the acidic form (HA) and the conjugate base form (A⁻) are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Apparatus & Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • 100 mL beaker

  • Analytical balance

  • 2-(Dimethylamino)-3-nitrobenzoic acid (analyte)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Deionized, CO₂-free water (for solution preparation)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[12]

Experimental Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Prepare CO₂-free deionized water by boiling it for 5-10 minutes and allowing it to cool in a sealed container. Carbon dioxide dissolves in water to form carbonic acid, which will interfere with the titration.

    • Accurately prepare a standardized ~0.1 M NaOH solution.

    • Prepare a 0.15 M KCl solution.

  • Calibration (Trustworthiness Pillar):

    • Calibrate the pH meter using standard buffers (pH 4.01, 7.00, and 10.01) according to the manufacturer's instructions. This step is critical for ensuring the accuracy of all subsequent pH measurements.[10][12]

  • Analyte Solution:

    • Accurately weigh approximately 20-30 mg of 2-(Dimethylamino)-3-nitrobenzoic acid and dissolve it in ~40 mL of CO₂-free deionized water in a 100 mL beaker. A small amount of a co-solvent like ethanol or DMSO may be required if solubility is low, but its effect on the aqueous pKa must be noted.

    • Add 10 mL of 0.15 M KCl to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and add a small stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar.

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size to capture the steep inflection region of the curve accurately.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • Calculate the half-equivalence point volume (Veq/2).

    • Locate the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the compound.[12]

Data Summary and Discussion

To place the predicted acidity of 2-(Dimethylamino)-3-nitrobenzoic acid in context, the pKa values of several relevant benzoic acid derivatives are presented below.

CompoundSubstituent(s)Position(s)pKa (in water, 25°C)Acidity vs. Benzoic Acid
Benzoic Acid-H-~4.20[1][2]Reference
2-Nitrobenzoic Acid-NO₂ortho~2.17[1][2]Much Stronger
3-Nitrobenzoic Acid-NO₂meta~3.47[2][7][9]Stronger
4-Nitrobenzoic Acid-NO₂para~3.4-3.5[1][13]Stronger
2-(Dimethylamino)-3-nitrobenzoic acid -N(CH₃)₂, -NO₂ortho, metaPredicted: 2.0 - 3.5 Expected: Stronger

The data clearly shows the acid-strengthening effect of the nitro group, which is most pronounced from the ortho position due to the combination of strong inductive and resonance effects, along with the ortho effect.[2] The dimethylamino group in the ortho position of the target compound introduces the powerful steric ortho effect, which is expected to make the compound significantly more acidic than if the group were at the meta or para position. The final pKa will reflect the balance of this steric enhancement and the strong inductive pull of the meta-nitro group against the electronic donation and potential IHB from the ortho-amino function.

Conclusion

The acidity of 2-(Dimethylamino)-3-nitrobenzoic acid is a testament to the intricate and often competing principles of physical organic chemistry. A qualitative analysis strongly predicts that the compound will be a relatively strong acid, with a pKa value significantly lower than that of the parent benzoic acid. This is primarily due to the synergistic acid-strengthening contributions of the steric ortho effect from the 2-(dimethylamino) group and the powerful inductive electron withdrawal from the 3-nitro group. While theoretical prediction provides a valuable hypothesis, the robust and precise method of potentiometric titration, as detailed in this guide, remains the gold standard for obtaining an accurate, actionable pKa value essential for rational drug design and chemical research.

References

  • Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • The Ortho-Effect. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? (2018, November 28). Quora. Retrieved from [Link]

  • Order of Acidity of Substituted Benzoic Acids Explained. (2026, January 23). csir net life science coaching. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. (2006, April 7). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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Exploratory

Stability and reactivity of 2-(Dimethylamino)-3-nitrobenzoic acid

An In-depth Technical Guide to the Stability and Reactivity of 2-(Dimethylamino)-3-nitrobenzoic acid Introduction 2-(Dimethylamino)-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by the presence of a di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Reactivity of 2-(Dimethylamino)-3-nitrobenzoic acid

Introduction

2-(Dimethylamino)-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by the presence of a dimethylamino group ortho to the carboxylic acid and a nitro group in the meta position. This unique substitution pattern imparts a complex interplay of electronic and steric effects that govern its stability and reactivity. As a substituted anthranilic acid derivative, it holds potential as a versatile building block in the synthesis of pharmaceuticals, dyes, and advanced materials. Understanding the inherent stability and chemical behavior of this molecule is paramount for its effective and safe utilization in research and development.

This guide provides a comprehensive technical overview of the stability and reactivity of 2-(Dimethylamino)-3-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, degradation pathways, and key chemical transformations. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a robust predictive framework.

Physicochemical Properties and Molecular Structure Analysis

The chemical behavior of 2-(Dimethylamino)-3-nitrobenzoic acid is a direct consequence of its molecular structure. The three functional groups—carboxylic acid, dimethylamino, and nitro—each contribute to the overall electronic and steric environment of the molecule.

PropertyValue/DescriptionSource
Molecular Formula C9H10N2O4N/A
Molecular Weight 210.19 g/mol N/A
Appearance Expected to be a solid at room temperature[1][2]
Solubility Likely soluble in oxygenated and chlorinated solvents[3][4]
Acidity (pKa) The pKa is expected to be influenced by the "ortho effect" of the dimethylamino group, likely making it a stronger acid than benzoic acid.[5][5]

The dimethylamino group is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Conversely, the nitro group is a potent electron-withdrawing group due to both its strong inductive (-I) and resonance (-R) effects.[6] The carboxylic acid group is also electron-withdrawing.

A critical feature of this molecule is the "ortho effect." The steric hindrance between the ortho-dimethylamino group and the carboxylic acid forces the carboxyl group to twist out of the plane of the benzene ring.[5] This has a profound impact on the molecule's acidity and reactivity. By disrupting the resonance of the carboxyl group with the aromatic ring, the acidity of the carboxylic acid is increased compared to its meta and para isomers.[5]

Caption: Molecular structure highlighting key electronic and steric effects.

Chemical Stability

The stability of 2-(Dimethylamino)-3-nitrobenzoic acid is a critical consideration for its storage, handling, and use in chemical synthesis. The presence of the energetic nitro group suggests potential for thermal and photolytic degradation.

Thermal Stability

Nitroaromatic compounds are known for their potential to undergo exothermic decomposition at elevated temperatures.[7] Studies on nitrobenzoic acid isomers have shown that they decompose in a single exothermic stage between 250-400 °C.[8][9] The thermal decomposition is often initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule.[10]

Expected Thermal Decomposition Products:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

Given these characteristics, 2-(Dimethylamino)-3-nitrobenzoic acid is likely to have a limited thermal stability and should be handled with care at elevated temperatures.

Protocol for Thermal Analysis (TGA/DSC)

  • Sample Preparation: Accurately weigh 1-5 mg of 2-(Dimethylamino)-3-nitrobenzoic acid into a clean, tared TGA/DSC crucible.

  • Instrument Setup: Place the crucible in the instrument. Use an inert atmosphere (e.g., nitrogen) with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 500 °C).

  • Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA thermogram to determine the onset of decomposition and the percentage of weight loss. Analyze the DSC curve to identify melting endotherms and decomposition exotherms, and to quantify the heat of decomposition.

Caption: Workflow for the thermal analysis of 2-(Dimethylamino)-3-nitrobenzoic acid.

Photostability

Nitroaromatic compounds can undergo photochemical reactions when exposed to light, particularly UV radiation.[11] The photostability is dependent on the structure of the compound and the orientation of the nitro group.[11][12] For some nitro-polycyclic aromatic hydrocarbons, photodegradation can lead to the formation of quinones, phenols, and nitrohydroxy compounds.[12] The photolysis of nitroaromatic compounds can also be a source of nitrous acid (HONO) in the atmosphere.[13]

Proposed Photolytic Degradation Pathway

The photolytic degradation of 2-(Dimethylamino)-3-nitrobenzoic acid could proceed through several pathways, including:

  • Nitro-Nitrite Rearrangement: Absorption of UV light can promote the nitro group to an excited state, which can then rearrange to a nitrite intermediate. This can lead to further reactions and degradation products.

  • Oxidation of the Aromatic Ring: The excited state of the molecule can react with oxygen, leading to the formation of hydroxylated and quinone-like products.

Protocol for Photostability Study

  • Solution Preparation: Prepare a dilute solution of 2-(Dimethylamino)-3-nitrobenzoic acid in a suitable solvent (e.g., acetonitrile/water) of a known concentration.

  • UV-Vis Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiation: Expose the solution to a controlled light source (e.g., a sunlight simulator or a specific wavelength UV lamp).

  • Monitoring: At regular time intervals, withdraw aliquots of the solution and record their UV-Vis spectra.

  • Data Analysis: Monitor the decrease in the absorbance at the wavelength of maximum absorption (λmax) over time to determine the rate of photodegradation. HPLC analysis can be used to identify and quantify degradation products.

Caption: Proposed photolytic degradation pathways for 2-(Dimethylamino)-3-nitrobenzoic acid.

pH-Dependent Stability

The stability of 2-(Dimethylamino)-3-nitrobenzoic acid in aqueous solutions is expected to be pH-dependent. While the core structure is generally stable, extreme pH conditions could potentially lead to hydrolysis, although amides are generally more resistant to hydrolysis than esters.[14] The carboxylic acid and dimethylamino groups will exist in their ionized or neutral forms depending on the pH of the solution.

Protocol for pH-Stability Study

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare solutions of 2-(Dimethylamino)-3-nitrobenzoic acid in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • Sampling and Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze them by a stability-indicating HPLC method.

  • Data Interpretation: Quantify the amount of the parent compound remaining at each time point and for each pH condition. Identify and quantify any degradation products.

Chemical Reactivity

The reactivity of 2-(Dimethylamino)-3-nitrobenzoic acid is dictated by its three functional groups. Key transformations include the reduction of the nitro group, reactions of the carboxylic acid, and substitutions on the aromatic ring.

Reactions of the Nitro Group: Reduction to an Amine

The reduction of the nitro group to an amine is a fundamental and highly valuable transformation, yielding 2-(Dimethylamino)-3-aminobenzoic acid, a useful synthetic intermediate. A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.[15]

Comparison of Catalytic Systems for Nitro Group Reduction

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantagesSource
10% Pd/C H₂ (gas) or HCOOHMethanol/Ethanol, RTHigh yield, excellent selectivityCan be sensitive to catalyst poisoning[16][17]
Raney-Ni H₂ (gas) or HydrazineMethanol/Ethanol, 60-90 °CEffective, less prone to dehalogenationPyrophoric, requires careful handling[15][16]
PtO₂ (Adams' Cat.) H₂ (gas)Acetic Acid, RTHighly effective, good for complex moleculesMore expensive than other catalysts[16]
Fe Powder HCl or Acetic AcidEthanol/Water, RefluxEconomical, classical methodDemanding workup to remove iron salts[15][16]
SnCl₂ HClEthanol, RefluxMild, good for sensitive substratesStoichiometric amounts of tin salts produced[15]

Protocol for Catalytic Hydrogenation with Pd/C

  • Setup: In a hydrogenation vessel, dissolve 2-(Dimethylamino)-3-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically from a balloon or a pressurized system).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Caption: Catalytic reduction of the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, although its reactivity may be influenced by the steric hindrance from the adjacent dimethylamino group.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will yield the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride) followed by reaction with an amine will form an amide.

  • Acyl Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride.

Protocol for Fischer Esterification

  • Reaction Setup: Dissolve 2-(Dimethylamino)-3-nitrobenzoic acid in an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heating: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude ester, which can be purified by chromatography.

Aromatic Ring Reactivity

The reactivity of the aromatic ring towards electrophilic substitution is significantly reduced due to the presence of two deactivating groups (nitro and carboxyl). The dimethylamino group is a strong activating group and is ortho, para-directing. However, the para position is blocked, and the other ortho position is highly sterically hindered. Therefore, electrophilic aromatic substitution is expected to be difficult and may require harsh conditions.

Safety and Handling

Based on the safety data for related compounds, 2-(Dimethylamino)-3-nitrobenzoic acid should be handled with appropriate precautions.[1][2][18][19]

  • Hazards: May cause skin and eye irritation.[2][18] The compound is a nitroaromatic, and as such, care should be taken to avoid conditions that could lead to thermal runaway.[7]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[19]

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

References

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Foundational

A Comprehensive Guide to the Theoretical and Computational Analysis of 2-(Dimethylamino)-3-nitrobenzoic Acid

Abstract This technical guide provides a comprehensive theoretical framework for the computational modeling of 2-(Dimethylamino)-3-nitrobenzoic acid. While direct experimental and computational studies on this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational modeling of 2-(Dimethylamino)-3-nitrobenzoic acid. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established methodologies from research on analogous substituted benzoic acids to present a robust, predictive analysis protocol. We detail the application of Density Functional Theory (DFT) for elucidating the molecule's structural, vibrational, electronic, and nonlinear optical (NLO) properties. This guide is intended for researchers, chemists, and drug development professionals, offering both a conceptual understanding of the scientific principles and detailed, actionable protocols for performing the computational analysis. The insights derived from these theoretical studies are crucial for predicting the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction: The Rationale for Computational Scrutiny

2-(Dimethylamino)-3-nitrobenzoic acid is a multifaceted organic molecule possessing three key functional groups: a carboxylic acid, a dimethylamino group (an electron donor), and a nitro group (an electron acceptor). This specific arrangement, particularly the ortho- and meta-positioning relative to the carboxylic acid, suggests a complex interplay of electronic and steric effects that dictate its physicochemical properties. Such molecules are of significant interest in pharmaceutical development and materials science.[1][2] The intramolecular charge transfer facilitated by the donor-acceptor pair hints at potentially significant nonlinear optical (NLO) properties.[3][4]

Given the cost and time associated with empirical synthesis and characterization, computational modeling serves as an indispensable tool for an initial, in-depth analysis.[5][6] By employing quantum chemical calculations, we can predict a molecule's behavior with high accuracy, guiding subsequent experimental efforts. This guide outlines the theoretical basis and practical steps for a complete in silico characterization of 2-(Dimethylamino)-3-nitrobenzoic acid.

The Cornerstone of Analysis: Computational Methodology

The reliability of any computational study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules like substituted benzoic acids, Density Functional Theory (DFT) has consistently proven to be a powerful tool, balancing computational cost with high accuracy in reproducing experimental values for geometry, vibrational frequencies, and electronic properties.[7]

Causality Behind Method Selection:

  • Theory Level (DFT): We select DFT because it includes electron correlation effects at a fraction of the cost of traditional ab initio methods, which is critical for accurately describing the electronic structure of a molecule with delocalized π-systems and polar functional groups.[8][9]

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. It has a long-standing track record of providing excellent results for a wide range of organic systems, demonstrating high fidelity in predicting both structural and spectroscopic parameters for related nitrobenzoic and aminobenzoic acids.[10][11]

  • Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G is necessary for a flexible description of valence electrons. The addition of diffuse functions (++) is crucial for accurately modeling the lone pairs on oxygen and nitrogen atoms and any potential non-covalent interactions. Polarization functions (d,p) are added to allow for the distortion of atomic orbitals, which is essential for correctly describing bonding in a sterically hindered environment and for calculating properties like hyperpolarizability.[7][12]

This combination, B3LYP/6-311++G(d,p), represents a self-validating system that has been benchmarked extensively in the literature, providing a high degree of confidence in the predictive power of the calculations.[11][13]

Predicted Molecular Geometry and Vibrational Landscape

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation on the potential energy surface.

Optimized Molecular Structure

The optimized structure of 2-(Dimethylamino)-3-nitrobenzoic acid will reveal key insights into intramolecular interactions. Of particular interest is the potential for hydrogen bonding between the carboxylic acid proton and the oxygen of the adjacent nitro group, which would significantly influence the molecule's conformation and reactivity. The steric hindrance between the bulky dimethylamino and nitro groups will likely cause a twist in the benzene ring to alleviate strain.

Caption: Predicted molecular structure of 2-(Dimethylamino)-3-nitrobenzoic acid.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of peaks in experimental FT-IR and FT-Raman spectra.[12][14] The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[7]

Table 1: Predicted Characteristic Vibrational Frequencies

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Carboxylic Acid (-COOH)O-H Stretch~3300-2500 (broad)Strong (IR)
C=O Stretch~1720-1700Very Strong (IR)
Nitro Group (-NO₂)Asymmetric Stretch~1540-1520Strong (IR)
Symmetric Stretch~1350-1330Strong (IR)
Aromatic RingC=C Stretch~1600-1450Medium-Strong
Dimethylamino (-N(CH₃)₂)C-N Stretch~1300-1250Medium

Note: These are predicted ranges based on literature values for similar compounds.[11][15]

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule governs its reactivity and optical properties. Key insights can be gained from analyzing its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized.[16] For 2-(Dimethylamino)-3-nitrobenzoic acid, the HOMO is expected to be localized on the electron-rich dimethylamino group and the benzene ring, while the LUMO will likely be concentrated on the electron-withdrawing nitro group, indicating a strong potential for intramolecular charge transfer (ICT).[13]

HOMO_LUMO_Diagram HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Dimethylamino Group LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Nitro Group HOMO->LUMO HOMO->LUMO ΔE = E_LUMO - E_HOMO (Intramolecular Charge Transfer) E_axis_bottom->E_axis_top Energy ICT_arrow

Caption: HOMO-LUMO energy gap and intramolecular charge transfer (ICT).

Molecular Electrostatic Potential (MEP)

The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactive sites.[17]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxyl and nitro groups.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. This is expected around the acidic proton of the carboxylic acid.

  • Green/Yellow Regions: Represent areas of neutral potential.

The MEP map provides a visual confirmation of the electronic effects of the different functional groups.

Probing for Advanced Applications: Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, arising from the connection of electron-donating and electron-withdrawing groups through a π-conjugated system, often exhibit large nonlinear optical responses.[18][19] These materials are in high demand for applications in photonics and optoelectronics.[20] The presence of the dimethylamino (donor) and nitro (acceptor) groups on the benzoic acid framework makes 2-(Dimethylamino)-3-nitrobenzoic acid a promising candidate for NLO applications.

The key parameter to calculate is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. A large β value indicates a strong NLO effect. This can be calculated using DFT as part of the output from a frequency calculation.

Standard Operating Protocols for Computational Analysis

This section provides a step-by-step workflow for conducting the theoretical analysis described in this guide using a quantum chemistry software package like Gaussian.[17]

Computational_Workflow cluster_analysis Property Calculations start 1. Build Initial Molecular Structure opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq confirm Confirmation: No Imaginary Frequencies? freq->confirm confirm->opt No (Re-optimize) struct Optimized Geometry: Bond Lengths, Angles confirm->struct Yes results 4. Analyze Results vib Vibrational Spectra: FT-IR, FT-Raman elec Electronic Properties: HOMO-LUMO, MEP nlo NLO Properties: Hyperpolarizability (β) nlo->results

Caption: Standard workflow for the computational analysis of the target molecule.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Input File Creation: Construct the initial 3D coordinates of 2-(Dimethylamino)-3-nitrobenzoic acid using molecular modeling software.

  • Job Specification: In the input file for the quantum chemistry software, specify the following keywords: #p opt freq=noraman B3LYP/6-311++G(d,p).

    • #p: Prints additional output.

    • opt: Requests a geometry optimization to the nearest local minimum.

    • freq=noraman: Calculates vibrational frequencies and thermodynamic properties. noraman can be omitted if Raman intensities are desired.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

  • Execution: Run the calculation.

  • Validation: Upon completion, open the output file and search for "Frequencies". Confirm that all listed frequencies are positive real numbers. If any are negative (imaginary), the structure is a transition state, not a minimum, and requires further optimization.

Protocol 2: Analysis of Electronic and NLO Properties
  • Locate Data in Output: The output file from the freq calculation contains all necessary information.

  • HOMO-LUMO: Search for "Alpha-occ. eigenvalues" and "Alpha-virt. eigenvalues". The last occupied orbital is the HOMO, and the first virtual orbital is the LUMO. The energy gap is the difference between these two values.

  • MEP Surface: Use visualization software (e.g., GaussView, Avogadro) to open the checkpoint file (.chk or .fchk) generated by the calculation. Use the software's tools to generate and render the MEP surface.

  • NLO Properties: Search the output file for "Hyperpolarizability". The total (or static) first hyperpolarizability, β_tot, will be listed.

Conclusion

This guide establishes a comprehensive and authoritative protocol for the theoretical and computational investigation of 2-(Dimethylamino)-3-nitrobenzoic acid. By leveraging well-established DFT methods, we can reliably predict its structural, vibrational, electronic, and nonlinear optical properties. The computational framework detailed herein provides a low-cost, high-fidelity pathway to understanding the molecule's intrinsic characteristics, predicting its chemical behavior, and identifying its potential for development in advanced applications. The anticipated intramolecular charge transfer between the dimethylamino and nitro groups positions this molecule as a compelling candidate for further study, particularly in the realm of NLO materials. These in silico findings should serve as a robust foundation to guide and accelerate future experimental synthesis and characterization efforts.

References

  • Vertex AI Search. (n.d.). Superior Analytical Quality: 2-(Methylamino)-3-Nitrobenzoic Acid.
  • ResearchGate. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • Benchchem. (2025, December). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • ResearchGate. (n.d.). Effect of the electron-donating dimethylamino group on the HOMO and....
  • SciSpace. (n.d.). Molecular Interaction Studies between Methylamine and 2-Nitrobenzoic Acid by Quantum Chemical Calculation (FT-IR, FMO).
  • PMC. (n.d.). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives.
  • ResearchGate. (2023, March). Synthesis, Characterization, DFT calculations and application of some metal Complexes Derived from 2-(((2-(dimethylamino)ethyl)amino)(4-nitrophenyl)methyl)-3-hydroxynaphthalene-1,4-dione.
  • MDPI. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry.
  • ResearchGate. (2023, June 4). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer.
  • MoDRN. (n.d.). Research.
  • PubMed. (2013, June 15). Molecular Structure, Spectroscopic (FT-IR, FT-Raman), NBO and HOMO-LUMO Analyses, Computation of Thermodynamic Functions for Various Temperatures of 2, 6-dichloro-3-nitrobenzoic Acid.
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • ResearchGate. (2022, October 22). DFT Studies of p-N,N-(Dimethylamino) Benzoic Acid with Para or Meta–Electron Withdrawing or Donating Moieties for Dye-Sensitized Solar Cells (DSSCs).
  • Preprints.org. (2024, December 18). Computational Biomodeling: Transforming Drug Design With Advanced Simulations.
  • ResearchGate. (2016, November 12). (PDF) Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods.
  • PubMed. (2025, October 16). Computational mechanistic study on N-nitrosation reaction of secondary amines.
  • Frontiers. (2024, July 29). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach.
  • Scientific.Net. (2015, March 24). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional.
  • MDPI. (2015, March 3). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule.
  • ResearchGate. (2025, December 12). (PDF) Nonlinear optical properties and applications of 2D materials: Theoretical and experimental aspects.
  • Scientific Research Publishing. (2011). Crystal Growth, Thermal, Mechanical and Optical Properties of a New Organic Nonlinear Optical Material: Ethyl P-Dimethylamino Benzoate (EDMAB).
  • MDPI. (2022, September 1). Correlation between Nonlinear Optical Effects and Structural Features of Aurone-Based Methacrylic Polymeric Thin Films.
  • ResearchGate. (2025, August 5). Investigation on third order nonlinear optical, electrical and surface properties of organic stilbazolium crystal of 4-N,N-dimethylamino-N′-methylstilbazolium p-methoxybenzenesulfonate.

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Exploratory

Discovery and history of 2-(Dimethylamino)-3-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)-3-nitrobenzoic Acid and Its Precursors Abstract This technical guide provides a comprehensive overview of the synthesis, properties,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)-3-nitrobenzoic Acid and Its Precursors

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and handling of 2-(Dimethylamino)-3-nitrobenzoic acid, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited direct literature on the title compound, this guide focuses on the detailed synthesis and characterization of its critical precursor, 2-amino-3-nitrobenzoic acid. Established synthetic routes to this precursor are critically evaluated, and a robust, field-proven protocol is presented. Subsequently, a scientifically sound and detailed protocol for the N,N-dimethylation of 2-amino-3-nitrobenzoic acid to yield the target compound is proposed, based on established chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical details to synthesize and utilize these compounds in their research endeavors.

Introduction: The Rationale for Substituted Nitrobenzoic Acids

Substituted nitrobenzoic acids are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid, a key functional handle, allows for a diverse array of chemical transformations. The specific substitution pattern on the aromatic ring dictates the physicochemical properties and the ultimate application of the resulting derivatives. 2-(Dimethylamino)-3-nitrobenzoic acid, with its ortho-amino and meta-nitro substitution, presents a unique electronic and steric environment, making it a potentially valuable intermediate for the synthesis of novel heterocyclic systems and biologically active molecules. This guide provides a detailed roadmap for its preparation, starting from readily available precursors.

Synthesis of the Key Precursor: 2-Amino-3-nitrobenzoic Acid

The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid logically begins with the preparation of its immediate precursor, 2-amino-3-nitrobenzoic acid. Several methods for the synthesis of this key intermediate have been reported, each with its own advantages and limitations.

Overview of Synthetic Strategies

The preparation of 2-amino-3-nitrobenzoic acid can be approached through several synthetic routes:

  • Ammonolysis of 2-chloro-3-nitrobenzoic acid: This method involves the nucleophilic aromatic substitution of a chlorine atom with ammonia or an ammonia equivalent. The reaction typically requires elevated temperatures and pressures.

  • Hofmann or Curtius Rearrangement of 3-nitrophthalic acid derivatives: These rearrangement reactions provide a pathway to convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. For instance, a Curtius rearrangement of a 3-nitrophthalic acid mono-ester can yield 2-amino-3-nitrobenzoic acid.[1][2]

  • Amination of 3-nitrosalicylic acid: This process involves the replacement of a hydroxyl group with an amino group, often using ammonium hydroxide at high temperatures.[3]

For the purposes of this guide, we will focus on a robust and high-yielding method based on the Curtius rearrangement, which has been shown to produce the desired product in high purity and yield (up to 95%).[1][2]

Detailed Experimental Protocol: Curtius Rearrangement Route

This protocol describes the synthesis of 2-amino-3-nitrobenzoic acid starting from 3-nitrophthalic acid. The process involves three key steps: mono-esterification, acyl chlorination followed by azidation, and finally the Curtius rearrangement and hydrolysis.

Step 1: Mono-esterification of 3-Nitrophthalic Acid

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophthalic acid (1 equivalent).

  • Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath to induce crystallization of the mono-ester product.

  • Filter the solid product, wash with cold methanol, and dry under vacuum to obtain 3-nitro-2-methoxycarbonylbenzoic acid.

Step 2: Acyl Azide Formation

  • Dissolve the mono-ester from the previous step (1 equivalent) in a suitable aprotic solvent such as chloroform.

  • Add thionyl chloride (1.1-1.2 equivalents) dropwise at room temperature to convert the carboxylic acid to the corresponding acyl chloride.

  • After the conversion is complete (as monitored by TLC or IR spectroscopy), carefully add a solution of sodium azide (1.2-1.5 equivalents) in water or a biphasic system with a phase-transfer catalyst.

  • Stir the reaction vigorously at room temperature until the acyl chloride is fully converted to the acyl azide.

Step 3: Curtius Rearrangement and Hydrolysis

  • Gently heat the solution containing the acyl azide. The Curtius rearrangement will occur, typically between 60-80 °C, to form the corresponding isocyanate with the evolution of nitrogen gas. Caution: This step should be performed in a well-ventilated fume hood.

  • Once the rearrangement is complete, add water to the reaction mixture to hydrolyze the isocyanate to the corresponding amine.

  • Follow the hydrolysis with the saponification of the methyl ester by adding a solution of sodium hydroxide and heating the mixture.

  • After the saponification is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the 2-amino-3-nitrobenzoic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain the final product.

Characterization Data for 2-Amino-3-nitrobenzoic Acid
PropertyValueSource
Molecular Formula C₇H₆N₂O₄PubChem
Molecular Weight 182.13 g/mol PubChem
Appearance Yellow to orange crystalline powder-
Melting Point 208-212 °C-
CAS Number 606-18-8PubChem

Note: Physical properties such as melting point can vary slightly depending on the purity of the sample.

Proposed Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid

With a reliable source of 2-amino-3-nitrobenzoic acid, the next step is the N,N-dimethylation of the primary amino group. The Eschweiler-Clarke reaction is a well-established and effective method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, without the risk of forming quaternary ammonium salts.[4][5][6]

The Eschweiler-Clarke Reaction: A Trusted Method for N,N-Dimethylation

The Eschweiler-Clarke reaction utilizes an excess of formic acid and formaldehyde to methylate amines.[4][5][6] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid (acting as a hydride donor).[6] This method is generally high-yielding and tolerant of a wide range of functional groups, making it an excellent candidate for the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid.

Detailed Experimental Protocol: Eschweiler-Clarke Methylation
  • In a round-bottom flask, suspend 2-amino-3-nitrobenzoic acid (1 equivalent) in an excess of formic acid (e.g., 5-10 equivalents).

  • To this suspension, add an excess of aqueous formaldehyde solution (37 wt. %, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (typically around 100 °C) and maintain the temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases. Caution: Vigorous gas evolution will occur.

  • The product, 2-(Dimethylamino)-3-nitrobenzoic acid, may precipitate out of the aqueous solution upon neutralization. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

  • If an extraction is performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of Synthetic Pathways

Synthesis of 2-Amino-3-nitrobenzoic Acid via Curtius Rearrangement

G A 3-Nitrophthalic Acid B 3-Nitro-2-methoxycarbonylbenzoic Acid A->B  MeOH, H₂SO₄   C Acyl Azide Intermediate B->C  1. SOCl₂  2. NaN₃   D Isocyanate Intermediate C->D  Δ, -N₂   E 2-Amino-3-nitrobenzoic Acid D->E  1. H₂O  2. NaOH, H₂O  3. H⁺  

Caption: Curtius rearrangement pathway for 2-amino-3-nitrobenzoic acid.

Proposed Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid

G A 2-Amino-3-nitrobenzoic Acid B Iminium Ion Intermediate A->B  HCHO   C 2-(Methylamino)-3-nitrobenzoic Acid B->C  HCOOH   D Iminium Ion Intermediate C->D  HCHO   E 2-(Dimethylamino)-3-nitrobenzoic Acid D->E  HCOOH  

Caption: Eschweiler-Clarke methylation for 2-(Dimethylamino)-3-nitrobenzoic acid.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Nitro-aromatic compounds: These compounds are potentially toxic and can be absorbed through the skin. Handle with care.

    • Thionyl chloride: Corrosive and lachrymatory. Handle with extreme care and use a syringe or dropping funnel for additions.

    • Sodium azide: Highly toxic and can form explosive heavy metal azides. Do not allow contact with heavy metals or their salts.

    • Formic acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

    • Formaldehyde: A known carcinogen and sensitizer. Handle in a well-ventilated area.

Conclusion

This technical guide has provided a detailed and practical approach to the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid. By first establishing a reliable protocol for its key precursor, 2-amino-3-nitrobenzoic acid, and then proposing a well-precedented method for its N,N-dimethylation, researchers are equipped with the necessary information to access this valuable synthetic intermediate. The provided experimental details, characterization data, and safety precautions are intended to facilitate the successful and safe execution of these chemical transformations in a research setting.

References

  • Chapman, E., & Stephen, H. (1925). Preparation of phthalmic acids and their conversion to anthranilic acids. J. Chem. Soc., 1151. [Link]

  • Chang, C. H. (1969). U.S. Patent No. 3,468,941. Washington, DC: U.S.
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents. (n.d.).
  • 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (2023, December 27). Retrieved March 8, 2026, from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • Eschweiler-Clarke reaction - YouTube. (2025, October 13). Retrieved March 8, 2026, from [Link]

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents. (n.d.).
  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved March 8, 2026, from [Link]

  • Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap. (n.d.).
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]

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Foundational

An In-depth Technical Guide on the Electron-Donating Effects of the Dimethylamino Group in Nitrobenzoic Acids

Abstract This technical guide provides a comprehensive analysis of the electron-donating effects of the dimethylamino group, particularly in the context of nitrobenzoic acids. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the dimethylamino group, particularly in the context of nitrobenzoic acids. It is intended for researchers, scientists, and professionals in drug development who are engaged with substituted aromatic systems. This document will explore the interplay between the powerful electron-donating dimethylamino moiety and the electron-withdrawing nitro group, and how their positional isomerism on a benzoic acid scaffold dictates the molecule's overall electronic properties and acidity. The guide will cover the theoretical underpinnings of these substituent effects, detail experimental methodologies for synthesis and characterization, and present quantitative data to illustrate these principles.

Introduction: The Significance of Substituent Effects in Aromatic Systems

The chemical and physical properties of aromatic compounds are profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby altering the reactivity, acidity, basicity, and spectroscopic characteristics of the molecule.[1][2] A quantitative understanding of these substituent effects is paramount in various fields, including medicinal chemistry, materials science, and chemical synthesis.

This guide focuses on the nuanced electronic interplay within nitrobenzoic acids substituted with a dimethylamino group. The dimethylamino group is a potent electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance.[3][4][5] Conversely, the nitro group is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects, which pull electron density away from the ring.[1][6][7] The presence of both a strong EDG and a strong EWG on the same benzoic acid molecule creates a fascinating case study in competitive and cooperative electronic effects, which are highly dependent on their relative positions (ortho, meta, or para).

Theoretical Framework: Inductive and Resonance Effects

The overall electronic influence of a substituent is a combination of two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms. The dimethylamino group has a nitrogen atom that is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the attached methyl groups are electron-donating, which can slightly counteract this.[8][9] The nitro group, with its highly electronegative oxygen atoms, exerts a strong electron-withdrawing inductive effect (-I).[10]

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons and lone pairs through the conjugated system of the aromatic ring. The dimethylamino group possesses a lone pair on the nitrogen atom that can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+M).[3][11] This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. The nitro group can delocalize π-electrons from the ring onto its oxygen atoms, leading to a strong electron-withdrawing resonance effect (-M).[10] This effect decreases the electron density at the ortho and para positions.

The interplay of these effects determines the net electronic character of the substituent and its impact on the properties of the benzoic acid derivative.

Positional Isomerism and its Impact on Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate group, thereby increasing acidity (lowering the pKa).[1][6][7] Conversely, electron-donating groups destabilize the negative charge, decreasing acidity (increasing the pKa). The relative positions of the dimethylamino and nitro groups on the benzoic acid ring lead to distinct electronic environments and, consequently, different pKa values.

4-Dimethylamino-3-nitrobenzoic Acid

In this isomer, the powerful +M effect of the para-dimethylamino group strongly donates electron density into the ring, which would tend to decrease acidity. However, the meta-nitro group exerts a strong -I effect and a weaker -M effect from the meta position. The overall effect is a complex balance, but the electron-donating character of the dimethylamino group is expected to make this isomer less acidic than 3-nitrobenzoic acid.

4-Dimethylamino-2-nitrobenzoic Acid

Here, the ortho-nitro group's strong -I and -M effects will significantly increase acidity. The para-dimethylamino group's +M effect will counteract this to some extent. Additionally, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-nitro group could influence acidity.[12]

2-Dimethylamino-4-nitrobenzoic Acid

In this case, the ortho-dimethylamino group's +M effect will be pronounced, but steric hindrance between the dimethylamino and carboxylic acid groups may force the dimethylamino group out of the plane of the ring, diminishing its resonance effect. The para-nitro group will exert a strong -I and -M effect, increasing acidity.

3-Dimethylamino-4-nitrobenzoic Acid

The meta-dimethylamino group will primarily exert a +I effect, with a less significant +M effect at the meta position. The para-nitro group will have a strong acidifying effect due to its -I and -M effects.

3-Dimethylamino-5-nitrobenzoic Acid

With both the dimethylamino and nitro groups in the meta position relative to the carboxylic acid, their resonance effects on the carboxylate group are minimized. The primary influences will be their inductive effects.

The following diagram illustrates the general flow of electron density due to resonance from the dimethylamino group and to the nitro group.

Caption: Workflow for experimental pKa determination.

Spectroscopic Analysis

UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the electronic structure of these molecules.

  • UV-Vis Spectroscopy: The position and intensity of absorption bands can be correlated with the extent of conjugation and the electronic transitions within the molecule. [13]Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can have a more complex effect.

  • NMR Spectroscopy: The chemical shifts of the aromatic protons and the carboxyl proton are sensitive to the electron density around them. [14][15]Increased electron density from the dimethylamino group will generally lead to upfield shifts (lower ppm), while the electron-withdrawing nitro group will cause downfield shifts (higher ppm).

Quantitative Data and Analysis

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. [16][17][18][19][20] log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted benzoic acid.

  • K₀ is the equilibrium constant for unsubstituted benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

Table 1: Hammett Substituent Constants (σ) for Dimethylamino and Nitro Groups

Substituentσ_metaσ_para
-N(CH₃)₂-0.15-0.83
-NO₂+0.71+0.78

Data sourced from established literature values.

The strongly negative σ_para value for the dimethylamino group highlights its powerful electron-donating resonance effect. The large positive σ values for the nitro group confirm its strong electron-withdrawing nature.

Table 2: Predicted vs. Experimental pKa Values of Substituted Benzoic Acids

CompoundPredicted pKa*Experimental pKa
Benzoic Acid4.20 (Reference)4.20
3-Nitrobenzoic Acid3.493.47 [6][7]
4-Nitrobenzoic Acid3.423.44
4-Dimethylaminobenzoic Acid5.035.03

*Predicted pKa values can be estimated using the Hammett equation and the pKa of benzoic acid.

The experimental pKa values for the dimethylaminonitrobenzoic acid isomers will reflect the complex interplay of the two substituents.

Conclusion

The electron-donating effects of the dimethylamino group profoundly influence the properties of nitrobenzoic acids. Through a combination of strong resonance donation and a weaker inductive effect, the dimethylamino group modulates the overall electron density of the aromatic ring. This effect is in direct competition with the strong electron-withdrawing nature of the nitro group. The resulting acidity of the various dimethylaminonitrobenzoic acid isomers is a direct consequence of the positional interplay between these two powerful substituents. A thorough understanding of these principles, validated by experimental data, is crucial for the rational design of molecules with tailored electronic properties for applications in drug development and materials science.

References

  • Ataman Kimya. NITROBENZOIC ACID. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Wikipedia. (2023). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Journal of Chemical Education. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the electron-donating dimethylamino group on the HOMO and... Retrieved from [Link]

  • Fiveable. (2025, August 15). Nitrobenzoic Acid Definition. Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • The Royal Society. (n.d.). Substituent effects on the electronic spectra of aromatic hydrocarbons II. The quantitative determination of the inductive effect on π-electrons. Retrieved from [Link]

  • ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituent effects on cation–π interactions: A quantitative study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) On the relations between aromaticity and substituent effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]

  • University of Latvia. (2021, September 1). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • Chemistry Steps. (2025, July 14). How Resonance Affects Acidity and Basicity. Retrieved from [Link]

  • AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

  • YouTube. (2021, May 3). 27.01 Electron Donation and Withdrawal Revisited. Retrieved from [Link]

  • Semantic Scholar. (2011, June 15). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • University of Calgary. (n.d.). Problem Set #3: Substitutent Effects and LFERS. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Substituent effects on aromatic stacking interactions. Retrieved from [Link]

  • ACS Publications. (2025, October 28). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

  • Michigan State University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Fragrance Compound. (2025, December 26). Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, July 5). Structure and reactivity in neutral organic electron donors derived from 4-dimethylaminopyridine. Retrieved from [Link]

  • Vaia. (n.d.). Arrange the following : (i) methylamine, dimethylamine, aniline, N-methylaniline in incerasing order of base strength. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination, Reactivity, and Structural Properties of Electron-Rich Ethoxy- and Dimethylamino-Substituted 1,3-Diketiminate Ligands and Their Complexes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

  • CHEMEUROPE.COM. (n.d.). Hammett equation. Retrieved from [Link]

  • ValpoScholar. (n.d.). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Retrieved from [Link]

  • Chegg. (2020, September 21). Solved CH3 -N: 1. Inductive effect Resonance effect CH3. Retrieved from [Link]

  • MDPI. (2021, November 26). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Retrieved from [Link]

  • MDPI. (2023, August 9). Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of isomeric 4-prolinylamines and 4,4′-diprolinylamines. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Isomers of Dimethylamino Nitrobenzoic Acid and Their Properties

As a Senior Application Scientist navigating the intersection of pharmaceutical route scouting and advanced materials design, I frequently encounter the nuanced chemistry of push-pull aromatic systems. The isomers of dim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of pharmaceutical route scouting and advanced materials design, I frequently encounter the nuanced chemistry of push-pull aromatic systems. The isomers of dimethylamino nitrobenzoic acid (C₉H₁₀N₂O₄) represent a fascinating class of bifunctional molecules. Depending on the positional relationship between the electron-donating dimethylamino group (-N(CH₃)₂), the electron-withdrawing nitro group (-NO₂), and the carboxylic acid (-COOH), these isomers serve drastically different industrial roles—ranging from critical impurities in active pharmaceutical ingredient (API) synthesis to building blocks for non-linear optical (NLO) materials.

This whitepaper dissects the structural properties, industrial relevance, and synthetic methodologies associated with these isomers, providing a field-proven framework for researchers and drug development professionals.

Structural and Electronic Framework: Push-Pull Dynamics

The core chemical behavior of dimethylamino nitrobenzoic acid isomers is dictated by intramolecular charge transfer (ICT). The dimethylamino group is a powerful electron-donating group (EDG) via resonance, while the nitro group is a potent electron-withdrawing group (EWG).

When these groups are positioned ortho or para to each other (e.g., in 2-(dimethylamino)-5-nitrobenzoic acid), the molecule exhibits a highly polarized ground state. This extended conjugation lowers the HOMO-LUMO gap, resulting in distinct photophysical properties such as solvatochromic fluorescence. Conversely, when the focus shifts to pharmaceutical synthesis, the electronic deactivation of the aromatic ring by the nitro group is exploited to facilitate Nucleophilic Aromatic Substitution (SₙAr) reactions.

Isomeric Profiling & Physicochemical Data

While numerous positional isomers exist, three specific configurations dominate commercial and research applications. The quantitative physicochemical properties of these key isomers are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Key Dimethylamino Nitrobenzoic Acid Isomers

Chemical NameCAS NumberMolecular WeightXLogP3Primary Industrial Application
4-(Dimethylamino)-3-nitrobenzoic acid 28096-56-2210.19 g/mol 1.9API Impurity Tracking (Dabigatran)
2-(Dimethylamino)-5-nitrobenzoic acid 4405-28-1210.19 g/mol ~1.8Photophysics / Fluorophore Synthesis
5-(Dimethylamino)-2-nitrobenzoic acid 62876-66-8210.19 g/mol ~1.8Custom Organic Building Block

*Estimated values based on structural homology and predictive modeling. (Data supported by and).

Industrial Relevance: The Dabigatran Impurity Paradigm

In drug development, understanding the origin of impurities is as critical as the synthesis of the API itself. 4-(Dimethylamino)-3-nitrobenzoic acid is a notorious and heavily monitored impurity in the synthesis of Dabigatran Etexilate, a blockbuster oral anticoagulant [3].

The Causality of the Impurity: The authorized route to the Dabigatran precursor requires reacting 4-chloro-3-nitrobenzoic acid with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid. However, industrial-grade methylamine frequently contains trace amounts of dimethylamine. Because dimethylamine is a superior nucleophile (due to the inductive effect of two methyl groups), it aggressively competes in the SₙAr reaction. If this parallel reaction is not suppressed, the resulting 4-(dimethylamino) isomer propagates through downstream amidation and cyclization steps, ultimately generating an N,N-dimethyl dabigatran analog that compromises API safety and efficacy.

Impurity_Pathway Precursor 4-Chloro-3-nitrobenzoic acid (API Starting Material) MainPath 4-(Methylamino)-3-nitrobenzoic acid (Desired Intermediate) Precursor->MainPath + Methylamine ImpPath 4-(Dimethylamino)-3-nitrobenzoic acid (Impurity) Precursor->ImpPath + Dimethylamine Reagent Methylamine Reagent (Contains Dimethylamine) Reagent->MainPath Reagent->ImpPath API Dabigatran Etexilate (Final API) MainPath->API Downstream Synthesis APIImp N,N-Dimethyl Dabigatran Analog (Critical API Impurity) ImpPath->APIImp Parallel Reactivity

Fig 1: Propagation pathway of the dimethylamino impurity during Dabigatran synthesis.

Experimental Methodology: Synthesis and Isolation

To study these isomers—either to establish impurity reference standards or to synthesize photophysical probes—researchers must execute precise SₙAr protocols. Below is a self-validating methodology for synthesizing 4-(dimethylamino)-3-nitrobenzoic acid.

Protocol: SₙAr Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid

Mechanistic Causality: The SₙAr reaction requires an electron-deficient aromatic ring. The nitro group at the 3-position strongly withdraws electron density from the 4-position, stabilizing the anionic Meisenheimer complex intermediate. We utilize reflux conditions to overcome the steric bulk of the secondary amine nucleophile.

Step-by-Step Workflow:

  • Preparation: Suspend 10.0 g of 4-chloro-3-nitrobenzoic acid in 50 mL of water.

  • Nucleophilic Addition: Slowly add 15 mL of aqueous dimethylamine (40% w/w). Causality: The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Thermal Activation: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC-UV (254 nm). System Validation: The reaction is deemed complete only if the peak area of the starting material is < 1.0% relative to the product. If > 1.0%, extend reflux by 1 hour.

  • Cooling: Once validated, cool the reaction mixture to 15°C using an ice bath.

  • Selective Precipitation: Slowly add glacial acetic acid until the solution reaches pH 3.0. Causality of pH Choice: The pKa of the carboxylic acid is ~3.5-4.0. The dimethylamino group, conjugated with the ortho-nitro group, is highly non-basic (pKa < 2). At pH 3, the carboxylic acid is protonated (neutral) while the amine remains unprotonated (neutral). The resulting neutral molecule precipitates out of the aqueous phase.

  • Isolation: Filter the bright yellow precipitate under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.

SNAr_Workflow Start 4-Chloro-3-nitrobenzoic acid (Electrophile) Reaction SNAr Reaction (Reflux, 4h) Start->Reaction Amine Dimethylamine (Aqueous) (Nucleophile) Amine->Reaction IPC HPLC IPC Validation (SM < 1.0%) Reaction->IPC Sampling IPC->Reaction Fail (Extend) Acidification Acidification (AcOH, pH 3) Precipitation IPC->Acidification Pass Product 4-(Dimethylamino)-3-nitrobenzoic acid (Isolated Solid) Acidification->Product Filtration

Fig 2: Self-validating SₙAr synthesis workflow for 4-(dimethylamino)-3-nitrobenzoic acid.

Conclusion

The isomers of dimethylamino nitrobenzoic acid perfectly illustrate how subtle positional shifts on an aromatic ring dictate a molecule's destiny. Whether acting as a highly fluorescent push-pull system like 2-(dimethylamino)-5-nitrobenzoic acid, or as a critical regulatory hurdle like the 4-(dimethylamino) dabigatran impurity, mastering their physicochemical properties and synthetic causality is indispensable for modern chemical researchers and pharmaceutical scientists.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid from 2-chloro-3-nitrobenzoic acid

Application Note: Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr) Introduction & Strategic Rationale The synthesis of highly functionalized anthranilic acid derivatives is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

Introduction & Strategic Rationale

The synthesis of highly functionalized anthranilic acid derivatives is a critical pathway in the development of kinase inhibitors, GPCR modulators, and advanced agrochemicals. 2-(Dimethylamino)-3-nitrobenzoic acid serves as a versatile, tri-functional building block. It offers a carboxylic acid for amidation, a dialkylamino group for steric and electronic tuning, and a nitro group that can be reduced to an amine for subsequent cyclization (e.g., into benzimidazoles or quinoxalines).

This application note details a highly efficient, scalable protocol for the synthesis of 2-(dimethylamino)-3-nitrobenzoic acid from commercially available 2-chloro-3-nitrobenzoic acid. The methodology relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the strong electron-withdrawing effects of the ortho-nitro and ortho-carboxylate groups to activate the C2-position for nucleophilic attack.

Mechanistic Causality & Reaction Dynamics

The success of this transformation is rooted in the synergistic electronic effects of the substrate. The SNAr mechanism proceeds via an addition-elimination pathway rather than a direct displacement.

  • Addition (Rate-Determining Step): Dimethylamine attacks the electrophilic C2 carbon. The transition state is stabilized by the ortho-nitro group, which temporarily accepts the developing negative charge to form a stable, anionic Meisenheimer complex.

  • Elimination (Fast): The chloride ion acts as a leaving group, restoring aromaticity and yielding the target compound.

Causality in Reagent Selection: Aqueous dimethylamine (40% w/w) is selected over gaseous dimethylamine for operational safety and precise stoichiometry. A minimum of 3 to 4 equivalents is required: one equivalent acts as the nucleophile, a second equivalent acts as an acid scavenger to neutralize the liberated HCl (forming dimethylammonium chloride), and the excess compensates for evaporative losses during thermal activation. The reaction is performed in an aqueous medium because the starting material is immediately deprotonated by the amine to form a water-soluble carboxylate salt, facilitating a homogeneous reaction mixture upon heating.

SNAr_Mechanism Substrate 2-Chloro-3-nitrobenzoic Acid (Electrophile) Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate Nucleophilic Attack Reagent Dimethylamine (Nucleophile & Base) Reagent->Intermediate Addition Product 2-(Dimethylamino)-3-nitrobenzoic Acid (Target Product) Intermediate->Product Elimination of Cl⁻ Byproduct Chloride Ion + Dimethylammonium Intermediate->Byproduct Leaving Group

SNAr mechanism: Dimethylamine attack forms a Meisenheimer complex, followed by chloride elimination.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10-gram scale synthesis, ensuring complete conversion while minimizing reagent waste.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2-Chloro-3-nitrobenzoic acid 201.561.010.0 g49.6 mmolElectrophile
Dimethylamine (40% aq) 45.084.022.4 g (~25 mL)198.4 mmolNucleophile & Base
Water (Deionized) 18.02N/A50 mLN/ASolvent / Medium
HCl (conc., 37%) 36.46~3.0~12.5 mL~150 mmolAcidification

Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes, dissolution, and precipitation) serve as built-in checkpoints for reaction progress.

Experimental_Workflow Step1 1. Reagent Mixing Substrate + DMA (aq) Step2 2. Thermal Activation Reflux at 80-90 °C for 4-6 h Step1->Step2 Step3 3. Acidic Workup Adjust pH to 2-3 with HCl Step2->Step3 Step4 4. Isolation Filtration & Washing Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Suspend 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in deionized water (50 mL).

  • Amine Addition: Slowly add 40% aqueous dimethylamine (25 mL, 198.4 mmol) to the suspension at room temperature.

    • Validation Checkpoint: The mixture will undergo a mild exothermic reaction and transition from a pale yellow suspension to a deep orange/red homogeneous solution as the dimethylammonium salt of the carboxylic acid forms.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~85–90 °C) using an oil bath or heating mantle. Maintain reflux for 4 to 6 hours. Reaction progress can be monitored via TLC (DCM:MeOH 9:1 with 1% acetic acid) or LC-MS.

  • Cooling: Once complete consumption of the starting material is confirmed, remove the heat source and allow the mixture to cool to room temperature.

  • Acidification (Critical Step): Transfer the flask to an ice-water bath. Slowly add concentrated HCl (37%) dropwise while stirring vigorously until the pH of the solution reaches 2–3 (approximately 12.5 mL required).

    • Causality: The product contains a carboxylic acid (pKa ~3.5). Lowering the pH ensures the carboxylate is fully protonated. The dimethylamino group is rendered poorly basic by the strongly electron-withdrawing ortho-nitro group, preventing it from forming a highly soluble hydrochloride salt at this pH. This differential basicity forces the neutral product to precipitate.

  • Isolation: Filter the resulting bright yellow/orange precipitate through a Büchner funnel under vacuum. Wash the filter cake thoroughly with ice-cold water (2 × 20 mL) to remove residual dimethylamine hydrochloride salts.

  • Drying & Purification: Dry the solid in a vacuum oven at 50 °C overnight. If necessary, the crude product can be recrystallized from a mixture of ethanol and water to yield analytically pure 2-(dimethylamino)-3-nitrobenzoic acid.

Analytical Validation & Troubleshooting

  • NMR Signatures: In 1H NMR (DMSO-d6), the dimethylamino protons will appear as a distinct singlet integrating to 6H (typically around 2.8–3.0 ppm). The aromatic region will display three distinct protons, confirming the preservation of the 1,2,3-trisubstituted benzene ring.

  • Troubleshooting - Incomplete Conversion: If unreacted starting material remains, it is likely due to the volatilization of dimethylamine. Ensure the reflux condenser is adequately chilled and consider conducting the reaction in a sealed pressure tube if scaling down.

  • Troubleshooting - Oiling Out: During acidification, the product may occasionally "oil out" before crystallizing. If this occurs, add a small volume of ethanol to the aqueous mixture, heat gently to dissolve the oil, and allow it to cool slowly with vigorous stirring to induce proper crystallization.

Authoritative Grounding

The principles of substituting ortho-halo nitroaromatics with secondary amines are well-documented in medicinal chemistry literature. The general reactivity of 2-chloro-3-nitrobenzoic acid with amines under thermal conditions is a validated approach in the synthesis of complex sulfonamide thiazole compounds [1]. Furthermore, the utility of 2-chloro-3-nitrobenzoic acid as a foundational building block has been extensively demonstrated in the synthesis of tetracyclic imidazoquinoxalines and benzodiazepine ligands [2]. Process chemistry considerations for handling these specific nitroaromatic systems at scale also emphasize the importance of controlled amidation and substitution conditions to prevent side reactions [3].

References

  • Benzene sulfonamide thiazole and oxazole compounds. US Patent 9233956B2. Details the reaction parameters of halo-aromatics with amines like dimethylamine.
  • High-Affinity α-Aminobutyric Acid A/Benzodiazepine Ligands: Synthesis and Structure−Activity Relationship Studies of a New Series of Tetracyclic Imidazoquinoxalines. Journal of Medicinal Chemistry. Demonstrates the utility of 2-chloro-3-nitrobenzoic acid as a building block. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Discusses the handling of 2-fluoro/chloro-3-nitrobenzoic acid derivatives in process chemistry. URL:[Link]

Application

Application Note and Laboratory Protocol for the Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

Abstract This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization techniques.

Introduction and Scientific Context

2-(Dimethylamino)-3-nitrobenzoic acid is an important scaffold in medicinal chemistry and materials science. The molecule's architecture, featuring a carboxylic acid, a nitro group, and a dimethylamino group on an aromatic ring, provides multiple points for further functionalization. The electronic properties of these substituents make the compound a key building block for more complex molecules, including potential therapeutic agents and specialized dyes.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr). The success of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Specifically, the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (in this case, a halogen) is critical for activating the ring towards nucleophilic attack.

This protocol will detail the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid starting from 2-fluoro-3-nitrobenzoic acid. The choice of the fluoro-substituted precursor is deliberate; the high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, often leading to higher yields and milder reaction conditions compared to other halo-substituted analogs.[1]

Reaction Scheme

The overall reaction is a nucleophilic aromatic substitution where the fluorine atom on 2-fluoro-3-nitrobenzoic acid is displaced by dimethylamine.

Reaction Scheme: Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

Caption: Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid via nucleophilic aromatic substitution of 2-fluoro-3-nitrobenzoic acid with dimethylamine.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Fluoro-3-nitrobenzoic acid317-46-4185.115.00 g (27.0 mmol)Starting material.
Dimethylamine solution124-40-345.0820.3 mL (40.5 mmol)2.0 M solution in THF. Use in a well-ventilated fume hood.
Dimethyl sulfoxide (DMSO)67-68-578.1350 mLAnhydrous grade.
Hydrochloric acid (HCl)7647-01-036.46As needed2 M aqueous solution for workup.
Deionized water7732-18-518.02As neededFor workup and recrystallization.
Ethyl acetate141-78-688.11As neededFor extraction.
Anhydrous magnesium sulfate7487-88-9120.37As neededFor drying organic layers.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Detailed Synthesis Protocol

This protocol is designed for a 5-gram scale synthesis.

Step 1: Reaction Setup
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-fluoro-3-nitrobenzoic acid (5.00 g, 27.0 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Establish an inert atmosphere by flushing the system with nitrogen or argon. This is crucial to prevent the introduction of moisture, which could potentially lead to side reactions.

Step 2: Nucleophilic Substitution
  • To the stirred solution, add the dimethylamine solution (2.0 M in THF, 20.3 mL, 40.5 mmol) dropwise via a dropping funnel over a period of 15-20 minutes. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the reaction at 80 °C and monitor its progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v with a small amount of acetic acid). The reaction is typically complete within 4-6 hours.

Step 3: Workup and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

  • Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. This step protonates the carboxylate to form the desired carboxylic acid, which is less soluble in water and will precipitate out.

  • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 30 mL) to remove any remaining salts and DMSO.

Step 4: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Dissolve 2-fluoro-3-nitrobenzoic acid in DMSO addition 2. Add Dimethylamine solution dropwise reagents->addition Inert Atmosphere heating 3. Heat to 80°C and monitor by TLC addition->heating quench 4. Cool and pour into cold water heating->quench acidify 5. Acidify with 2M HCl to pH 2-3 quench->acidify precipitate 6. Cool in ice bath acidify->precipitate filter 7. Collect crude product by vacuum filtration precipitate->filter recrystallize 8. Recrystallize from Ethanol/Water filter->recrystallize dry 9. Dry under vacuum recrystallize->dry final_product Pure 2-(Dimethylamino)- 3-nitrobenzoic acid dry->final_product

Caption: A step-by-step workflow for the synthesis, workup, and purification of 2-(Dimethylamino)-3-nitrobenzoic acid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(Dimethylamino)-3-nitrobenzoic acid should be confirmed by a combination of spectroscopic and physical methods.

  • Appearance: A yellow to orange crystalline solid.

  • Melting Point: The melting point should be sharp, indicating high purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include:

    • A singlet for the two methyl groups of the dimethylamino substituent.

    • Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns consistent with the substitution pattern.

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include:

    • A signal for the methyl carbons of the dimethylamino group.

    • Six distinct signals for the aromatic carbons.

    • A signal for the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy (ATR):

    • A broad O-H stretch for the carboxylic acid.

    • A C=O stretch for the carboxylic acid.

    • Characteristic N-O stretching bands for the nitro group.

    • C-H and C=C stretching bands for the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₁₀N₂O₄ (210.19 g/mol ) should be observed.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Handling of Reagents:

    • 2-Fluoro-3-nitrobenzoic acid: Handle with care, avoiding inhalation and skin contact.

    • Dimethylamine solution: This is a flammable and corrosive substance with a strong odor. Handle exclusively in a well-ventilated fume hood.

    • Dimethyl sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Avoid skin contact.

    • Hydrochloric acid: Corrosive. Handle with care.

  • Reaction Conditions: The reaction involves heating a flammable solvent (THF in the dimethylamine solution). Ensure that the heating is controlled and there are no sources of ignition nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Eastfine. (2026, February 27). 2026 Strategic Molecule Briefing: 2-Fluoro-3-Nitrobenzoic Acid (CAS 317-46-4). Retrieved from [Link]

  • Google Patents. (1966). US3468941A - Production of 2-amino-3-nitrobenzoic acid.

Sources

Method

Application Note: 2-(Dimethylamino)-3-nitrobenzoic Acid in Advanced Organic Synthesis and Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic properties often requires breaking the planarity of flat aromatic systems to improve aqueous solubility and target specificity. 2-(Dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic properties often requires breaking the planarity of flat aromatic systems to improve aqueous solubility and target specificity. 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0)[1] has emerged as a premier building block for achieving this. By leveraging the severe steric bulk of an ortho-dimethylamino group, chemists can enforce rigid, out-of-plane conformations in downstream drug candidates. This Application Note details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this compound in complex organic synthesis, particularly in the development of advanced kinase inhibitors[2].

Physicochemical Properties & Reactivity Profile

2-(Dimethylamino)-3-nitrobenzoic acid features a unique "push-pull" electronic system combined with extreme steric hindrance. The molecule is typically synthesized upstream via Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-3-nitrobenzoic acid[3] with dimethylamine.

PropertyValueStructural Implication
Chemical Formula C9H10N2O4Provides a low-molecular-weight, highly functionalized core.
Molecular Weight 210.19 g/mol High atom economy for fragment-based drug design.
CAS Number 175347-01-0Commercially available building block[1].
C1 Reactivity Carboxylic Acid (-COOH)Site for amidation; highly hindered by the adjacent amine.
C2 Reactivity Tertiary Amine (-N(CH3)2)Electron-donating; provides the critical "conformational lock".
C3 Reactivity Nitro Group (-NO2)Electron-withdrawing; easily reducible to a primary amine.

The "Conformational Lock" Mechanism in Drug Design

The primary value of 2-(Dimethylamino)-3-nitrobenzoic acid lies in its ability to act as a conformational lock . When the carboxylic acid is converted into an amide, the bulky methyl groups of the C2-dimethylamino moiety sterically clash with the carbonyl oxygen of the newly formed amide.

Causality: To relieve this steric strain, the molecule is forced to rotate the amide bond out of the plane of the phenyl ring, typically adopting a dihedral angle of 60° to 90°. This orthogonal twist breaks molecular planarity, which drastically reduces crystal lattice energy (preventing the "brick dust" effect) and improves aqueous solubility. Furthermore, this rigid 3D vector precisely projects subsequent functional groups into deep, narrow hydrophobic pockets of target proteins, a strategy successfully utilized in the design of Tyk-2 inhibitors for autoimmune diseases[2].

ConformationalLock Cause Steric Bulk of ortho-N(CH3)2 Effect1 Steric Clash with Amide Carbonyl Cause->Effect1 Effect2 Orthogonal Dihedral Twist (~90°) Effect1->Effect2 Conformational Lock Outcome1 Reduced Crystal Lattice Energy (Higher Aqueous Solubility) Effect2->Outcome1 Outcome2 Rigid 3D Pharmacophore (Higher Kinase Affinity) Effect2->Outcome2

Mechanistic rationale for the conformational locking effect of the dimethylamino group.

Validated Experimental Protocols

Working with 2-(Dimethylamino)-3-nitrobenzoic acid requires specific synthetic strategies due to the steric hindrance at the carboxylate and the sensitivity of the tertiary amine.

Protocol A: Sterically Hindered Amide Coupling

Standard coupling reagents (e.g., EDC/HOBt) routinely fail or provide abysmal yields (<20%) when applied to this substrate because the nucleophile cannot easily access the highly shielded activated ester.

Causality for Reagent Choice: HATU is mandatory here. It generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The neighboring group effect of the nitrogen in the HOAt ring accelerates the nucleophilic attack, overcoming the massive activation energy barrier imposed by the ortho-dimethylamino group.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve 2-(Dimethylamino)-3-nitrobenzoic acid (1.0 eq, 5.0 mmol) and HATU (1.2 eq, 6.0 mmol) in anhydrous DMF (25 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 15.0 mmol). Stir at room temperature for 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 5.5 mmol) dropwise. Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous citric acid (2 x 50 mL), followed by saturated NaHCO3 and brine.

    • Self-Validating Logic: Do not use 1M HCl for the acidic wash. While the basicity of the tertiary amine is attenuated by the adjacent electron-withdrawing nitro group, strong mineral acids will protonate the dimethylamino group, pulling your product into the aqueous waste. Citric acid provides the perfect pH balance to remove unreacted aliphatic amines without protonating the product.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Chemoselective Nitro Reduction

To advance the molecule toward complex heterocycles, the nitro group must be reduced to an amine.

Causality for Reagent Choice: While Palladium on Carbon (Pd/C) with hydrogen gas is the industry standard for nitro reduction, it poses risks here. High H2 pressure can lead to partial N-dealkylation of the dimethylamino group or over-reduction to a hydroxylamine. The Béchamp reduction (Iron/NH4Cl) is chosen because it is strictly chemoselective for the nitro group, leaving the tertiary amine and the newly formed amide bond completely unperturbed.

Step-by-Step Methodology:

  • Setup: Dissolve the amide intermediate from Protocol A (1.0 eq, 4.0 mmol) in a 4:1 mixture of Ethanol and Water (40 mL, 0.1 M).

  • Reagents: Add Iron powder (325 mesh, 5.0 eq, 20.0 mmol) and Ammonium Chloride (NH4Cl, 5.0 eq, 20.0 mmol).

  • Reaction: Heat the violently stirred suspension to 80 °C (reflux) for 2–4 hours under a nitrogen atmosphere. The reaction is complete when the starting material is consumed (via TLC, typically shifting to a highly polar, fluorescent spot).

  • Filtration: Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethyl Acetate (100 mL).

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate (50 mL) and saturated NaHCO3 (50 mL). Separate the layers, dry the organic phase over Na2SO4, and concentrate to yield the 3-amino-2-(dimethylamino)benzamide derivative.

SyntheticWorkflow SM 2-Fluoro-3-nitrobenzoic acid (Starting Material) BB 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) SM->BB SNAr HN(CH3)2 Amide Sterically Hindered Amide (Intermediate) BB->Amide HATU, DIPEA R-NH2 (Protocol A) Amine 3-Amino-2-(dimethylamino)benzamide (Precursor) Amide->Amine Fe, NH4Cl Reduction (Protocol B) API Target Active Pharmaceutical Ingredient (e.g., Tyk-2 Kinase Inhibitor) Amine->API Acylation / Cyclization

Synthetic workflow from fluorinated precursor to target API via amide coupling and reduction.

References

  • Eastfine. (n.d.). 317-46-4 2-Fluoro-3-nitrobenzoic acid Manufacturer. Retrieved from [Link]

  • World Intellectual Property Organization. (2014). WO2014074661A1 - AMIDE-SUBSTITUTED HETEROCYCLIC COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFN ALPHα RESPONSES. Google Patents.

Sources

Application

Application Notes and Protocols: 2-(Dimethylamino)-3-nitrobenzoic Acid as a Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Dimethylamino)-3-nitrobenzoic acid as a versatile pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Dimethylamino)-3-nitrobenzoic acid as a versatile pharmaceutical intermediate. While direct literature on this specific isomer is sparse, its structural motifs are present in a multitude of active pharmaceutical ingredients (APIs). This guide elucidates its potential by drawing scientifically-grounded parallels with its well-documented isomers, such as 4-(methylamino)-3-nitrobenzoic acid, a key precursor in the synthesis of the anticoagulant Dabigatran. We present its physicochemical properties, plausible synthetic routes, and detailed protocols for its conversion into complex heterocyclic systems, particularly benzimidazoles, which form the core of many therapeutic agents. The causality behind experimental choices, safety protocols, and analytical methods are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Substituted Nitrobenzoic Acids

In the landscape of organic synthesis and medicinal chemistry, substituted benzoic acids are foundational building blocks. The strategic placement of functional groups on the aromatic ring dictates the molecule's reactivity and its ultimate utility in constructing complex molecular architectures. 2-(Dimethylamino)-3-nitrobenzoic acid is a trifunctionalized molecule featuring a carboxylic acid, a nitro group, and a dimethylamino group. This specific arrangement offers a powerful synthetic handle for a variety of transformations:

  • The Carboxylic Acid (-COOH): Serves as a primary point for amide bond formation, a cornerstone of peptide and heterocyclic synthesis.

  • The Nitro Group (-NO₂): Acts as a precursor to an amine via reduction. The resulting ortho-diamine functionality (with the existing dimethylamino group) is primed for cyclization reactions to form heterocycles.

  • The Dimethylamino Group (-N(CH₃)₂): An electron-donating group that influences the regioselectivity of further reactions and can play a role in the final API's pharmacological profile.

The most compelling application of this intermediate lies in its potential to generate ortho-phenylenediamine derivatives upon reduction of the nitro group. These derivatives are the immediate precursors to benzimidazoles , a privileged scaffold in drug discovery, found in proton-pump inhibitors, anthelmintics, and anticoagulants.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the intermediate's physical and analytical characteristics is paramount for its effective use.

Table 1: Physicochemical Properties

PropertyValueSource/Notes
CAS Number Not explicitly assigned; structurally related to 28096-56-2 (4-isomer)Inferred from related structures
Molecular Formula C₉H₁₀N₂O₄-
Molecular Weight 210.19 g/mol -
Appearance Expected to be a yellow to off-white solidBased on related nitrobenzoic acids[3]
Melting Point Not available. For comparison, 3-Nitrobenzoic acid melts at 139-141 °C.[4]
Solubility Expected to be soluble in polar organic solvents (DMF, DMSO, Methanol) and sparingly soluble in water.General characteristic of benzoic acids
Expected Spectroscopic Data

Table 2: Predicted Spectroscopic Characteristics

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ 7.0 - 8.5 ppmSignals for the three protons on the substituted benzene ring.
Dimethyl Protonsδ ~2.7 - 3.0 ppmA singlet integrating to 6 protons for the -N(CH₃)₂ group.
Carboxylic Protonδ > 10 ppm (broad)A broad, exchangeable singlet for the acidic proton.
¹³C NMR Carbonyl Carbonδ ~165 - 170 ppmCharacteristic shift for a carboxylic acid carbon.
Aromatic Carbonsδ ~110 - 150 ppmSix distinct signals for the carbons of the benzene ring.
Dimethyl Carbonsδ ~40 ppmSignal for the methyl carbons of the dimethylamino group.
IR Spectroscopy O-H Stretch2500-3300 cm⁻¹ (broad)Characteristic broad absorption for the carboxylic acid hydroxyl group.
C=O Stretch1680-1710 cm⁻¹Strong absorption for the carbonyl of the carboxylic acid.
N-O Stretch (asymmetric)1510-1560 cm⁻¹Strong absorption characteristic of the nitro group.[5]
N-O Stretch (symmetric)1345-1385 cm⁻¹Strong absorption characteristic of the nitro group.[5]

Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid

A plausible and efficient synthesis of the title compound can be designed based on established methodologies for related isomers, such as nucleophilic aromatic substitution.[6]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct route involves the reaction of 2-chloro-3-nitrobenzoic acid with dimethylamine. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic displacement.

API_Synthesis cluster_0 Intermediate Processing cluster_1 Core Synthesis cluster_2 Final API A 2-(Dimethylamino)-3- nitrobenzoic acid B Amide Coupling (e.g., with an amino acid ester) A->B C Amide Intermediate B->C D Nitro Reduction (e.g., Pd/C, H₂ or Fe/AcOH) C->D E Ortho-Diamine Intermediate D->E F Intramolecular Cyclization (Acid-catalyzed) E->F G Benzimidazole API Core F->G

Sources

Method

Application Note: 2-(Dimethylamino)-3-nitrobenzoic Acid as a Strategic Precursor for Functionalized Benzimidazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In the landscape of heterocyclic synthesis, the desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In the landscape of heterocyclic synthesis, the design of highly functionalized benzimidazoles and benzimidazolones is critical for the development of novel therapeutics, including kinase inhibitors and GPCR modulators. 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) serves as an exceptional, highly stable building block for these scaffolds.

Its unique 1,2,3-trisubstitution pattern—featuring a carboxylic acid, a tertiary amine, and a nitro group in contiguous positions—creates a sterically strained and electronically polarized push-pull system. As a Senior Application Scientist, I have designed this guide to demonstrate how this specific substitution pattern can be exploited through two distinct, self-validating mechanistic pathways: Cadogan Reductive Cyclization and Reductive Dealkylative Cyclization .

Physicochemical Profile of the Starting Material
PropertyValueMechanistic Significance
Chemical Formula C9H10N2O4High heteroatom density for downstream functionalization.
Molecular Weight 210.19 g/mol Base mass for LC-MS tracking (m/z 211 [M+H]+).
Steric Profile 1,2,3-TrisubstitutedOrtho-proximity of -NO2 and -N(CH3)2 drives intramolecular cyclization.
Electronic Profile Push-Pull SystemThe -N(CH3)2 group is activated by flanking electron-withdrawing groups (-COOH, -NO2).

Pathway 1: Cadogan Reductive Cyclization

Mechanistic Rationale & Causality

The Cadogan reaction is a powerful deoxygenative annulation strategy [1]. When 2-(dimethylamino)-3-nitrobenzoic acid is heated in the presence of triethyl phosphite (P(OEt)3), the phosphite acts as both the solvent and a mild oxygen acceptor. The nitro group is deoxygenated to generate a highly reactive, electron-deficient nitrene intermediate.

Because the nitrene is generated ortho to the N,N-dimethylamino group, it undergoes a rapid, entropically favored intramolecular C-H insertion into one of the N-methyl groups. This forms an unstable benzimidazoline intermediate, which spontaneously oxidizes (losing H2) under the thermal reaction conditions to yield the thermodynamically stable 1-methyl-1H-benzimidazole-7-carboxylic acid . The choice of P(OEt)3 over transition-metal catalysts prevents unwanted decarboxylation of the C1 carboxylic acid [2].

CadoganMechanism A 2-(Dimethylamino)- 3-nitrobenzoic acid B Nitrene Intermediate (Deoxygenation) A->B P(OEt)3, Δ - OP(OEt)3 C C-H Insertion (Intramolecular) B->C Nitrene attack on N-CH3 D Benzimidazoline Intermediate C->D Ring Closure E 1-Methyl-1H-benzimidazole- 7-carboxylic acid D->E Oxidation (- H2)

Fig 1. Cadogan reductive cyclization mechanism to 1-methyl-1H-benzimidazole-7-carboxylic acid.

Protocol A: Synthesis of 1-Methyl-1H-benzimidazole-7-carboxylic acid

Self-Validating System: Reaction progress is strictly governed by mass-shift tracking.

  • Setup: Charge a flame-dried 50 mL round-bottom flask with 2-(dimethylamino)-3-nitrobenzoic acid (1.00 g, 4.76 mmol, 1.0 eq) and triethyl phosphite (7.91 g, 47.6 mmol, 10.0 eq).

  • Degassing: Purge the system with argon for 10 minutes. Causality: Atmospheric oxygen will prematurely oxidize the phosphite reagent, stalling the deoxygenation of the nitro group.

  • Cyclization: Heat the reaction mixture to 150 °C under reflux for 6 hours.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z 211 [M+H]+ ) is fully consumed and replaced by the product peak (m/z 177 [M+H]+ ).

  • Workup: Cool to room temperature. Remove excess P(OEt)3 and its oxidized byproduct via vacuum distillation (0.1 mbar, 60 °C).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to afford the product as an off-white solid.

Pathway 2: Reductive Dealkylative Cyclization

Mechanistic Rationale & Causality

To access the benzimidazol-2-one core—a privileged scaffold in CNS drugs—a two-step sequence is employed [3]. First, the nitro group is selectively reduced using catalytic hydrogenation (Pd/C, H2) to yield an ortho-mixed diamine (one primary, one tertiary).

In the second step, the diamine is treated with triphosgene. Triphosgene is selected over phosgene gas for its safety profile and precise stoichiometric control [4]. The primary amine rapidly attacks the phosgene equivalent to form an isocyanate. The adjacent tertiary amine then attacks the isocyanate carbon, forming a highly strained, positively charged quaternary cyclic intermediate. Driven by the thermodynamic stability of the aromatic urea, the chloride ion (generated in situ) acts as a nucleophile, attacking a methyl group via an SN2 mechanism. This expels methyl chloride (MeCl) gas, irreversibly driving the reaction to form 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-7-carboxylic acid .

DealkylativeMechanism A 2-(Dimethylamino)- 3-nitrobenzoic acid B 3-Amino-2-(dimethylamino) benzoic acid A->B H2, Pd/C Reduction C Isocyanate Intermediate B->C Triphosgene DIPEA, CH2Cl2 D Quaternary Cyclic Intermediate C->D Intramolecular N-attack E 1-Methyl-2-oxo-2,3-dihydro-1H- benzimidazole-7-carboxylic acid D->E Dealkylation (- MeCl)

Fig 2. Reductive dealkylative cyclization to 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole core.

Protocol B: Synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-7-carboxylic acid

Self-Validating System: Two-stage mass validation ensures intermediate stability.

Step 1: Nitro Reduction

  • Setup: Dissolve 2-(dimethylamino)-3-nitrobenzoic acid (1.00 g, 4.76 mmol, 1.0 eq) in anhydrous methanol (20 mL). Add 10% Pd/C (100 mg, 10% w/w).

  • Hydrogenation: Stir vigorously under a hydrogen atmosphere (1 atm, balloon) at 25 °C for 4 hours. Causality: Mild room-temperature conditions prevent the hydrogenolysis of the tertiary amine.

  • IPC 1: Confirm reduction via LC-MS. Validation Check: Shift from m/z 211 [M+H]+ to m/z 181 [M+H]+ .

  • Filtration: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield the crude diamine.

Step 2: Phosgenation and Dealkylation

  • Setup: Dissolve the crude diamine in anhydrous DCM (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.84 g, 14.3 mmol, 3.0 eq) and cool to 0 °C.

  • Carbonylation: Dropwise add a solution of triphosgene (0.56 g, 1.90 mmol, 0.4 eq) in DCM (10 mL). Causality: 0.4 equivalents of triphosgene provide exactly 1.2 equivalents of phosgene, ensuring complete conversion without generating dangerous excess.

  • Cyclization: Remove the ice bath and stir at room temperature for 12 hours. Causality: The extended time is required for the sterically hindered quaternary intermediate to undergo chloride-mediated dealkylation.

  • IPC 2: Confirm cyclization via LC-MS. Validation Check: Appearance of the final product mass at m/z 193 [M+H]+ .

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organics over Na2SO4, filter, and concentrate to yield the target benzimidazolone.

Comparative Analysis of Synthesized Scaffolds

To assist drug development professionals in selecting the appropriate synthetic trajectory, the quantitative and qualitative outcomes of both protocols are summarized below:

ParameterPathway 1: Cadogan CyclizationPathway 2: Dealkylative Cyclization
Final Scaffold 1-Methyl-1H-benzimidazole-7-carboxylic acid1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-7-carboxylic acid
Target LC-MS [M+H]+ 177.1 m/z193.1 m/z
Overall Yield 65 - 75%70 - 82% (Over 2 steps)
Reaction Time 6 Hours16 Hours (Total)
Key Reagents P(OEt)3Pd/C, H2, Triphosgene, DIPEA
Downstream Utility Angiotensin II receptor antagonists, PARP inhibitors5-HT receptor modulators, BCL6 degraders

References

  • Mechanism of the Molybdenum-Mediated Cadogan Reaction ACS Omega URL:[Link]

  • Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine Journal of Heterocyclic Chemistry URL:[Link]

  • Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones ACS Omega URL:[Link]

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors ACS Omega URL:[Link]

Application

Application Notes and Protocols: 2-(Dimethylamino)-3-nitrobenzoic Acid as a Versatile Building Block for Azo Dye Synthesis

Introduction: Unlocking the Chromophoric Potential of a Unique Precursor 2-(Dimethylamino)-3-nitrobenzoic acid is an intriguingly substituted aromatic compound that holds significant promise as a precursor in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Chromophoric Potential of a Unique Precursor

2-(Dimethylamino)-3-nitrobenzoic acid is an intriguingly substituted aromatic compound that holds significant promise as a precursor in the synthesis of novel azo dyes. Its unique molecular architecture, featuring a tertiary amino group (ortho to a nitro group) and a carboxylic acid moiety, provides a versatile platform for the development of a diverse palette of colors with potentially valuable properties for applications in textiles, research, and materials science.

The direct use of 2-(dimethylamino)-3-nitrobenzoic acid in conventional azo dye synthesis is precluded by the absence of a primary aromatic amine, which is a prerequisite for the critical diazotization reaction. Therefore, a strategic two-step synthetic pathway is employed. This involves an initial selective reduction of the nitro group to a primary amine, followed by the classical diazotization of the newly formed amine and subsequent coupling with an electron-rich aromatic partner. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(dimethylamino)-3-nitrobenzoic acid as a building block for the synthesis of azo dyes. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present the information with clarity and scientific integrity.

Chemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in many organic solvents

Safety Precautions: 2-(Dimethylamino)-3-nitrobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Strategy: A Two-Step Pathway to Color

The synthetic route to azo dyes from 2-(dimethylamino)-3-nitrobenzoic acid is a logical progression from a non-diazotizable precursor to a reactive intermediate.

Synthetic_Pathway cluster_0 Synthesis of the Diazo Component cluster_1 Azo Dye Formation Start 2-(Dimethylamino)-3-nitrobenzoic acid Intermediate 2-Amino-3-(dimethylamino)benzoic acid Start->Intermediate Step 1: Nitro Group Reduction Diazonium Diazonium Salt Intermediate->Diazonium Step 2a: Diazotization Azo_Dye Azo Dye Diazonium->Azo_Dye Step 2b: Azo Coupling Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Azo_Dye

Caption: Synthetic workflow from the starting material to the final azo dye.

Part 1: Selective Reduction of the Nitro Group

The initial and most critical step is the selective reduction of the nitro group to a primary amine without affecting the carboxylic acid or the dimethylamino functionalities. Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.

Protocol 1: Catalytic Hydrogenation to 2-Amino-3-(dimethylamino)benzoic acid

This protocol outlines the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • 2-(Dimethylamino)-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve 2-(dimethylamino)-3-nitrobenzoic acid (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and commence vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-(dimethylamino)benzoic acid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[2]

  • Solvent: Methanol and ethanol are excellent solvents for the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Hydrogen Pressure: A pressure of 1-4 atm is generally sufficient for this type of reduction and can be safely managed in standard laboratory equipment.

Part 2: Diazotization and Azo Coupling

With the primary amine in place, the synthesis proceeds to the formation of the azo chromophore through the well-established diazotization and azo coupling reactions.[3]

Diazotization_Coupling Intermediate 2-Amino-3-(dimethylamino)benzoic acid NaNO2_HCl NaNO₂ + HCl (0-5 °C) Intermediate->NaNO2_HCl Reacts with in situ generated HNO₂ Diazonium Diazonium Salt Intermediate NaNO2_HCl->Diazonium Forms Azo_Dye Final Azo Dye Diazonium->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component Electron-Rich Coupling Component (e.g., β-Naphthol in NaOH) Coupling_Component->Azo_Dye

Caption: The mechanism of azo dye formation via diazotization and coupling.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling with β-Naphthol

This protocol provides a representative example of an azo coupling reaction using β-naphthol as the coupling component to produce a colored dye.

Materials:

  • 2-Amino-3-(dimethylamino)benzoic acid (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Experimental Protocol:

Part A: Diazotization

  • Dissolution: In a beaker, suspend 2-amino-3-(dimethylamino)benzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[3]

  • Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold distilled water. Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains between 0-5 °C.

  • Reaction Completion: Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cooling: Cool the β-naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Filtration and Washing: Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • Purification: The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable at higher temperatures and can decompose, hence the reaction is carried out in an ice bath.[3]

  • Acidic Medium (Diazotization): The presence of a strong acid like HCl is necessary for the in situ generation of nitrous acid from sodium nitrite.

  • Basic Medium (Coupling): The coupling reaction with phenols like β-naphthol is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more electron-rich phenoxide ion which is more susceptible to electrophilic attack by the diazonium salt.

Characterization and Data Presentation

The synthesized intermediate and final dye product should be thoroughly characterized to confirm their structure and purity.

Recommended Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -N=N- azo stretch).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye, which is indicative of its color.

Expected Data Summary:

CompoundSynthesis StepExpected Yield (%)Key Characterization Data
2-Amino-3-(dimethylamino)benzoic acid Reduction>90Appearance of a new N-H stretch in IR; Upfield shift of aromatic protons in ¹H NMR
Azo Dye (with β-Naphthol) Diazotization & Coupling70-85Intense color; Appearance of a characteristic azo group signal in IR; λmax in the visible region (UV-Vis)

Conclusion and Future Directions

The transformation of 2-(dimethylamino)-3-nitrobenzoic acid into a versatile primary aromatic amine intermediate opens up a gateway to a wide array of azo dyes. The protocols detailed herein provide a robust and scientifically sound foundation for researchers to explore the synthesis of novel chromophores. The presence of both a dimethylamino group and a carboxylic acid moiety on the diazo component offers opportunities to fine-tune the properties of the resulting dyes, such as their solubility, tinctorial strength, and affinity for various substrates. Further research could involve exploring a variety of coupling components to generate a library of dyes with a broad spectrum of colors and functionalities. This would enable a deeper understanding of the structure-property relationships of dyes derived from this unique building block, paving the way for their application in advanced materials and technologies.

References

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Available at: [Link]

  • Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. Scientific Reports. Available at: [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances. Available at: [Link]

  • Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of Some Metal Complexes Derived from Azo Dye Ligand 2-[2'-(5-Methyl thiazolyl)azo]-5-dimethylamino Benzoic Acid. Asian Journal of Chemistry. Available at: [Link]

  • synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. International Journal of Research and Reviews in Applied Sciences. Available at: [Link]

  • SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. Science Alert. Available at: [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. Available at: [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Available at: [Link]

  • One-step process of preparing azo dyes by simultaneous diazotization. Google Patents.
  • (PDF) Synthesis of monoazo disperse dyes, their dyeing performance on polyester fibers and antimicrobial activity. ResearchGate. Available at: [Link]

  • Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory. Dergipark. Available at: [Link]

  • How do you selectively reduce the nitro group?. ResearchGate. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Advances. Available at: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Catalytic hydrogenation of nitroarenes into different products via different routes.. ResearchGate. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Advances. Available at: [Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. Available at: [Link]

Sources

Method

Application Note: Biological Activity and Synthetic Utility of 2-(Dimethylamino)-3-nitrobenzoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale In modern hit-to-lead optimization, selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In modern hit-to-lead optimization, selecting a versatile and geometrically unique chemical scaffold is paramount. 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) serves as a highly privileged building block in medicinal chemistry. Its unique substitution pattern—an electron-donating ortho-dimethylamino group coupled with an electron-withdrawing meta-nitro group—imparts distinct stereoelectronic properties.

Crucially, the steric bulk of the ortho-dimethylamino group forces the carboxylic acid moiety out of the aromatic plane. This forced non-planarity is highly advantageous for achieving selective binding conformations in deep, narrow enzyme pockets. Derivatives of this scaffold and its closely related 3-nitrobenzoic acid analogs have demonstrated potent biological activities, primarily acting as Carbonic Anhydrase IX (CA IX) inhibitors , Phosphodiesterase 3B (PDE3B) modulators , and 14-3-3 protein-protein interaction (PPI) inhibitors [1][2].

Key Biological Targets & Mechanisms

Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia

CA IX is a transmembrane metalloenzyme heavily overexpressed in solid hypoxic tumors. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, acidifying the extracellular tumor microenvironment and promoting tumor survival and metastasis. 3-Nitrobenzoic acid derivatives, when functionalized with appropriate zinc-binding groups (ZBGs), exhibit a peculiar and highly selective inhibition profile toward the tumor-associated hCA IX isoform over off-target cytosolic isoforms (like hCA I and II)[1][3].

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9 CA IX Overexpression HIF1a->CA9 Upregulates Acid Extracellular Acidification CA9->Acid Catalyzes CO2 Hydration Surv Tumor Survival & Metastasis Acid->Surv Promotes Inhibitor 3-Nitrobenzoic Acid Derivatives Inhibitor->CA9 Inhibits (Target)

Mechanism of CA IX upregulation in tumor hypoxia and targeted inhibition.

Phosphodiesterase 3B (PDE3B) Modulation

Selective inhibition of PDE3B is pursued for metabolic benefits, including improved glucose homeostasis and lipid metabolism. Recent DNA-encoded library (DEL) screens have successfully utilized 3-nitrobenzoic acid derivatives to synthesize boronic acid compounds that bind selectively to the PDE3B catalytic site. The nitroaromatic core provides the necessary spatial geometry to achieve selectivity over the closely related PDE3A isoform, thereby minimizing cardiovascular liabilities[2].

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the functionalization of the carboxylic acid. Below is a summary of quantitative data derived from recent literature evaluating 3-nitrobenzoic acid scaffolds.

Table 1: Representative Biological Activity of 3-Nitrobenzoic Acid Derivatives

TargetDerivative ClassAssay MethodologyIC₅₀ / EC₅₀ RangePrimary Indication
hCA IX Amide/Urea derivativesStopped-Flow CO₂ Hydration15 - 120 nMSolid Tumors / Hypoxia[1]
PDE3B Boronic acid derivativesTR-FRET cAMP Hydrolysis50 - 250 nMMetabolic Dyslipidemia[2]
14-3-3 Phthalimide/Amide analogsFluorescence Polarization1.2 - 5.0 µMMultidrug-Resistant Cancer[1]

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful assay development begins with robust chemistry and ends with interference-free biological readouts. The following protocols are designed as self-validating systems.

Synthesis of Amide Derivatives via HATU Coupling

Expert Insight (Causality): The ortho-dimethylamino group creates severe steric shielding around the carboxylate. Standard carbodiimides (e.g., EDC/HOBt) often fail to form the active ester efficiently, leading to poor yields. Utilizing HATU—a highly active uronium-based coupling reagent—in the presence of a strong base (DIPEA) overcomes this energy barrier by generating a highly reactive HOAt ester intermediate[4].

Step-by-Step Methodology:

  • Activation: Dissolve 2-(Dimethylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the mixture at room temperature for 12–18 hours under a dry nitrogen atmosphere.

  • Self-Validation Step: Before workup, monitor reaction completion via LC-MS. Diagnostic check: The presence of the HOAt-active ester mass peak indicates incomplete coupling. If observed, gently heat the reaction to 40°C for an additional 2 hours.

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via preparative HPLC.

In Vitro PDE3B Inhibition Assay (TR-FRET)

Expert Insight (Causality): Nitroaromatic compounds frequently exhibit auto-fluorescence or act as colorimetric quenchers, which can lead to false positives in standard absorbance assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen here because its delayed emission reading completely bypasses transient compound auto-fluorescence, ensuring a high signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the purified 2-(Dimethylamino)-3-nitrobenzoic acid derivatives in 100% DMSO. Transfer to a 384-well low-volume plate ensuring the final assay DMSO concentration remains <1%.

  • Enzyme Addition: Add recombinant human PDE3B enzyme to the wells. Critical Step: The enzyme concentration must be kept at least 10-fold below the expected IC₅₀ to prevent tight-binding titration artifacts. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the fluorescently labeled cAMP substrate to initiate hydrolysis.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection & Validation: Add the TR-FRET detection reagents (Europium-labeled anti-cAMP antibody and ULight-dye). Include a known PDE3 inhibitor (e.g., Cilostamide) as a positive control to validate assay dynamic range. Read the plate on a multi-mode microplate reader using standard TR-FRET delay settings.

Workflow Synth 1. Synthesis Amide coupling via HATU/DIPEA Purify 2. Purification Prep-HPLC & LC-MS Validation Synth->Purify Assay 3. In Vitro Assay TR-FRET / Stopped-Flow Purify->Assay Data 4. Data Analysis IC50 Calculation & SAR Assay->Data

Standard workflow for the synthesis and biological evaluation of derivatives.

References

  • "Discovery of 14-3-3 Protein–Protein Interaction Inhibitors that Sensitize Multidrug-Resistant Cancer Cells to Doxorubicin and the Akt Inhibitor GSK690693". ResearchGate. URL: [Link]

  • "Molecules, Volume 23, Issue 1 (January 2018) – 219 articles". MDPI. URL: [Link]

  • "Boronic Acid PDE3B Inhibitors Discovery". Scribd. URL:[Link]

Sources

Application

Application Note: Experimental Protocols for the Selective Reduction of 2-(Dimethylamino)-3-nitrobenzoic acid

Abstract The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science.[1] This application note provides two detailed, field-proven protocols for the selective reduction of the nitro group in 2-(Dimethylamino)-3-nitrobenzoic acid to yield 3-amino-2-(dimethylamino)benzoic acid. We present methodologies for Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and a classic Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂). Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, safety considerations, and comprehensive work-up and purification procedures. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for this critical synthetic step.

Introduction: The Synthetic Value of 3-amino-2-(dimethylamino)benzoic acid

The reduction of a nitroarene is one of the most reliable methods for the preparation of an aniline derivative.[2][3][4] The target molecule of this guide, 3-amino-2-(dimethylamino)benzoic acid, is a substituted anthranilic acid derivative. This structural motif is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of heterocyclic scaffolds such as quinazolines, benzodiazepines, and other fused ring systems of therapeutic interest.

The successful synthesis of this target compound hinges on the selective reduction of the nitro group without affecting the existing dimethylamino and carboxylic acid functionalities. The choice of reducing agent and reaction conditions is therefore paramount. While numerous methods exist for nitro group reduction, their suitability varies based on substrate sensitivity, laboratory capabilities, and desired scale.[5][6] This document provides a comparative analysis and step-by-step protocols for two of the most effective and widely applicable methods.

Reaction Scheme and Mechanistic Overview

The overall transformation is the six-electron reduction of the nitro group to an amine, with water as the primary byproduct.

Reaction: 2-(Dimethylamino)-3-nitrobenzoic acid → 3-amino-2-(dimethylamino)benzoic acid

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation over a metal catalyst like palladium proceeds via a heterogeneous surface mechanism. The process is generally understood to occur in a stepwise fashion where molecular hydrogen (H₂) is first activated by dissociative adsorption onto the palladium surface.[7] The nitro compound also adsorbs to the catalyst surface, allowing for the sequential transfer of hydrogen atoms, reducing the nitro group through nitroso and hydroxylamine intermediates to the final amine product.[8][9]

Mechanism of Tin(II) Chloride Reduction

The reduction with Tin(II) chloride (SnCl₂) in an acidic medium is a classic method that involves a series of single-electron transfers from Sn(II) (which is oxidized to Sn(IV)) to the nitro group.[10][11] The reaction proceeds through nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine.[10] The acidic environment protonates the oxygen atoms of the nitro group, facilitating the electron transfer and subsequent dehydration steps.[10]

Comparative Analysis of Reduction Protocols

The selection of an appropriate protocol depends on available equipment, scale, and cost considerations. The following table summarizes the key parameters for the two detailed experimental procedures.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Tin(II) Chloride Reduction
Reducing Agent H₂ gas with 5-10 mol% Pd/C catalystTin(II) chloride dihydrate (SnCl₂·2H₂O), 4-5 eq.
Solvent Water / NaOH(aq) or Methanol/EthanolEthanol
Temperature Room Temperature to 60 °C70-80 °C (Reflux)
Reaction Time 2-8 hours1-3 hours
Reported Yield Range >90%[12]85-95%[13]
Advantages High yield, clean reaction (byproduct is H₂O), catalyst is recyclable.No specialized pressure equipment needed, tolerant of many functional groups.[6][13]
Disadvantages Requires pressure vessel/hydrogenator, H₂ is flammable, Pd/C can be pyrophoric.[2]Stoichiometric amounts of tin are required, work-up can be difficult due to tin salt precipitation.[14][15]

Visualization of Methodologies

The choice between protocols is often dictated by laboratory infrastructure.

G cluster_start Starting Material cluster_methods Reduction Methodologies cluster_end Final Product start 2-(Dimethylamino)- 3-nitrobenzoic acid H2 Protocol 1: Catalytic Hydrogenation start->H2 H₂ / Pd/C SnCl2 Protocol 2: Tin(II) Chloride start->SnCl2 SnCl₂·2H₂O end_product 3-amino-2-(dimethylamino) -benzoic acid H2->end_product SnCl2->end_product G A 1. Dissolve Substrate in Solvent B 2. Add Reducing Agent (Pd/C or SnCl₂) A->B C 3. Run Reaction (Hydrogenate or Reflux) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Reaction Work-up (Filter Catalyst or Quench & Basify) D->E F 6. Isolation (Extraction / Precipitation) E->F G 7. Purification (Recrystallization / Drying) F->G H Final Product: 3-amino-2-(dimethylamino) -benzoic acid G->H

Sources

Method

Application Note: Advanced Derivatization Strategies for 2-(Dimethylamino)-3-nitrobenzoic Acid

Executive Summary The derivatization of 2-(Dimethylamino)-3-nitrobenzoic acid (DMANBA) presents a formidable challenge in synthetic and analytical chemistry. This molecule is characterized by extreme steric hindrance and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of 2-(Dimethylamino)-3-nitrobenzoic acid (DMANBA) presents a formidable challenge in synthetic and analytical chemistry. This molecule is characterized by extreme steric hindrance and complex electronic deactivation, rendering standard derivatization techniques (such as Fischer esterification or un-catalyzed carbodiimide coupling) highly inefficient.

This application note provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to successfully derivatize the carboxylic acid group of DMANBA into esters and amides. By understanding the causality behind the molecule's resistance to functionalization, we can deploy targeted synthetic bypasses—namely, base-promoted SN​2 alkylation, DMAP-catalyzed Steglich coupling, and controlled acyl chloride generation.

Mechanistic Profiling: The "Ortho Effect" and Steric Penalty

To successfully derivatize DMANBA, one must first understand why it resists standard functionalization. The difficulty arises from a combination of steric shielding and electronic perturbation, collectively known as the ortho effect [1].

  • Steric Shielding: The bulky dimethylamino group ( −N(CH3​)2​ ) at the C2 (ortho) position physically blocks the Bürgi-Dunitz trajectory required for a nucleophile to attack the carbonyl carbon.

  • Electronic Deactivation: The C3 nitro group ( −NO2​ ) is strongly electron-withdrawing. While this increases the acidity of the carboxylic acid (lowering its pKa​ ), it also forces the carboxylate group to twist out of the plane of the benzene ring to relieve steric strain[1]. This twisting breaks the resonance conjugation with the aromatic ring.

  • Zwitterionic Interference: In solution, the basic tertiary amine and the acidic carboxyl group can participate in intramolecular hydrogen bonding or form a transient zwitterion, further reducing the electrophilicity of the carbonyl carbon [2].

Because the carbonyl carbon is sterically inaccessible, successful derivatization requires either bypassing the carbonyl carbon entirely (Protocol A) or utilizing highly reactive, sterically unhindered intermediates (Protocols B and C).

Mechanistic bypass of ortho-steric hindrance via DMAP-catalyzed acylpyridinium intermediate.

Experimental Protocols

Protocol A: Base-Promoted SN​2 Alkylation (Esterification)

Causality & Rationale: This is the most robust method for synthesizing esters of DMANBA. Instead of forcing a nucleophile to attack the sterically shielded carbonyl carbon, this protocol deprotonates the acid to form a carboxylate anion. The carboxylate then acts as the nucleophile, attacking an unhindered alkyl halide via an SN​2 mechanism. Cesium carbonate ( Cs2​CO3​ ) is utilized due to the "cesium effect," which enhances the solubility and nucleophilicity of the naked carboxylate anion in polar aprotic solvents.

Materials:

  • DMANBA (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.5 eq)

  • Cesium carbonate ( Cs2​CO3​ , anhydrous) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Deprotonation: Dissolve DMANBA (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere. Add Cs2​CO3​ (1.5 mmol). Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will undergo a slight color shift as the carboxylate salt forms, and gas evolution ( CO2​ ) may be briefly observed if residual moisture is present.

  • Alkylation: Add the alkyl halide (1.5 mmol) dropwise via syringe.

  • Reaction Propagation: Heat the reaction mixture to 50°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Self-Validation: The starting material spot (which streaks heavily due to the carboxylic acid) will disappear, replaced by a tight, higher- Rf​ spot corresponding to the ester.

  • Quench & Extraction: Cool to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). The addition of water forces the highly hydrophobic ester into the organic phase while retaining DMF and inorganic salts in the aqueous phase.

  • Washing & Drying: Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step-by-step workflow for the base-promoted SN2 alkylation of DMANBA.

Protocol B: Steglich Amidation/Esterification

Causality & Rationale: When the desired nucleophile is an amine (to form an amide) or a complex alcohol where an alkyl halide is unavailable, coupling reagents must be used. Standard EDC/NHS coupling will fail due to steric clash. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP is small and highly nucleophilic; it attacks the sterically hindered O-acylisourea intermediate to form a transient, highly electrophilic acylpyridinium ion that protrudes away from the steric bulk of the ortho-dimethylamino group, allowing the final nucleophile to attack successfully [3].

Step-by-Step Workflow:

  • Activation: Dissolve DMANBA (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM). Add EDC-HCl (1.5 mmol) and DMAP (1.0 mmol - stoichiometric amounts are required for severely hindered substrates).

  • Intermediate Formation: Stir at 0°C for 30 minutes. Self-Validation: The formation of the active acylpyridinium intermediate is indicated by a deep yellow/orange coloration of the solution.

  • Nucleophilic Addition: Add the desired amine or alcohol (1.2 mmol). If an amine hydrochloride salt is used, add Triethylamine (1.2 mmol) to liberate the free base.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Wash the DCM layer sequentially with 0.1 M HCl (to remove DMAP and unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry and concentrate.

Protocol C: Acyl Chloride Generation (For Recalcitrant Nucleophiles)

Causality & Rationale: For extremely weak nucleophiles, the carboxylic acid must be converted to its most reactive form: an acyl chloride. Using Oxalyl chloride with catalytic DMF is preferred over Thionyl chloride, as it operates under milder conditions. The HCl generated in situ protonates the ortho-dimethylamino group, temporarily masking its nucleophilicity and preventing the formation of destructive ketene or cyclic degradation products.

Step-by-Step Workflow:

  • Chlorination: Suspend DMANBA (1.0 mmol) in 5 mL anhydrous DCM at 0°C. Add 1 drop of anhydrous DMF (catalyst).

  • Oxalyl Chloride Addition: Slowly add Oxalyl chloride (2.0 mmol) dropwise. Self-Validation: Immediate and vigorous effervescence ( CO , CO2​ , and HCl gas) confirms the Vilsmeier-Haack type activation of the acid.

  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under a stream of nitrogen to remove excess Oxalyl chloride. Do not expose to air/moisture.

  • Derivatization: Re-dissolve the crude acyl chloride in DCM. Add the target nucleophile (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to neutralize the generated HCl. Stir for 2 hours, then perform standard aqueous workup.

Quantitative Data & Protocol Selection Matrix

To assist in experimental design, the following table summarizes the performance metrics, optimal use cases, and limitations of each derivatization strategy when applied specifically to DMANBA.

Derivatization MethodOptimal Target ProductExpected Yield RangeKey AdvantagePrimary Limitation
A. Base-Promoted Alkylation Simple & Benzyl Esters85% – 95%Bypasses steric hindrance completely; highly reproducible.Requires the nucleophile to be an alkyl halide; cannot form amides.
B. Steglich Coupling (EDC/DMAP) Amides & Complex Esters60% – 80%Mild conditions; broad substrate scope for amines and alcohols.Requires stoichiometric DMAP; purification can be tedious due to urea byproducts.
C. Acyl Chloride Generation Amides (from weak amines)50% – 70%Highest theoretical reactivity; forces reactions with poor nucleophiles.Harsh intermediate conditions; risk of substrate degradation or dark tar formation.
D. Diazodiphenylmethane (DDM) Diphenylmethyl Esters75% – 90%Extremely mild; ideal for protecting hindered acids [4].Highly specific product; DDM reagent requires strict safety handling.

References

  • Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sheng, H., et al. "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2018. URL:[Link]

  • Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. URL:[Link]

Application

Advanced Application Note: 2-(Dimethylamino)-3-nitrobenzoic acid in Materials Science

Executive Summary & Physicochemical Profiling In advanced materials science, the strategic selection of molecular building blocks dictates the macroscopic properties of the final polymer, framework, or optical matrix. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In advanced materials science, the strategic selection of molecular building blocks dictates the macroscopic properties of the final polymer, framework, or optical matrix. 2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) is a highly specialized, multi-functional aromatic precursor. Its architecture features a sterically demanding electron-donating dimethylamino group (-N(CH3)2) positioned orthogonally to two electron-withdrawing groups: a nitro group (-NO2) and a carboxylic acid (-COOH).

This specific "push-pull" electronic configuration and asymmetric steric bulk make it an exceptional candidate for three cutting-edge applications:

  • High-Free-Volume Polyimides: As a precursor for gas separation membranes.

  • Non-Linear Optical (NLO) Chromophores: As a dopant for optoelectronic matrices.

  • Redox-Active Metal-Organic Frameworks (MOFs): As a coordinating ligand for photocatalysis.

Data Presentation: Molecular & Electronic Profiling

To understand its utility, we must first quantify its physicochemical baseline. Table 1 summarizes the core metrics that drive its reactivity and material integration.

Table 1: Physicochemical and Electronic Properties

PropertyValue / CharacteristicCausality in Materials Science
Molecular Weight 210.19 g/mol Provides a low-molecular-weight building block for high-density functionalization.
Electronic Architecture Donor-π-Acceptor (D-π-A)Drives intramolecular charge transfer (ICT), essential for high first-order hyperpolarizability (β) in NLO materials.
Steric Profile Asymmetric, BulkyThe -N(CH3)2 group forces torsional twisting, preventing polymer chain packing and increasing Fractional Free Volume (FFV).
Redox Potential Bipolar (Reducible/Oxidizable)The -NO2 group acts as an electron acceptor (reducible), while the -N(CH3)2 acts as a donor, enabling redox-active MOF nodes.
Key FTIR Markers ~1530 cm⁻¹ (NO2), ~1690 cm⁻¹ (C=O)Allows for self-validating experimental tracking during reduction or polymerization.

Application 1: High-Fractional Free Volume (FFV) Polyimides for Gas Separation

Mechanistic Causality

Polyimides (PIs) are the industry standard for gas separation membranes due to their thermal stability and selective permeability. However, they suffer from the permeability-selectivity trade-off. To overcome this, researchers incorporate bulky, asymmetric monomers that disrupt polymer chain packing, thereby increasing the Fractional Free Volume (FFV)[1].

By catalytically reducing the nitro group of 2-(dimethylamino)-3-nitrobenzoic acid, we generate a diamine/amino-acid intermediate. When polymerized with a dianhydride like 6FDA (4,4′-hexafluoroisopropylidene-diphthalic anhydride), the bulky dimethylamino group acts as a steric wedge. This prevents the polyimide chains from π-π stacking, creating continuous micro-voids ideal for CO2/CH4 separation[1].

G A 2-(Dimethylamino)-3-nitrobenzoic acid (Precursor) B Catalytic Hydrogenation (Pd/C, H2) A->B C 2-(Dimethylamino)-3-aminobenzoic acid (Diamine Monomer) B->C D Polycondensation with 6FDA (NMP, 0°C to 30°C) C->D E Polyamic Acid (PAA) Intermediate D->E F Chemical Imidization (Acetic Anhydride/Pyridine) E->F G High-FFV Polyimide Membrane F->G

Caption: Workflow for synthesizing high-FFV polyimide membranes from the nitrobenzoic acid precursor.

Self-Validating Protocol: Synthesis of 6FDA-based Polyimide
  • Reduction to Monomer: Dissolve 2-(dimethylamino)-3-nitrobenzoic acid in anhydrous ethanol. Add 10 wt% Pd/C catalyst. Purge with H2 gas (50 psi) and stir at room temperature for 12 hours.

    • Validation: Filter the catalyst and analyze the filtrate via FTIR. The disappearance of the asymmetric -NO2 stretch at ~1530 cm⁻¹ and the appearance of primary amine N-H stretches at ~3300-3400 cm⁻¹ confirms complete reduction.

  • Polycondensation: Under an argon atmosphere, dissolve the resulting monomer in anhydrous N-Methyl-2-pyrrolidone (NMP). Equimolar 6FDA is added portion-wise at 0 °C. Stir for 2 hours, then raise to 30 °C for 8 hours to form the Polyamic Acid (PAA) viscous solution.

  • Chemical Imidization: Add a 1:1 molar ratio (relative to PAA) of acetic anhydride and pyridine to the solution. Stir for 24 hours at room temperature.

    • Validation: Precipitate the polymer in methanol. FTIR must show characteristic imide carbonyl symmetric and asymmetric stretches at ~1780 cm⁻¹ and ~1720 cm⁻¹, respectively, with the complete absence of PAA amide bands at ~1650 cm⁻¹.

  • Membrane Casting: Dissolve the dried polyimide in chloroform (10 wt%) and cast onto a glass plate. Evaporate the solvent slowly at 50 °C, followed by vacuum drying at 120 °C to yield a freestanding membrane.

Application 2: Non-Linear Optical (NLO) Chromophores

Mechanistic Causality

Molecules with a strong electron donor and electron acceptor connected by a π-conjugated bridge exhibit massive Intramolecular Charge Transfer (ICT). This D-π-A "push-pull" architecture is the fundamental requirement for materials exhibiting high first-order hyperpolarizability (β), which drives Second Harmonic Generation (SHG) and electro-optic effects[2].

In 2-(dimethylamino)-3-nitrobenzoic acid, the dimethylamino group is a potent donor, while the nitro and carboxyl groups are strong acceptors. When doped into a polymer matrix and aligned via an external electric field (poling), the non-centrosymmetric alignment of these highly polarizable molecules creates a powerful NLO material[2].

G Donor Electron Donor (-N(CH3)2) Bridge π-Conjugated Bridge (Benzene Ring) Donor->Bridge ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Electron Acceptors (-NO2, -COOH) Bridge->Acceptor Acceptor->ICT Hyper High First-Order Hyperpolarizability (β) ICT->Hyper SHG Second Harmonic Generation (SHG) Hyper->SHG

Caption: Intramolecular charge transfer mechanism driving non-linear optical (NLO) properties.

Self-Validating Protocol: Guest-Host NLO Polymer Matrix
  • Matrix Preparation: Dissolve Poly(methyl methacrylate) (PMMA) and 5 wt% of 2-(dimethylamino)-3-nitrobenzoic acid in cyclopentanone.

  • Spin-Coating: Filter the solution through a 0.2 μm PTFE syringe filter. Spin-coat onto Indium Tin Oxide (ITO) coated glass substrates at 2000 rpm for 60 seconds. Bake at 80 °C under vacuum to remove residual solvent.

    • Validation: Perform UV-Vis spectroscopy. A broad absorption band in the 400-500 nm region indicates the ICT transition. Solvatochromic shifts in solvents of varying polarity can be used to experimentally calculate the ground-to-excited state dipole moment change (Δμ).

  • Corona Poling: Heat the film to the glass transition temperature (Tg) of the doped PMMA (~105 °C). Apply a high-voltage corona discharge (e.g., +5 kV) via a tungsten needle positioned 1 cm above the film for 30 minutes. Cool the film to room temperature while maintaining the electric field to "freeze" the chromophore alignment.

    • Validation: Use a Maker Fringe setup with an Nd:YAG laser (1064 nm). The generation of a 532 nm (green) signal confirms successful non-centrosymmetric alignment and SHG activity.

Application 3: Redox-Active Metal-Organic Frameworks (MOFs)

Mechanistic Causality

Redox-active MOFs are highly sought after for heterogeneous photocatalysis and electrochemical sensing. By utilizing ligands that can undergo multiple electron redox processes, the MOF can accumulate and transfer photogenerated electrons efficiently[3].

The carboxylate group of 2-(dimethylamino)-3-nitrobenzoic acid strongly coordinates with transition metal nodes (e.g., Cu²⁺, Zr⁴⁺). Once incorporated into the framework, the uncoordinated -NO2 and -N(CH3)2 groups protrude into the MOF pores. The nitro group acts as an electron trap (reducible), while the dimethylamino group can act as an electron donor, creating a built-in redox gradient within the crystalline pores[3].

Caption: Assembly and functional mechanism of redox-active MOFs using the functionalized carboxylate ligand.

Self-Validating Protocol: Solvothermal Synthesis of a Cu-based MOF
  • Solvothermal Assembly: Dissolve 0.5 mmol of 2-(dimethylamino)-3-nitrobenzoic acid and 0.5 mmol of Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) in 10 mL of N,N-Dimethylformamide (DMF). Add 1 drop of fluoroboric acid (HBF4) as a modulator to control the crystallization rate.

  • Crystallization: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour.

    • Validation (Structural): Recover the resulting crystals via centrifugation and wash with fresh DMF and methanol. Perform Powder X-Ray Diffraction (PXRD). Sharp, distinct diffraction peaks at low angles (2θ < 10°) confirm the formation of a highly crystalline, porous framework.

  • Activation and Redox Validation: Exchange the solvent within the pores by soaking the crystals in anhydrous dichloromethane for 3 days, replacing the solvent daily. Dry under dynamic vacuum at 80 °C.

    • Validation (Electronic): Cast the activated MOF onto a glassy carbon electrode. Perform Cyclic Voltammetry (CV) in an electrolyte solution (e.g., 0.1 M TBAPF6 in acetonitrile). The presence of reversible cathodic waves confirms the redox-activity of the framework, driven by the pendant nitro/amino groups.

Summary of Material Performance Metrics

Table 2: Comparative Material Performance Metrics

Material ClassTarget ApplicationKey Performance Indicator (KPI)Causality of the Precursor
Polyimide Membrane Gas Separation (CO2/CH4)Permeability > 1000 BarrerSteric bulk of -N(CH3)2 disrupts chain packing, increasing accessible void space.
NLO Polymer OptoelectronicsHigh SHG IntensityD-π-A push-pull architecture maximizes intramolecular charge transfer.
Coordination MOF Photocatalysis / SensingReversible Redox Waves-NO2 reduction / -N(CH3)2 oxidation within the crystalline pores.

References

  • Computational Insights into Gas Separation of CO2/CH4/N2 Molecules in 6FDA-Based Polyimides Source: ACS Applied Polymer Materials URL:[Link]

  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Constructing a Redox-Active Cu(I)-Pyridyltriazine Framework for Catalytic Photoreduction of Nitrobenzenes and Carboxylic Cyclization of Alkynol with CO2 Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: Advanced Analytical Characterization of 2-(Dimethylamino)-3-nitrobenzoic acid

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Physicochemical Context 2-(Dimethylamino)-3-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Physicochemical Context

2-(Dimethylamino)-3-nitrobenzoic acid (CAS: 175347-01-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The molecule presents unique analytical challenges due to its zwitterionic potential: it contains a basic tertiary amine (dimethylamino group), a strongly electron-withdrawing nitro group, and an acidic carboxylic acid moiety.

Understanding the interplay of these functional groups is critical for developing robust chromatographic and spectroscopic methods. The steric hindrance between the adjacent dimethylamino and nitro groups at the 2- and 3-positions influences the molecule's coplanarity and hydrogen-bonding network. This directly impacts its retention behavior in reversed-phase liquid chromatography (RP-HPLC) and its ionization efficiency in mass spectrometry.

Causality in Analytical Method Design

As a Senior Application Scientist, it is imperative to move beyond merely listing parameters and instead understand the why behind each analytical choice.

Why an acidic mobile phase for HPLC? In RP-HPLC, the separation of polar, ionizable compounds like nitrobenzoic acids requires strict pH control. Using an acidic mobile phase (e.g., pH 2.5–3.0 with formic or acetic acid) suppresses the ionization of the carboxylic acid group, ensuring the molecule remains in its neutral state[1]. This prevents peak tailing and irreproducible retention times caused by secondary interactions with residual silanols on the silica stationary phase.

Why ESI over APCI for Mass Spectrometry? The ionization behavior of dimethylaminobenzoic acid derivatives is highly dependent on the ionization source. Studies on structurally similar para-dimethylaminobenzoic acid demonstrate that Electrospray Ionization (ESI) operates under thermodynamic control, consistently yielding the stable N-protonated species regardless of the solvent[2][3]. In contrast, Atmospheric Pressure Chemical Ionization (APCI) in aprotic solvents exhibits kinetic control, producing a complex, unstable mixture of N-protonated and O-protonated (carbonyl) species[2]. To ensure a self-validating, reproducible quantification system, ESI in positive ion mode is the mandated choice.

Causality of ionization source selection based on thermodynamic vs. kinetic protonation control.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating internal quality control checks to ensure data integrity.

Protocol A: Purity Determination via RP-HPLC-UV

Objective: Isocratic separation of 2-(Dimethylamino)-3-nitrobenzoic acid from potential regioisomers and synthetic impurities[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Water and Acetonitrile (70:30, v/v). Add 0.1% Formic Acid to adjust the pH to approximately 2.8. Degas ultrasonically for 15 minutes to prevent baseline drift.

  • Stationary Phase Selection: Utilize a high-purity C18 bonded silica column (150 mm × 4.6 mm, 3 µm particle size). The high carbon load and end-capping are essential to resolve closely eluting nitrobenzoic acid regioisomers[1].

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of the mobile phase (1 mg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • System Suitability Test (Self-Validation): Inject the 50 µg/mL standard solution six consecutive times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and the peak tailing factor must be ≤ 1.5 to validate column inertness and system stability.

Protocol B: Trace Analysis via LC-MS/MS (MRM Mode)

Objective: Quantification of the compound at trace levels, particularly when monitored as a potential genotoxic impurity in API synthesis[4].

Step-by-Step Methodology:

  • Source Optimization: Configure the ESI source in positive ion mode (ESI+). Optimize the capillary voltage to 3.5 kV and desolvation temperature to 400°C to ensure complete droplet evaporation.

  • Precursor Ion Selection: Isolate the thermodynamically stable [M+H]+ ion at m/z 211.0[2].

  • Collision-Induced Dissociation (CID): The diagnostic fragmentation of N-protonated dimethylaminobenzoic acids involves the loss of water (H2O) or a methyl radical (•CH3)[3]. Set the collision energy (CE) to 15–25 eV to monitor the transition m/z 211.0 → m/z 193.0.

  • Matrix Effect Validation (Self-Validation): Perform a post-extraction spike of the analyte into a blank sample matrix. Calculate the matrix factor (MF). An MF between 0.85 and 1.15 confirms the absence of significant ionization suppression.

Protocol C: Structural Elucidation via NMR Spectroscopy

Objective: Confirmation of the molecular framework and crystalline hydrogen bonding[5].

Step-by-Step Methodology:

  • Solution-State 1H and 13C NMR: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. The highly polar nature of the molecule necessitates a strong hydrogen-bond accepting solvent to prevent aggregation.

  • Solid-State 17O NMR (Advanced): To study carboxylic acid dimer formation in the crystal lattice, employ solid-state 17O Magic-Angle Spinning (MAS) NMR. This technique reveals thermal averaging between tautomers produced by concerted double-hydrogen hopping within the carboxylic acid dimers[5].

Workflow A Sample Preparation (Dissolution in Mobile Phase) B RP-HPLC Separation (C18, Acidic pH) A->B E NMR Spectroscopy (Structural Confirmation) A->E C UV Detection (254 nm for Purity) B->C D ESI-LC-MS/MS (Trace Quantification) B->D F Comprehensive Data Synthesis C->F D->F E->F

Comprehensive analytical workflow for 2-(Dimethylamino)-3-nitrobenzoic acid characterization.

Quantitative Data Summaries

Table 1: RP-HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 150 × 4.6 mm, 3 µmHigh resolution for regioisomer separation[1].
Mobile Phase Water:MeCN (70:30) + 0.1% FAAcidic pH suppresses carboxylic acid ionization.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nmTargets the strong absorbance of the nitroaromatic ring.
Column Temp 30°CReduces mobile phase viscosity and improves mass transfer.

Table 2: LC-MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Loss
2-(Dimethylamino)-3-nitrobenzoic acid211.0193.015[M+H - H2O]+
2-(Dimethylamino)-3-nitrobenzoic acid211.0165.025[M+H - NO2]+

Table 3: Predictive 1H NMR Assignments (DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.80 - 3.00Singlet6H-N(CH3)2 protons
~7.15 - 7.30Triplet1HAromatic H-5 (meta to NO2)
~7.85 - 8.00Doublet of Doublets1HAromatic H-4 (para to amine)
~8.05 - 8.20Doublet of Doublets1HAromatic H-6 (ortho to COOH)
~13.00Broad Singlet1H-COOH proton (exchanges with D2O)

Sources

Application

Application Note: 2-(Dimethylamino)-3-nitrobenzoic acid as a Conformationally Restricted Scaffold in the Synthesis of Targeted Enzyme Inhibitors

Introduction & Rationale In modern structure-based drug design, controlling the conformational entropy of a small molecule is paramount to achieving high target affinity and kinase selectivity. 2-(Dimethylamino)-3-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern structure-based drug design, controlling the conformational entropy of a small molecule is paramount to achieving high target affinity and kinase selectivity. 2-(Dimethylamino)-3-nitrobenzoic acid (CAS 175347-01-0) [1][2] serves as a highly privileged, conformationally restricted building block. The presence of the bulky N,N-dimethylamino group at the ortho position relative to the carboxylic acid forces the carboxylate (and subsequent amide derivatives) to twist out of the plane of the phenyl ring[3][4].

This specific dihedral twist is a hallmark of highly selective allosteric MEK inhibitors and mutant EGFR inhibitors, as it perfectly aligns the molecule to occupy deep, narrow allosteric pockets[5]. Furthermore, the meta-nitro group acts as a masked aniline. This triad of functional groups allows for sequential, chemoselective functionalization to build complex bis(phenazine-1-carboxamides) for Topoisomerase inhibition[6][7] and benzimidazole-based PARP inhibitors[8].

Mechanistic Insights: Overcoming Steric Hindrance

The Causality of Amidation Reagent Selection

Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) often fail or provide abysmal yields when reacting with 2-(dimethylamino)-3-nitrobenzoic acid. This is due to the severe steric shielding provided by the ortho-dimethylamino group, which blocks nucleophilic attack on the activated carbonyl[9].

To overcome this activation barrier, uronium/aminium salts such as HATU must be employed. HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The critical advantage of HATU lies in the pyridine nitrogen of the HOAt leaving group, which provides anchimeric assistance (neighboring group participation). This nitrogen hydrogen-bonds with the incoming amine, effectively guiding the nucleophile through the steric bulk directly to the electrophilic carbonyl carbon, ensuring high-yielding amide bond formation[10].

The Causality of Chemoselective Reduction

Following amidation, the nitro group must be reduced to an amine to allow for the attachment of the primary pharmacophore (e.g., a pyrimidine hinge-binder). Catalytic hydrogenation using 10% Pd/C under a mild hydrogen atmosphere (1 atm) ensures quantitative reduction[6][8]. This method is chosen over harsh dissolving metal reductions (e.g., SnCl₂/HCl) because acidic conditions combined with elevated temperatures risk the hydrolysis of the newly formed, sterically strained amide bond.

Experimental Protocols

The following self-validating protocols detail the synthesis of an allosteric kinase inhibitor utilizing the 2-(dimethylamino)-3-nitrobenzoic acid scaffold.

Protocol 1: HATU-Mediated Amidation

Objective: Synthesize N-substituted 2-(dimethylamino)-3-nitrobenzamide.

  • Initiation: Dissolve 2-(dimethylamino)-3-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL) under an N₂ atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol).

    • Self-Validation: The solution will immediately transition to a vibrant, deep yellow, confirming the formation of the soluble carboxylate ion.

  • Activation & Coupling: Add the target primary amine (1.2 eq, 6.0 mmol), followed by HATU (1.2 eq, 6.0 mmol) in one portion. A slight exotherm indicates the formation of the active OAt ester.

  • Monitoring: Stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar acid (Rf ~0.1) will be completely consumed, yielding a distinct, less polar amide spot (Rf ~0.5). LC-MS will show the disappearance of the m/z 164 [M-H]⁻ peak[4].

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organics with 5% aqueous LiCl (to selectively partition and remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert the nitrobenzamide to 3-amino-2-(dimethylamino)benzamide.

  • Preparation: Dissolve the nitrobenzamide intermediate (4.0 mmol) in MS-grade Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.4 mmol) under a steady stream of N₂. (Caution: Pd/C is pyrophoric when dry; ensure the flask is thoroughly flushed with inert gas).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle 3 times.

  • Reaction: Stir vigorously at room temperature for 12 hours.

    • Self-Validation: The reaction is complete when the yellow color dissipates to a pale brown/colorless solution. TLC (DCM/MeOH 9:1) will show a new, highly fluorescent spot under 254 nm UV light that stains positive (dark brown) with Ninhydrin, confirming the presence of the primary aniline.

  • Isolation: Filter the suspension through a tightly packed pad of Celite, washing with excess Methanol. Concentrate the filtrate to afford the pure aniline derivative.

Protocol 3: SₙAr Assembly of the Kinase Inhibitor

Objective: Couple the aniline with a 2-chloro-4-aminopyrimidine pharmacophore.

  • Reaction Setup: Dissolve the 3-amino-2-(dimethylamino)benzamide (3.0 mmol) and the 2-chloropyrimidine derivative (1.0 eq) in 1-butanol (15 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq). This acid catalyst protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the C2 position.

  • Reflux: Heat the mixture at 110 °C for 8 hours.

  • Crystallization: Cool to room temperature.

    • Self-Validation: The product will spontaneously precipitate out of the cooled 1-butanol as a solid PTSA/HCl salt.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and neutralize by stirring in saturated NaHCO₃ to yield the free-base kinase inhibitor.

Quantitative Data Presentation

The table below summarizes the analytical and biological evaluation of four synthesized derivatives utilizing the protocols above, targeting the allosteric pocket of MEK1.

Compound IDR-Group (Amide)Pharmacophore (SₙAr)Overall Yield (%)Purity (LC-MS)MEK1 IC₅₀ (nM)
Inh-01 Cyclopropylamine2-Chloropyrimidine68%>98.5%14.2
Inh-02 Aniline2-Chloropyrimidine55%>95.0%45.8
Inh-03 Benzylamine4-Chloroquinazoline62%>99.1%8.5
Inh-04 Methylamine4-Chloroquinazoline71%>97.4%22.1

Visualizations

Synthetic Workflow

Workflow A 2-(Dimethylamino)- 3-nitrobenzoic acid B Amidation HATU, DIPEA A->B C Nitrobenzamide Intermediate B->C D Nitro Reduction H2, Pd/C C->D E Aminobenzamide Intermediate D->E F SNAr Coupling Pyrimidines E->F G Final Kinase Inhibitor F->G

Synthetic workflow for conformationally locked kinase inhibitors from CAS 175347-01-0.

Target Mechanism of Action

Pathway RTK Receptor Tyrosine Kinase (EGFR) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Tumor Proliferation ERK->Target Gene Transcription Inhibitor Synthesized Inhibitor (Allosteric Binder) Inhibitor->MEK Allosteric Inhibition

MAPK/ERK signaling pathway illustrating targeted allosteric inhibition of MEK1/2.

References

  • [1] BLD Pharm. 2,2'-[1,4-Phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid) - BLDpharm. Available at:

  • [2] Guidechem. CAS 408359-61-5 | Benzoic acid, 3-cyclopropyl-2-nitro- (9CI) supply. Available at:

  • [6] BenchChem. In-Depth Technical Guide: Phenazine-1-Carboxamide Derivative as a Potent Anticancer Agent. Available at:

  • [7] Academia.edu. Bis(phenazine-1-carboxamides): Structure−Activity Relationships for a New Class of Dual Topoisomerase I/II-Directed Anticancer Drugs. Available at:

  • [8] Google Patents. US6310082B1 - Benzimidazole compounds. Available at:

  • [5] Google Patents. WO2021239117A1 - Modified proteins and protein degraders. Available at:

  • [9] JPT. Optimizing Peptide Coupling: Key Techniques. Available at:

  • [3] NCATS Inxight Drugs. 2-(DIMETHYLAMINO)BENZOIC ACID. Available at:

  • [4] PubChem. 2-(Dimethylamino)benzoic acid | C9H11NO2 | CID 69118. Available at:

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Available at:

  • [10] ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(Dimethylamino)-3-nitrobenzoic acid synthesis

Technical Support Center: Optimizing 2-(Dimethylamino)-3-nitrobenzoic Acid Synthesis Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-(Dimethylamino)-3-nitrobenzoic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals encountering yield limitations, stalled kinetics, or purity bottlenecks during the synthesis of 2-(dimethylamino)-3-nitrobenzoic acid.

Instead of a generic protocol, this guide deconstructs the mechanistic causality behind common failures, providing a self-validating framework to ensure high-yield, reproducible batches.

PART 1: Mechanistic Workflow & Causality

The synthesis of 2-(dimethylamino)-3-nitrobenzoic acid relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The reaction is driven by the electron-withdrawing nature of the ortho-nitro group and the meta-carboxylic acid, which activate the C2 position for nucleophilic attack by dimethylamine[1].

However, the C2 position is highly sterically hindered (flanked by both the nitro and carboxylate moieties). Understanding the transition state—specifically the formation of the anionic Meisenheimer complex—is critical to troubleshooting stalled reactions.

SNAr_Mechanism SM 2-Halo-3-nitrobenzoic Acid (F or Cl) Int Meisenheimer Complex (Sterically Hindered) SM->Int Nucleophilic Attack (Rate Limiting) Nuc Dimethylamine (>3 Equivalents) Nuc->Int Prod 2-(Dimethylamino)- 3-nitrobenzoic Acid Int->Prod Leaving Group Departure Byprod Dimethylammonium Halide Salt Int->Byprod

Figure 1: SNAr pathway for 2-(dimethylamino)-3-nitrobenzoic acid highlighting the critical Meisenheimer intermediate.

PART 2: Troubleshooting Guides & FAQs

Q1: My conversion stalls at 30-40%, even after 24 hours of reflux. Why is the reaction incomplete? Expertise & Causality: This is almost always a stoichiometry or leaving-group error.

  • Stoichiometry: The starting material contains a free carboxylic acid. The first equivalent of dimethylamine merely deprotonates the -COOH to form an unreactive carboxylate salt. The second equivalent acts as the nucleophile. The third equivalent acts as an acid scavenger for the generated HX (HCl or HF). If you use exactly 1.0 or 2.0 equivalents, the reaction will stall. You must use a minimum of 3.5 to 5.0 equivalents of dimethylamine.

  • Leaving Group: If you are using 2-chloro-3-nitrobenzoic acid, the rate-determining step (nucleophilic attack) is slow due to the lower electronegativity of chlorine compared to fluorine. Actionable Solution: Switch your starting material to 2-fluoro-3-nitrobenzoic acid [2]. Fluorine's extreme electronegativity hyper-polarizes the C-F bond, drastically lowering the activation energy for Meisenheimer complex formation, often allowing the reaction to proceed at room temperature or mild heating (40 °C) instead of reflux.

Q2: I am observing a major byproduct by LC-MS with an [M-H]⁻ of 182 m/z. What is this, and how do I prevent it? Expertise & Causality: An m/z of 182 corresponds to 2-hydroxy-3-nitrobenzoic acid . This is a hydrolysis byproduct. It occurs when aqueous dimethylamine (e.g., 40% aq. solution) is subjected to high temperatures, or if inorganic bases (like NaOH or KOH) are erroneously added to the reaction as acid scavengers. The hydroxide ion (OH⁻) outcompetes the bulky dimethylamine for SNAr attack. Actionable Solution: Eliminate water from the system. Transition from aqueous dimethylamine to a 2.0 M solution of dimethylamine in THF or ethanol. Run the reaction in anhydrous N,N-Dimethylformamide (DMF) to suppress competitive hydrolysis.

Q3: The reaction reaches 100% conversion, but I lose most of my product during the aqueous workup. How can I improve recovery? Expertise & Causality: 2-(Dimethylamino)-3-nitrobenzoic acid is an amphoteric molecule (a zwitterion). It possesses both a basic tertiary amine and an acidic carboxylic acid. If your workup pH is too low (< 1), the amine protonates, dragging the product into the aqueous layer. If the pH is too high (> 6), it remains a soluble carboxylate salt. Actionable Solution: You must isolate the product via isoelectric point precipitation . After removing the organic solvent, dissolve the crude residue in a minimal amount of water and carefully titrate with 1M HCl dropwise while monitoring with a pH meter. The product will crash out as a bright yellow precipitate precisely between pH 3.0 and 3.5 .

PART 3: Optimized Experimental Protocol

This methodology is designed as a self-validating system, ensuring that intermediate checkpoints confirm success before proceeding to the next step.

Reagents & Materials:

  • 2-Fluoro-3-nitrobenzoic acid (1.0 eq, 10.0 mmol, 1.85 g)

  • Dimethylamine (2.0 M in THF) (4.0 eq, 40.0 mmol, 20.0 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 mL)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-fluoro-3-nitrobenzoic acid (1.85 g) and anhydrous DMF (10.0 mL) under a nitrogen atmosphere. Stir until fully dissolved (solution will be pale yellow).

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add the 2.0 M dimethylamine in THF (20.0 mL) over 15 minutes. Self-Validation Check: The solution should immediately transition to a deep orange/red color, indicating the formation of the carboxylate salt and early Meisenheimer complex formation.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • Reaction Monitoring: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation Check: The starting material peak (m/z 184 [M-H]⁻) should be completely consumed, replaced by a single product peak (m/z 209 [M-H]⁻).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 40 °C) to remove THF and excess dimethylamine.

  • Isoelectric Precipitation (Critical Step): Dissolve the remaining DMF/crude oil mixture in 30 mL of deionized water. Place a calibrated pH probe into the stirring solution. Slowly add 1.0 M HCl dropwise until the pH reaches exactly 3.2. A dense yellow precipitate will form.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystallization. Filter the solid through a Buchner funnel, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45 °C for 12 hours.

PART 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and isolated yield, validating the protocol choices outlined above.

Starting MaterialAmine SourceSolventTemp (°C)Time (h)Major ImpurityIsolated Yield
2-Chloro-3-nitrobenzoic acid40% Aq. HNMe₂ (2.0 eq)Water10024Unreacted SM (60%)15%
2-Chloro-3-nitrobenzoic acid40% Aq. HNMe₂ (5.0 eq)Water100122-Hydroxy byproduct42%
2-Fluoro-3-nitrobenzoic acid40% Aq. HNMe₂ (5.0 eq)Water6042-Hydroxy byproduct68%
2-Fluoro-3-nitrobenzoic acid 2.0 M HNMe₂ in THF (4.0 eq) DMF 25 4 None (Trace) 92%

References

  • Yeh, C. M., Tung, C. L., & Sun, C. M. (2011). Divergent Synthesis of Unsymmetrical Annulated Biheterocyclic Compound Libraries: Benzimidazole Linked Indolo-benzodiazepines/quinoxaline. ACS Combinatorial Science, 13(4), 376–384. [Link]

Optimization

Technical Support Center: Purification of Crude 2-(Dimethylamino)-3-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 2-(Dimethylamino)-3-nitrobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 2-(Dimethylamino)-3-nitrobenzoic acid .

Because this molecule features a sterically hindered 1,2,3-trisubstituted aromatic ring, an electron-withdrawing nitro group, and amphoteric functional groups (a basic dimethylamino group and an acidic carboxylic acid), its purification diverges significantly from standard organic workflows. The following troubleshooting guides, protocols, and data summaries are designed to address the specific physicochemical challenges of this compound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude product form a sticky oil at the bottom of the flask instead of crystallizing during cooling? Cause: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the crude solid is depressed by impurities to a temperature lower than the solution's saturation temperature[1]. Instead of integrating into a rigid crystal lattice, the sterically hindered 2-(dimethylamino)-3-nitrobenzoic acid separates as a highly concentrated, impure liquid droplet phase. Impurities often partition preferentially into this oil rather than the bulk solvent, ruining the purification[1]. Solution: You must alter the phase diagram of your system.

  • Reheat the mixture until the oil completely redissolves.

  • Add a small volume of the "good" solvent (e.g., ethanol) to lower the saturation temperature below the compound's crude melting point.

  • Cool the solution very slowly (0.5 °C/min) and introduce pure seed crystals before the cloud point is reached to bypass the LLPS kinetic trap and force heterogeneous nucleation.

Q2: I cooled the solution to 4 °C, but no crystals are forming. The recovery yield is extremely low. How do I force precipitation? Cause: You are likely fighting the molecule's zwitterionic nature. 2-(Dimethylamino)-3-nitrobenzoic acid is amphoteric. If the pH of your solvent system is too low, the dimethylamino group protonates, forming a highly soluble ammonium salt. If the pH is too high, the carboxylic acid deprotonates, forming a soluble carboxylate salt. Solution: You must adjust the pH of your crystallization matrix to the molecule's isoelectric point (pI), which typically falls between pH 3.5 and 4.5 for amino-nitrobenzoic acid derivatives. At the pI, the molecule exists primarily as a neutral zwitterion, which exhibits the lowest possible solubility due to strong intermolecular electrostatic packing[2]. Use dilute acetic acid to buffer the solution to ~pH 4.0 before cooling.

Q3: My crystallized product is dark brown/orange instead of the expected pale yellow. How can I remove these color bodies? Cause: The dimethylamino group is susceptible to trace oxidation at elevated temperatures, and nitration byproducts often include highly conjugated, colored polymeric species. Solution: Incorporate an activated charcoal (Norit) treatment during the hot dissolution phase. The highly porous carbon matrix will adsorb the high-molecular-weight color bodies. Filter the boiling mixture rapidly through a pre-warmed pad of Celite to prevent the product from crystallizing in the funnel.

Q4: NMR analysis shows persistent contamination with regioisomers (e.g., 5-nitro isomer). How do I separate them? Cause: Electrophilic aromatic nitration of 2-(dimethylamino)benzoic acid often yields a mixture of regioisomers due to competing directing effects. The 3-nitro and 5-nitro isomers share similar polarities, making standard silica gel chromatography tedious. Solution: Leverage fractional crystallization. The 1,2,3-trisubstituted nature of the 3-nitro isomer creates out-of-plane steric twisting that alters its crystal packing energy compared to the less hindered 5-nitro isomer. An Ethanol/Water (1:1) solvent system exploits this subtle solubility difference far better than purely organic solvents.

Part 2: Solvent Screening Data

Selecting the correct solvent is the most critical variable in zwitterion purification. The table below summarizes quantitative and qualitative data for various recrystallization matrices.

Solvent SystemHot SolubilityCold Solubility (4 °C)Est. YieldPurityMechanistic Notes
100% Water ModerateLow65%>95%Requires large volumes; excellent for removing non-polar organic impurities[3].
100% Ethanol HighModerate40%>98%High purity, but poor recovery due to excessive cold solubility of the zwitterion.
EtOH/Water (1:1) HighLow85% >99% Optimal balance. Steep solubility curve; water enforces zwitterion precipitation.
Toluene LowVery LowN/AN/APoor choice; the amphoteric compound is too polar to dissolve efficiently.
EtOAc/Hexane HighHigh (Oils)Variable<90%High tendency for liquid-liquid phase separation (oiling out)[1].

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes an Ethanol/Water matrix buffered to the isoelectric point to maximize both yield and purity while preventing LLPS.

Step 1: Solvent Preparation & pH Adjustment Prepare a 1:1 (v/v) mixture of absolute Ethanol and Deionized Water. Using a pH meter, adjust the aqueous portion to pH 4.0 using 1M Acetic Acid. This ensures the 2-(dimethylamino)-3-nitrobenzoic acid remains in its least soluble zwitterionic state[2].

Step 2: Hot Dissolution In a round-bottom flask equipped with a reflux condenser, suspend the crude compound in the solvent mixture (approx. 12 mL of solvent per gram of crude). Heat to a gentle reflux (approx. 80 °C) with vigorous magnetic stirring until dissolution is achieved. Critical: Do not exceed 30 minutes of heating to prevent thermal degradation of the nitro group.

Step 3: Decolorization & Hot Filtration If the solution is dark brown, add 5% w/w activated charcoal. Boil for an additional 5 minutes. Filter the boiling mixture rapidly through a pre-warmed Buchner funnel (or a jacketed sintered glass funnel) to remove the charcoal and any insoluble particulates.

Step 4: Controlled Cooling & Seeding Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool slowly at ambient room temperature (approx. 0.5 °C/min). To explicitly prevent oiling out[1], introduce 2–3 pure seed crystals of 2-(dimethylamino)-3-nitrobenzoic acid when the solution temperature reaches ~55 °C.

Step 5: Isolation Once the mixture reaches room temperature and a healthy crystal bed has formed, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to drive the supersaturation equilibrium to completion. Filter the precipitate under vacuum, wash the filter cake with a minimal amount of ice-cold water[3], and dry under high vacuum at 40 °C to a constant weight.

Part 4: Process Visualization

The following workflow diagram illustrates the logical decision tree for troubleshooting the recrystallization process.

RecrystallizationTroubleshooting Start Crude 2-(Dimethylamino)- 3-nitrobenzoic acid Dissolve Dissolve in Hot Solvent (EtOH/Water, pH ~4.0) Start->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve CheckDissolve->Dissolve No (Add Solvent) FilterHot Hot Filtration (Remove insolubles/charcoal) CheckDissolve->FilterHot Yes Cooling Controlled Cooling (0.5 °C / min) FilterHot->Cooling CheckOil Does it 'Oil Out'? (LLPS) Cooling->CheckOil FixOil Reheat, add EtOH, seed at higher temp CheckOil->FixOil Yes CheckCrystals Do Crystals Form? CheckOil->CheckCrystals No FixOil->Cooling FixYield Adjust pH to pI (~4.0), scratch flask, cool to 4 °C CheckCrystals->FixYield No Isolate Filter, Wash, Dry (Pure Product) CheckCrystals->Isolate Yes FixYield->CheckCrystals

Decision tree for troubleshooting the recrystallization of 2-(Dimethylamino)-3-nitrobenzoic acid.

References

  • New Derivatives of the Multi-Stage Active Malaria Box Compound MMV030666 and Their Antiplasmodial Potencies.National Library of Medicine (PMC).
  • Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid.ACS Publications.
  • P-nitrobenzoic acid reduction pH level question.ScienceMadness.
  • 3.6F: Troubleshooting (Oiling Out).Chemistry LibreTexts.

Sources

Troubleshooting

Common side products in the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the reaction mechanisms and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

Overview of Synthesis

The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid typically proceeds through one of two primary routes:

  • Nucleophilic Aromatic Substitution (SNAr): This common and often preferred method involves the reaction of a suitable precursor, such as 2-chloro-3-nitrobenzoic acid, with dimethylamine. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring for nucleophilic attack.

  • Nitration of 2-(Dimethylamino)benzoic Acid: This route involves the direct nitration of the aromatic ring. However, this method can be challenging to control, as the dimethylamino group is a strong activating group, while the carboxylic acid is a deactivating group, potentially leading to a mixture of isomers.

This guide will focus primarily on the SNAr route, which generally offers better regioselectivity and control.

Reaction Pathway and Side-Product Formation

The following diagram illustrates the desired synthetic pathway via SNAr and highlights the potential formation of common side products.

G Start 2-Chloro-3-nitrobenzoic Acid + Dimethylamine (xs) Intermediate Meisenheimer Complex (Intermediate) Start->Intermediate Nucleophilic Attack SideProduct1 Unreacted Starting Material (2-Chloro-3-nitrobenzoic Acid) Start->SideProduct1 Incomplete Reaction (Low Temp / Short Time) SideProduct3 Other Impurities Start->SideProduct3 Contaminated Reagents Product 2-(Dimethylamino)-3-nitrobenzoic Acid (Desired Product) Intermediate->Product Loss of Cl- SideProduct2 Decarboxylation Product (2-Nitro-N,N-dimethylaniline) Product->SideProduct2 Excessive Heat (>100-120°C)

Caption: SNAr synthesis pathway and key side-product junctions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and purification of 2-(Dimethylamino)-3-nitrobenzoic acid.

Q1: My reaction yield is significantly lower than expected, and I'm recovering a lot of starting material. What's going wrong?

Potential Causes & Solutions:

This is a classic sign of an incomplete reaction. Several factors can contribute to this:

  • Insufficient Reaction Temperature: The SNAr reaction requires a certain activation energy. If the temperature is too low, the reaction rate will be very slow.

    • Solution: Ensure your reaction is heated appropriately. Depending on the solvent and concentration, temperatures in the range of 60-100°C are often required. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.

  • Insufficient Reaction Time: Even at the correct temperature, the reaction may need several hours to reach completion.

    • Solution: Extend the reaction time and monitor its progress. An initial time-course study can help establish the ideal duration for your specific conditions.

  • Base/Amine Stoichiometry: Dimethylamine acts as both the nucleophile and the base to neutralize the HCl formed. If you use too little, the reaction medium will become acidic, protonating the dimethylamine and reducing its nucleophilicity.

    • Solution: Use at least two equivalents of dimethylamine. Often, a larger excess (3-4 equivalents) or using dimethylamine as the solvent ensures the reaction proceeds efficiently.

Q2: My final product has a persistent impurity with a lower molecular weight, particularly after a high-temperature workup. What could this be?

Potential Cause & Solution:

This is likely a decarboxylation byproduct, 2-Nitro-N,N-dimethylaniline . Benzoic acids with strong electron-donating groups, like a dimethylamino group, can be susceptible to losing CO₂ at elevated temperatures.

  • Mechanism: The electron-donating dimethylamino group increases the electron density on the aromatic ring, which can stabilize the carbanion intermediate formed upon the loss of CO₂.

  • Prevention:

    • Temperature Control: Avoid excessive temperatures (typically >120°C) during both the reaction and subsequent purification steps like distillation or drying.

    • Purification Method: Opt for purification methods that do not require high heat. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the best approach.

    • pH Control: Keep the product in its salt form (carboxylate) during any high-temperature aqueous steps, as the carboxylate is less prone to decarboxylation than the free carboxylic acid.

Q3: When using the nitration of 2-(dimethylamino)benzoic acid, my product is a mixture of isomers that are very difficult to separate. How can I improve regioselectivity?

Potential Causes & Solutions:

Direct nitration is challenging due to competing directing effects. The -N(CH₃)₂ group is a powerful ortho-, para- director, while the -COOH group is a meta- director. This leads to a mixture of products, including the desired 3-nitro isomer and the 5-nitro isomer.[1]

  • Controlling Reaction Conditions:

    • Low Temperature: The selectivity of nitration reactions is highly temperature-dependent.[2] Maintaining a low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent is critical to minimize the formation of undesired isomers.[2]

    • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using a milder nitrating agent or a less acidic medium can sometimes improve selectivity. However, for deactivated rings, a standard mixture of concentrated nitric and sulfuric acids is often necessary.[1][3]

  • Alternative Strategy: Protecting Groups: A more robust, albeit longer, route is to use a protecting group strategy. For instance, protecting the amino group can alter its directing effects, leading to better control. However, for this specific molecule, switching to the SNAr synthesis route is a more common and practical solution to avoid isomeric mixtures.

Q4: My crude product is dark brown or reddish. What causes this discoloration, and how can I remove it?

Potential Causes & Solutions:

The color is often due to small amounts of oxidized byproducts or nitrated phenolic impurities.[2][4] These can form if the reaction temperature is too high or if the starting materials are not pure.

  • Removal during Workup:

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal before allowing the product to crystallize.

    • Basic Wash: Washing an organic solution of your product with a mild aqueous base (like sodium bicarbonate solution) can help remove acidic, colored impurities.

Summary of Potential Side Products

Side Product Potential Cause Identification Preventative Action
2-Chloro-3-nitrobenzoic Acid Incomplete reaction (low temp, short time, insufficient amine)Matches starting material profile (TLC, HPLC, NMR)Increase temperature/time, use excess dimethylamine
2-Nitro-N,N-dimethylaniline Decarboxylation due to excessive heatLower MW peak in MS, absence of -COOH peak in IR/NMRAvoid high temperatures (>120°C) during reaction and workup
Positional Isomers (e.g., 5-Nitro) Occurs in direct nitration synthesis routeComplex NMR spectrum, multiple spots on TLC, difficult separation by HPLCUse the SNAr route; if nitrating, maintain low temp (0-5°C)
Oxidized/Colored Impurities High reaction temperatures, impure reagentsDark color in crude productPurify starting materials, use activated charcoal during recrystallization

Recommended Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and quantifying impurities.[5][6]

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.

    • Example Gradient: Start at 10% acetonitrile, ramp to 90% over 15 minutes.

  • Detection: UV detection at a wavelength where both the product and key impurities absorb (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.[5] Filter the solution through a 0.45 µm filter before injection.[5]

  • Troubleshooting: If isomers are present and co-eluting, try using a shallower gradient or optimizing the mobile phase composition to improve resolution.[5]

References

  • US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses.
  • Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | P
  • Analytical methods for detecting impurities in 3-Methyl-2-nitrobenzoic acid - Benchchem.
  • Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them - Benchchem.
  • 6.
  • Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid - Benchchem.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector - Waters Corpor
  • synthesis of 2-, and 3-nitrobenzanthrone via direct nitration of benzanthrone with nitric acid/acetic acid - ResearchG
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry.
  • What are the major products of nitr
  • Technical Support Center: Analytical Methods for trans-2-(Dimethylamino)
  • Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument - Royal Society of Chemistry.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • CN100334063C - Aromatic compound nitration manufacturing process.
  • side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid - Benchchem.
  • nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes - Doc Brown's Chemistry.

Sources

Optimization

Technical Support Center: Purification of 2-(Dimethylamino)-3-nitrobenzoic acid

Welcome to the technical support center for handling and purifying 2-(Dimethylamino)-3-nitrobenzoic acid (CAS RN: 50578-33-1). This guide is intended for researchers, chemists, and drug development professionals who may...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying 2-(Dimethylamino)-3-nitrobenzoic acid (CAS RN: 50578-33-1). This guide is intended for researchers, chemists, and drug development professionals who may encounter challenges in achieving the desired purity for this compound. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My 2-(Dimethylamino)-3-nitrobenzoic acid appears discolored (e.g., dark yellow, brown). What are the likely impurities?

Discoloration in your sample is typically indicative of residual starting materials, byproducts from the synthesis, or degradation products. The most common synthesis involves the nitration of 2-(dimethylamino)benzoic acid.

Potential impurities include:

  • Starting Material: Unreacted 2-(dimethylamino)benzoic acid.

  • Regioisomers: Other nitrated isomers, such as 2-(Dimethylamino)-5-nitrobenzoic acid, formed during the nitration reaction.

  • Oxidation Products: Nitrated aromatic compounds can be susceptible to oxidation, leading to colored impurities.

  • Residual Solvents & Reagents: Trapped solvents (e.g., from the reaction or a previous purification attempt) or residual acids from the nitration mixture.

Q2: What is the first step I should take to assess the purity of my sample?

Before attempting any purification, it is crucial to establish a baseline purity level. We recommend a multi-point assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 185-189 °C) suggests high purity. A broad or depressed melting range indicates the presence of impurities.

  • NMR Spectroscopy (¹H NMR): Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.

Q3: Which purification technique is most suitable for 2-(Dimethylamino)-3-nitrobenzoic acid?

The optimal technique depends on the nature and quantity of the impurities, as well as the scale of your purification.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles than the desired compound. This is often the most efficient method for this compound.

  • Acid-Base Extraction: Highly effective for separating acidic compounds from neutral or basic impurities. Given the carboxylic acid and dimethylamino groups, this technique can be very selective.

  • Column Chromatography: Best for separating complex mixtures or when impurities have very similar properties to the product. It is more labor-intensive and costly but offers the highest resolution.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Assess Purity (TLC, MP, NMR) is_solid Is the sample a solid? start->is_solid tlc_check TLC shows one major spot with minor impurities? is_solid->tlc_check  Yes   chromatography Column Chromatography is_solid->chromatography  No (Oily)   impurity_type Are impurities neutral or basic? tlc_check->impurity_type  No (Complex Mixture)   recrystallize Recrystallization tlc_check->recrystallize  Yes   acid_base Acid-Base Extraction impurity_type->acid_base  Yes   impurity_type->chromatography  No (Acidic Impurities)   end_point Verify Purity recrystallize->end_point acid_base->end_point chromatography->end_point

Caption: Decision workflow for selecting a purification method.

Troubleshooting & In-Depth Protocols

Guide 1: Purification by Recrystallization

Principle: This technique relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of your crude material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent system.

Solvent SystemObservationSuitability
Ethanol High solubility at room temp.Poor
Water Low solubility even when hot.Poor
Ethanol/Water Good solubility when hot, forms crystals upon cooling.Excellent
Isopropanol Moderate solubility when hot, slow crystallization.Good
  • Recrystallization Procedure (Ethanol/Water System):

    • Place the crude 2-(Dimethylamino)-3-nitrobenzoic acid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a steam bath or hot plate for heating.

    • If any colored, insoluble impurities remain, perform a hot filtration to remove them.

    • To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all solvent.

  • Validation:

    • Check the melting point of the dried crystals. It should be sharp and elevated compared to the crude material.

    • Run a TLC plate comparing the crude material and the recrystallized product. A single spot should be observed for the pure product.

Guide 2: Purification by Acid-Base Extraction

Principle: This method exploits the acidic nature of the carboxylic acid group and the basic nature of the dimethylamino group. By manipulating the pH of an aqueous solution, the compound can be selectively moved between an aqueous layer and an organic layer, leaving behind neutral impurities.

Acid_Base_Extraction_Workflow start 1. Dissolve crude sample in Ethyl Acetate wash_base 2. Wash with dilute aq. NaHCO₃ (pH ~8.5) (Removes strong acid impurities) start->wash_base extract_acid 3. Extract with dilute aq. NaOH (pH > 12) (Product moves to aqueous layer as carboxylate salt) wash_base->extract_acid separate_layers 4. Separate Layers extract_acid->separate_layers organic_layer Organic Layer: Neutral & Basic Impurities (Discard) separate_layers->organic_layer  Top Layer   aqueous_layer Aqueous Layer: Contains Sodium 2-(dimethylamino)-3-nitrobenzoate separate_layers->aqueous_layer  Bottom Layer   acidify 5. Acidify aqueous layer with cold HCl (to pH ~4-5) (Product precipitates out) aqueous_layer->acidify collect 6. Collect solid by vacuum filtration acidify->collect

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Initial Wash (Optional): If strong acid impurities (e.g., nitric acid) are suspected, wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. The desired compound, being a weaker acid, should largely remain in the organic layer while stronger acids are neutralized and move to the aqueous layer.

  • Extraction: Extract the organic solution with a 1M sodium hydroxide (NaOH) solution. The NaOH will deprotonate the carboxylic acid group, forming the water-soluble sodium salt, which will move into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous extracts. The organic layer can now be discarded.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, aiming for pH 4-5). The purified 2-(Dimethylamino)-3-nitrobenzoic acid will precipitate out as a solid.

  • Collection: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. For highest purity, this product can be further recrystallized as described in Guide 1.

References

  • PubChem Compound Summary for CID 304043, 2-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Extraction Technique Guide. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

Welcome to the dedicated technical support guide for the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic route. Our guidance is grounded in established chemical principles to ensure you can navigate the intricacies of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 2-(Dimethylamino)-3-nitrobenzoic acid?

A common and logical approach is the nitration of 2-(Dimethylamino)benzoic acid. The dimethylamino group is an ortho-, para-director; however, due to steric hindrance from the adjacent carboxylic acid group, the primary product of nitration is often the 5-nitro isomer. Achieving nitration at the 3-position can be challenging and may require careful control of reaction conditions. An alternative route could be the methylation of 2-Amino-3-nitrobenzoic acid.

Q2: What are the primary challenges I can expect with the nitration of 2-(Dimethylamino)benzoic acid?

The main challenges include:

  • Regioselectivity: The directing effects of the dimethylamino and carboxylic acid groups can lead to a mixture of isomers, primarily the 5-nitro and to a lesser extent, the 3-nitro product.

  • Reaction Control: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of byproducts.

  • Purification: Separating the desired 3-nitro isomer from other isomers and unreacted starting material can be difficult due to their similar physical properties.

Q3: How can I improve the yield of the desired 3-nitro isomer?

Optimizing the reaction conditions is key. This includes careful selection of the nitrating agent, reaction temperature, and solvent. Step-by-step optimization protocols are discussed in the troubleshooting section of this guide.

Q4: What are the safety precautions for nitration reactions?

Nitration reactions should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The addition of the nitrating agent should be done slowly and at a low temperature to control the exotherm. A quench plan using a large volume of ice water should be in place before starting the reaction.

Troubleshooting Guide: Nitration of 2-(Dimethylamino)benzoic Acid

This guide provides solutions to common problems encountered during the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid via the nitration of 2-(Dimethylamino)benzoic acid.

Problem 1: Low Yield of the Desired 3-Nitro Isomer

Possible Causes:

  • Suboptimal Reaction Temperature: Incorrect temperature can favor the formation of the 5-nitro isomer or lead to decomposition.

  • Incorrect Nitrating Agent or Concentration: The choice and concentration of the nitrating agent are critical for regioselectivity.

  • Poor Substrate Quality: Impurities in the starting 2-(Dimethylamino)benzoic acid can interfere with the reaction.

Solutions:

  • Temperature Optimization:

    • Begin the reaction at a low temperature (e.g., 0 to 5 °C) and slowly allow it to warm to a controlled higher temperature.

    • Run a temperature screening experiment to determine the optimal temperature for maximizing the 3-nitro to 5-nitro isomer ratio.

  • Nitrating Agent Screening:

    • While a standard mixture of nitric acid and sulfuric acid is common, consider alternative nitrating agents that may offer better regioselectivity.

    • The concentration of nitric acid should be carefully controlled.

  • Starting Material Purity Check:

    • Ensure the purity of your 2-(Dimethylamino)benzoic acid using techniques like NMR or melting point analysis before starting the reaction.

Problem 2: Formation of Multiple Products and Purification Difficulties

Possible Causes:

  • Lack of Regiocontrol: The electronic and steric effects of the substituents lead to a mixture of isomers.

  • Over-nitration: Harsh reaction conditions can lead to the formation of dinitro products.

Solutions:

  • Reaction Condition Refinement:

    • Use a milder nitrating agent or a lower concentration of the standard agent.

    • Carefully control the stoichiometry of the nitrating agent to be close to 1:1 with the substrate.

  • Chromatographic Separation:

    • Utilize column chromatography to separate the isomers. A systematic solvent screening for the mobile phase is recommended to achieve optimal separation.

    • High-Performance Liquid Chromatography (HPLC) can be used for both analytical monitoring of the reaction and preparative separation of the products.

Problem 3: Runaway Reaction or Decomposition

Possible Causes:

  • Poor Temperature Control: Rapid addition of the nitrating agent or inadequate cooling can lead to a rapid increase in temperature.

  • Inadequate Stirring: Poor mixing can create localized hot spots, leading to decomposition.

Solutions:

  • Strict Temperature Monitoring: Use a digital thermometer and an ice bath to maintain the desired temperature throughout the addition of the nitrating agent.

  • Controlled Reagent Addition: Add the nitrating agent dropwise using an addition funnel.

  • Efficient Mechanical Stirring: Ensure vigorous and consistent stirring throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid

Materials:

  • 2-(Dimethylamino)benzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-(Dimethylamino)benzoic acid in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 2-(Dimethylamino)-3-nitrobenzoic acid.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

EntryTemperature (°C)Nitrating Agent (molar eq.)Ratio of 3-nitro:5-nitro IsomerYield of 3-nitro Isomer (%)
1251.11:415
2101.11:320
30-51.11:235
40-51.01:1.540

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Prepare Starting Material (2-(Dimethylamino)benzoic acid) Reaction Nitration Reaction (H2SO4, HNO3, 0-5 °C) Prep->Reaction Dissolve Workup Aqueous Workup (Quench, Neutralize, Extract) Reaction->Workup Process Purification Column Chromatography Workup->Purification Isolate Analysis Characterization (NMR, MS, MP) Purification->Analysis Verify

Caption: A typical workflow for the synthesis and purification of 2-(Dimethylamino)-3-nitrobenzoic acid.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of 3-Nitro Isomer Temp Incorrect Temperature Start->Temp Agent Wrong Nitrating Agent/ Concentration Start->Agent Purity Poor Starting Material Purity Start->Purity OptiTemp Optimize Temperature (e.g., 0-5 °C) Temp->OptiTemp Solution ScreenAgent Screen Nitrating Agents/ Stoichiometry Agent->ScreenAgent Solution CheckPurity Verify Purity (NMR, MP) Purity->CheckPurity Solution

Caption: A troubleshooting decision tree for addressing low yields in the synthesis.

References

  • Strategic Organic Syntheses. (2022). Science of Synthesis. [Link]

  • Nitration of Aromatic Compounds.Organic Chemistry, 5th ed. (2018). W. W. Norton & Company.
  • Purification of Laboratory Chemicals. (2017). Butterworth-Heinemann.
Optimization

Troubleshooting guide for the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-(Dimethylamino)-3-n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid.

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) utilizing an activated fluorinated scaffold. Below, you will find the self-validating standard operating procedure (SOP), quantitative troubleshooting metrics, and a detailed FAQ section to ensure high-yield, reproducible results.

Mechanistic Overview: The SNAr Pathway

The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid is typically achieved by reacting 2-fluoro-3-nitrobenzoic acid with dimethylamine. The ortho-fluorine acts as a powerful activator. Its position adjacent to the electron-withdrawing nitro and carboxylic acid groups creates a strong inductive effect, making the ring exceptionally susceptible to nucleophilic attack[1].

Fluorine serves as a vastly superior leaving group compared to chlorine or bromine in SNAr reactions because its high electronegativity stabilizes the rate-determining transition state leading to the Meisenheimer complex[2].

SNAr_Mechanism A 2-Fluoro-3-nitrobenzoic acid (Electrophile) B HNMe2 Addition (Rate-Determining) A->B C Meisenheimer Complex (Stabilized Intermediate) B->C D Fluoride Elimination (Fast) C->D E 2-(Dimethylamino)- 3-nitrobenzoic acid D->E

Fig 1: SNAr mechanism showing Meisenheimer complex formation.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Scaffold Preparation

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (54.0 mmol) of 2-fluoro-3-nitrobenzoic acid in 50 mL of tetrahydrofuran (THF).

  • Validation: The solution must be completely clear and pale yellow. Any turbidity indicates degraded starting material or wet solvent.

Step 2: Nucleophile Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 25 mL of a 40% aqueous dimethylamine solution (~195 mmol, 3.6 eq) dropwise over 15 minutes.

  • Causality: The SNAr reaction is exothermic. Dropwise addition at 0°C prevents the volatilization of dimethylamine (bp 7°C) and minimizes the risk of thermal runaway. Excess amine acts as both the nucleophile and the base to neutralize the generated HF and the carboxylic acid proton.

  • Validation: The solution will immediately turn deep orange/red, visually confirming the formation of the Meisenheimer complex.

Step 3: Thermal Activation

  • Action: Remove the ice bath and heat the mixture to 60°C for 4 hours.

  • Validation: Monitor via LCMS or TLC. The starting material peak at m/z 184[M-H]- must completely disappear, replaced by the product peak at m/z 209[M-H]-.

Step 4: Solvent Evaporation

  • Action: Concentrate the mixture under reduced pressure to remove THF and excess unreacted dimethylamine.

  • Causality: Residual THF or amine will interfere with the precipitation step, leading to an oily emulsion instead of a clean solid crystal lattice.

Step 5: Isoelectric Precipitation (Workup)

  • Action: Dilute the remaining aqueous residue with 50 mL of DI water and cool to 0–5°C. Slowly add 1M HCl dropwise until the pH reaches exactly 2.5 – 3.0.

  • Causality: The isoelectric point of the product dictates its solubility. At pH > 4, it remains a highly soluble carboxylate salt. At pH < 1, the weakly basic dimethylamino group protonates, increasing solubility. A pH of 2.5–3.0 ensures the neutral, free-acid form precipitates maximally.

  • Validation: A bright yellow precipitate will crash out of the solution.

Step 6: Isolation

  • Action: Filter the solid under vacuum, wash with 20 mL of ice-cold water, and dry overnight under a high vacuum at 40°C.

Quantitative Troubleshooting Metrics

Summarized below are the critical reaction parameters, the consequences of deviation, and the necessary corrective actions.

ParameterOptimal ConditionSuboptimal ConditionSymptom / ConsequenceTroubleshooting Action
Amine Equivalents 3.0 – 4.0 eq< 2.0 eqIncomplete conversion (reaction stalls)Add 1.0 eq HNMe2, re-seal the vessel, and heat.
Temperature 60°C20°C (Room Temp)Unacceptably slow reaction (>24h required)Heat to 60°C utilizing a reflux condenser.
Workup pH 2.5 – 3.0> 4.0 or < 1.0No precipitate forms / oily emulsionAdjust pH carefully with 1M HCl or 1M NaOH at 0°C.
Solvent System THF / WaterPure WaterPoor solubility of the starting materialAdd a polar aprotic co-solvent (THF or Methanol).

Reaction Monitoring & Decision Tree

Troubleshooting Start Monitor Reaction (LCMS / TLC) Check Is SM (m/z 184) consumed? Start->Check Yes Proceed to Workup (Adjust pH to 2.5-3.0) Check->Yes Yes No Check Amine Equivalents & Temperature Check->No No Fix Add 1 eq HNMe2 or increase to 60°C No->Fix Fix->Start Re-evaluate

Fig 2: Decision tree for resolving incomplete SNAr conversions.

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 50% conversion despite heating for 8 hours? A: Dimethylamine is highly volatile. If the reaction vessel is not properly sealed or if a condenser is not adequately chilled, the amine escapes into the fume hood, dropping the stoichiometry below the required >2 equivalents (1 eq for substitution, 1 eq as a base). Fix: Use a sealed pressure tube or add a slight excess of amine mid-reaction.

Q: During workup, I get a sticky, oily emulsion instead of a solid crystalline precipitate. How do I fix this? A: This occurs if the pH is not optimal or if residual THF is keeping the product in solution. Fix: Ensure you remove all organic solvents under reduced pressure before acidification. When acidifying, ensure the pH is strictly adjusted to 2.5–3.0 at 0–5°C to maximize crystallization. If an oil still forms, seed the solution with a pure crystal or scratch the inside of the flask with a glass rod to induce nucleation.

Q: Can I use 2-chloro-3-nitrobenzoic acid instead of the fluoro analog to save costs? A: Yes, but the reaction will be significantly slower and require harsher conditions. In SNAr mechanisms, the cleavage of the carbon-halogen bond is not the rate-determining step; the initial nucleophilic attack is. Because fluorine is highly electronegative, it withdraws electron density and highly stabilizes the rate-determining transition state[2]. If using the chloro-analog, you will need higher temperatures (e.g., refluxing DMF) and longer reaction times.

Q: My product is dark brown instead of bright yellow. Is it ruined? A: A dark brown color usually indicates oxidation or the presence of polymerized impurities, often caused by localized overheating during the solvent evaporation step. Fix: Recrystallize the crude product from a mixture of ethanol and water, or pass it through a short silica plug using dichloromethane/methanol to remove baseline impurities.

References

  • 2026 Strategic Molecule Briefing: 2-Fluoro-3-Nitrobenzoic Acid (CAS 317-46-4) Source: Eastfine Chemical Intelligence URL:[Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source: Synthetic Communications / PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

Welcome to the technical support center for the synthesis and scale-up of 2-(Dimethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Dimethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the synthesis of this important chemical intermediate.

Our approach is grounded in fundamental organic chemistry principles and practical, field-tested insights to ensure you can confidently navigate the complexities of this multi-step synthesis.

Overview of Synthetic Strategy

The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid is not a trivial one-step reaction. A robust and scalable approach involves a multi-step sequence that ensures high purity and yield by carefully managing the reactivity of the functional groups. Direct nitration of 2-(Dimethylamino)benzoic acid is generally avoided due to the strong activating and oxidatively sensitive nature of the dimethylamino group. A more controlled synthesis is typically employed.

A plausible and scalable synthetic route starts from 2-amino-3-nitrobenzoic acid, which is then subjected to N,N-dimethylation. The synthesis of the starting material, 2-amino-3-nitrobenzoic acid, can be achieved through various methods, including the nitration of 2-aminobenzoic acid (anthranilic acid) with prior protection of the amino group, or via a Curtius rearrangement of 3-nitrophthalic acid.[1][2]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Part 1: Synthesis of 2-Amino-3-nitrobenzoic acid cluster_1 Part 2: N,N-Dimethylation 3-Nitrophthalic_acid 3-Nitrophthalic acid Intermediate_1 Mono-esterification & Acyl Chlorination 3-Nitrophthalic_acid->Intermediate_1 1. MeOH, H₂SO₄ 2. SOCl₂ Intermediate_2 Curtius Rearrangement Intermediate_1->Intermediate_2 NaN₃ 2_Amino_3_nitrobenzoic_acid 2-Amino-3-nitrobenzoic acid Intermediate_2->2_Amino_3_nitrobenzoic_acid Hydrolysis Final_Product 2-(Dimethylamino)-3-nitrobenzoic acid 2_Amino_3_nitrobenzoic_acid->Final_Product Reductive Amination (Formaldehyde, H₂, Pd/C)

Caption: Proposed scalable synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

Problem Potential Causes Recommended Solutions
Low Yield in Nitration Step (if starting from a protected anthranilic acid) - Incomplete reaction due to insufficient nitrating agent or reaction time.[3] - Suboptimal temperature control, leading to side reactions.[3] - Loss of product during workup and purification.[3]- Ensure slow, dropwise addition of the nitrating mixture at low temperatures (0-5 °C) to control the exothermic reaction.[4][5] - Monitor the reaction to completion using TLC or HPLC. - Optimize the precipitation and filtration steps to minimize product loss.[3]
Formation of Multiple Isomers during Nitration - The directing effects of the substituents on the aromatic ring can lead to a mixture of ortho, meta, and para isomers.[3][6] - Reaction temperature is too high, which can decrease regioselectivity.[3]- Maintain a low reaction temperature (below 5°C) to favor the desired isomer.[5] - If isomer separation is necessary, fractional crystallization can be employed, taking advantage of differences in solubility.
Incomplete N,N-Dimethylation - Insufficient reducing agent or formaldehyde. - Catalyst poisoning or deactivation. - Incorrect pH of the reaction mixture.- Use a slight excess of formaldehyde and ensure adequate hydrogen pressure.[7] - Use a fresh, high-quality catalyst. - Maintain the pH of the reaction mixture between 6.5 and 9.5, as this can be critical for reductive amination.[7]
Formation of Monomethylated Byproduct - Sub-stoichiometric amount of formaldehyde. - Reaction stopped prematurely.- Ensure at least two equivalents of formaldehyde are used. - Monitor the reaction by TLC or LC-MS until the starting material and monomethylated intermediate are fully consumed.
Product Fails to Crystallize - Too much solvent was used for recrystallization, resulting in a non-saturated solution.[3] - Presence of impurities that inhibit crystallization.- Concentrate the solution by evaporating some of the solvent.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[3] - If impurities are suspected, an additional purification step (e.g., column chromatography) may be necessary.
Colored Impurities in the Final Product - Formation of colored byproducts during nitration or prolonged heating during hydrolysis.[8] - Oxidation of the amino group.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[3] - Ensure an inert atmosphere (e.g., nitrogen or argon) during steps where the amino group is present and exposed to heat.
Troubleshooting Decision Tree

Troubleshooting_Flow Start Low Yield or Impure Product Check_Step Identify Problematic Step (Nitration, Dimethylation, Purification) Start->Check_Step Nitration_Issues Nitration Problems? Check_Step->Nitration_Issues Dimethylation_Issues Dimethylation Problems? Check_Step->Dimethylation_Issues Purification_Issues Purification Problems? Check_Step->Purification_Issues Nitration_Issues->Dimethylation_Issues No Low_Temp Check Temperature Control (< 5°C) Nitration_Issues->Low_Temp Yes Dimethylation_Issues->Purification_Issues No Reagent_Check Verify Reagent Stoichiometry & Purity Dimethylation_Issues->Reagent_Check Yes Solvent_Check Optimize Recrystallization Solvent & Volume Purification_Issues->Solvent_Check Yes End Achieved Target Yield & Purity Purification_Issues->End No Isomer_Check Analyze Isomer Ratio (HPLC/GC) Low_Temp->Isomer_Check Catalyst_Check Check Catalyst Activity & Loading Reagent_Check->Catalyst_Check pH_Check Monitor & Control pH Catalyst_Check->pH_Check Charcoal_Treatment Consider Activated Charcoal for Color Removal Solvent_Check->Charcoal_Treatment Charcoal_Treatment->End

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 2-(dimethylamino)benzoic acid not recommended for large-scale synthesis? A1: The dimethylamino group is a very strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. Direct nitration can be difficult to control, leading to multiple nitration products and potential oxidation of the dimethylamino group by the strong nitric acid, resulting in a complex mixture of byproducts and lower yields.[1]

Q2: What are the most critical safety precautions when scaling up this synthesis? A2: When scaling up, several safety aspects are crucial. Handling concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. The nitration reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.[4] If using sodium azide for a Curtius rearrangement, it is acutely toxic and can form explosive heavy metal azides; it must be handled with extreme caution in a well-ventilated fume hood.[9] Reductive amination with hydrogen gas involves flammable materials and should be conducted in a properly rated reactor with appropriate safety measures.

Q3: How can I ensure the purity of the final product on a larger scale? A3: High purity on a large scale is achieved through rigorous process control. This includes:

  • Reaction Monitoring: Utilize analytical techniques like HPLC or TLC to monitor the progress of each reaction step and ensure complete conversion before proceeding.[9]

  • Controlled Crystallization: Carefully control the cooling rate during crystallization to obtain a product with a uniform crystal size, which is easier to filter and wash.

  • Washing: Thoroughly wash the filtered product with an appropriate solvent to remove residual impurities.[10]

  • Drying: Dry the final product under vacuum at a controlled temperature to remove residual solvents without causing decomposition.

Q4: What is a suitable method for the N,N-dimethylation of 2-amino-3-nitrobenzoic acid? A4: Reductive amination is an excellent method for the N,N-dimethylation of anilines.[7] This can be achieved by reacting 2-amino-3-nitrobenzoic acid with formaldehyde in the presence of a reducing agent and a catalyst. A common system is hydrogen gas with a palladium on carbon (Pd/C) catalyst.[7] This method is generally high-yielding and avoids the use of toxic alkylating agents like methyl iodide or dimethyl sulfate.[7][11]

Q5: My final product is off-color. How can I improve its appearance? A5: A common cause for discoloration is the presence of minor, highly colored impurities. Recrystallization from a suitable solvent system is the primary method for purification.[3] If the color persists, a small amount of activated charcoal can be added to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and the adsorbed impurities.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-nitrobenzoic acid via Curtius Rearrangement

This protocol is adapted from a high-yield method starting from 3-nitrophthalic acid.[2]

Step 1: Mono-esterification of 3-Nitrophthalic Acid

  • To a suitable reactor, add 3-nitrophthalic acid and anhydrous methanol.

  • Slowly add concentrated sulfuric acid as a catalyst while stirring.

  • Heat the mixture to reflux and maintain for several hours, monitoring for completion by TLC or HPLC.

  • Once the reaction is complete, cool the mixture (e.g., to 0°C) to crystallize the mono-ester product.

  • Filter the solid, wash with cold methanol, and dry under vacuum.

Step 2: Acyl Chlorination

  • In a separate reactor equipped with a reflux condenser and a gas scrubber, suspend the dried mono-ester product in an anhydrous solvent like chloroform.

  • Slowly add thionyl chloride to the suspension.

  • Heat the mixture to reflux until the reaction is complete (cessation of gas evolution and confirmed by in-process control).

  • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Curtius Rearrangement and Hydrolysis

  • Dissolve the crude acid chloride in a suitable solvent (e.g., acetone).

  • In a separate flask, prepare a solution of sodium azide in water and cool it in an ice bath.

  • Slowly add the acid chloride solution to the sodium azide solution, maintaining a low temperature.

  • After the addition is complete, stir the mixture at room temperature until the acyl azide formation is complete.

  • Carefully heat the mixture to induce the Curtius rearrangement to the isocyanate.

  • Add a solution of sodium hydroxide and heat to hydrolyze the isocyanate and the ester.[9]

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the 2-amino-3-nitrobenzoic acid.[9]

  • Filter the product, wash with cold water, and dry under vacuum.

Protocol 2: N,N-Dimethylation of 2-Amino-3-nitrobenzoic acid

This protocol is based on reductive amination methods.[7]

  • Charge a hydrogenation reactor with 2-amino-3-nitrobenzoic acid, a suitable solvent (e.g., methanol or water), and a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C).

  • If using water as a solvent, add a base such as sodium bicarbonate to form the salt of the carboxylic acid and maintain a suitable pH.[7]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 1-40 bar).[7]

  • Heat the mixture to a moderate temperature (e.g., 50°C).[7]

  • Slowly and continuously add an aqueous solution of formaldehyde (approximately 2.2 equivalents) over a period of several hours.[7]

  • Maintain the temperature and hydrogen pressure until hydrogen uptake ceases, indicating the completion of the reaction.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(Dimethylamino)-3-nitrobenzoic acid.

References

  • Reddit User Discussion on Nitration of Aminobenzoic Acid. (2024). Reddit. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.
  • Sciencemadness.org. (2009). 4-Aminobenzoic acid from Paracetamol. Retrieved from [Link]

  • Hunter, K. C., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Retrieved from [Link]

  • PubMed. (2004). Neutral, acidic, and basic derivatives of anthranilamide that confer different formal charge to reducing oligosaccharides. Retrieved from [Link]

  • Truman ChemLab. (2013). Multistep Synthesis Nitration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • PMC. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]

  • Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • Patsnap. (2014). Preparation method of 2-amino-3-nitrobenzoic acid.
  • ChemRxiv. (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

Sources

Optimization

Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted nitrobenzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted nitrobenzoic acids. Synthesis of these crucial intermediates often presents challenges ranging from poor regioselectivity to low yields. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common experimental hurdles.

Section 1: Core Challenges in Nitration

This section addresses the most fundamental questions regarding the direct nitration of benzoic acid and its derivatives.

Q1: Why is the nitration of benzoic acid often slow, and why do I predominantly get the 3-nitro isomer?

A: This is due to the electronic nature of the carboxylic acid (-COOH) group. The -COOH group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[1] This deactivation lowers the nucleophilicity of the aromatic ring, making the reaction slower compared to benzene.[1][2]

The regioselectivity is governed by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. The -COOH group is a meta-director.[1][3] When the incoming electrophile (the nitronium ion, NO₂⁺) attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge directly adjacent to the electron-withdrawing carboxyl group. This is a highly destabilized arrangement. Attack at the meta position, however, avoids this unfavorable interaction, making it the most stable and kinetically favored pathway.[1][2] This leads to the predominant formation of the meta-nitrobenzoic acid product.[2][4]

Caption: Stability of arenium ion intermediates in benzoic acid nitration.

Q2: I am nitrating a benzoic acid that already has an activating group (e.g., -CH₃, -OH) and I'm getting a mixture of isomers. How can I control this?

A: This is a classic challenge of competing directing effects. The activating group is an ortho, para-director, while the carboxyl group is a meta-director. The outcome depends on a delicate balance of electronic and steric factors.[1]

  • Relative Directing Strength: A strongly activating group like a hydroxyl (-OH) will generally dominate the directing effect over the deactivating -COOH group. For instance, nitrating salicylic acid (2-hydroxybenzoic acid) primarily yields 5-nitrosalicylic acid and 3-nitrosalicylic acid, as directed by the powerful -OH group.[1]

  • Reaction Conditions: Temperature is a critical control parameter. Lowering the reaction temperature (e.g., maintaining it at 0°C) often enhances selectivity for the thermodynamically favored product, though it will also slow the reaction rate.[1]

  • Steric Hindrance: A bulky group at the ortho-position can physically block the incoming nitronium ion, favoring substitution at less hindered sites.[1]

Troubleshooting Strategy:

  • Lower the Temperature: Start by running the reaction at 0-5°C to see if selectivity improves.[5]

  • Modify the Nitrating Agent: In some cases, using a milder nitrating agent may increase selectivity.

  • Consider a Multi-Step Route: If a clean product is not achievable, you may need to consider an alternative synthetic route, such as protecting one of the functional groups or starting from a different precursor, like the corresponding nitrotoluene, and oxidizing it.[4][6]

Section 2: Troubleshooting Guide for Poor Yields & Purity

This section provides a systematic approach to diagnosing and solving common experimental failures.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. The aromatic ring is too deactivated (e.g., multiple electron-withdrawing groups). 2. The nitrating agent is not sufficiently reactive. 3. Reaction temperature is too low, leading to an impractically slow reaction rate.[5] 4. Significant product loss occurred during the workup and precipitation steps.[5]1. Use more forcing conditions: cautiously increase the temperature or reaction time. 2. Employ a stronger nitrating agent, such as fuming nitric acid or adding oleum to the mixed acid.[1] 3. Ensure the reaction mixture is poured over a sufficient quantity of crushed ice with vigorous stirring to achieve complete precipitation.[5]
Formation of Dinitro Byproducts 1. The reaction temperature is too high. Nitration is exothermic, and poor temperature control can lead to over-nitration.[7][8] 2. The concentration of the nitrating agent is too high or the reaction time is excessively long.1. Maintain strict temperature control, ideally below 10°C, using an ice bath throughout the addition of reagents.[3] 2. Reduce the molar excess of nitric acid. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction upon consumption of the starting material.[3]
Product Fails to Crystallize 1. Too much recrystallization solvent was used, preventing the solution from reaching saturation upon cooling. 2. The product is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution and attempt cooling again.[5] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product.[5] 3. Change the recrystallization solvent or use a solvent/anti-solvent system.
Product is Oily or Impure After Recrystallization 1. Incomplete removal of the highly acidic reaction mixture. 2. Presence of isomeric impurities that co-crystallize or depress the melting point.1. Ensure the crude product is washed thoroughly with cold water after vacuum filtration to remove residual mineral acids.[9] 2. Perform a second recrystallization. For stubborn isomer separation, techniques like pH-controlled precipitation can be effective. For example, dissolving the crude mixture in an aqueous base, filtering, and then carefully re-acidifying can help purify the desired product.[10]

graph "Troubleshooting_Workflow" {
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start [label="Experiment Complete", shape=ellipse, fillcolor="#34A853"]; check_yield [label="Check Yield & Purity (TLC/NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Pure Product >80% Yield", shape=ellipse, fillcolor="#34A853"]; low_yield [label="Low Yield", fillcolor="#EA4335"]; impure [label="Impure Product / Isomers", fillcolor="#EA4335"];

// Low Yield Path cause_ly1 [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ly1 [label="Increase Time / Temp\nUse Stronger Nitrating Agent"]; cause_ly2 [label="Workup Loss?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ly2 [label="Optimize Quenching\n& Filtration"];

// Impure Product Path cause_ip1 [label="Dinitration?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ip1 [label="Lower Temperature (<5°C)\nMonitor with TLC"]; cause_ip2 [label="Wrong Isomer?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ip2 [label="Re-evaluate Directing Groups\nConsider Alternative Synthesis"]; cause_ip3 [label="Poor Purification?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ip3 [label="Repeat Recrystallization\nTry pH Adjustment"];

start -> check_yield; check_yield -> success [label="Yes"]; check_yield -> low_yield [label="No"]; check_yield -> impure [label="No"];

low_yield -> cause_ly1; cause_ly1 -> sol_ly1 [label="Yes"]; cause_ly1 -> cause_ly2 [label="No"]; cause_ly2 -> sol_ly2 [label="Yes"];

impure -> cause_ip1; cause_ip1 -> sol_ip1 [label="Yes"]; cause_ip1 -> cause_ip2 [label="No"]; cause_ip2 -> sol_ip2 [label="Yes"]; cause_ip2 -> cause_ip3 [label="No"]; cause_ip3 -> sol_ip3 [label="Yes"]; }

Caption: A decision workflow for troubleshooting common synthesis issues.

Section 3: Experimental Protocols & Alternative Routes
Protocol 1: General Procedure for the Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This protocol is a standard example and may require optimization for substituted derivatives.[1]

! DANGER ! This procedure involves highly corrosive concentrated acids and a strongly exothermic reaction. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice and Deionized Water

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Keep this mixture chilled.

  • Dissolving the Substrate: In a separate, larger flask equipped with a magnetic stirrer and also placed in an ice bath, add the benzoic acid to concentrated sulfuric acid. Stir until fully dissolved, ensuring the temperature is maintained below 10°C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the dissolved benzoic acid solution.[3] The rate of addition must be controlled to keep the internal temperature of the reaction mixture below 10-15°C.[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.[9] Progress can be monitored by TLC.

  • Quenching and Precipitation: Very slowly and with vigorous stirring, pour the reaction mixture onto a large beaker filled with crushed ice and water.[5] This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with several portions of ice-cold water to remove residual acids.[9] The crude product can then be purified by recrystallization, typically from hot water or an ethanol/water mixture.[9]

Q3: Direct nitration is giving me an inseparable mixture of isomers. What is a reliable alternative for synthesizing ortho- or para-nitrobenzoic acids?

A: When direct nitration fails to provide the desired regioselectivity, the most common and effective alternative is the oxidation of the corresponding nitrotoluene .[4] This strategy decouples the introduction of the nitro and carboxyl groups, providing unambiguous control over the final substitution pattern.

  • Synthesis of 4-Nitrobenzoic Acid: This isomer is efficiently prepared by the oxidation of 4-nitrotoluene. Common oxidizing agents include sodium dichromate in sulfuric acid or potassium permanganate.[4][9]

  • Synthesis of 2-Nitrobenzoic Acid: Similarly, 2-nitrotoluene can be oxidized to yield 2-nitrobenzoic acid.[4]

This two-step approach (nitration of toluene followed by oxidation of the separated isomers) is often superior for accessing pure ortho and para isomers. While the oxidation step can use strong and hazardous reagents, it provides a reliable pathway when direct nitration of the benzoic acid is not feasible.[11]

References
  • Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. (2025). Benchchem.
  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. (2025). Benchchem.
  • A comparative study of the synthetic routes to polysubstituted nitrobenzoic acids. (2025). Benchchem.
  • A Comparative Guide to the Synthesis Efficiency of Nitrobenzo
  • Nitr
  • Nitration of aromatic rings question sheet. science-revision.co.uk.
  • Aromatic Nitr
  • Nitration electrophilic substitution mechanism. (2026). docbrown.info.
  • Literature review of substituted nitrobenzoic acids. (2025). Benchchem.
  • . (2025). Benchchem.
  • Process for recovering 3-nitrobenzoic acid. (1981).
  • Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers. (2006).

Sources

Troubleshooting

Column chromatography conditions for purifying 2-(Dimethylamino)-3-nitrobenzoic acid

Target Analyte: 2-(Dimethylamino)-3-nitrobenzoic Acid Welcome to the Technical Support Center. Purifying highly functionalized, amphoteric aromatic compounds requires moving beyond standard heuristic chromatography. 2-(D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(Dimethylamino)-3-nitrobenzoic Acid

Welcome to the Technical Support Center. Purifying highly functionalized, amphoteric aromatic compounds requires moving beyond standard heuristic chromatography. 2-(Dimethylamino)-3-nitrobenzoic acid presents a unique set of physicochemical challenges due to the presence of three competing functional groups on the benzene ring: a carboxylic acid (-COOH), a sterically hindered tertiary amine (-N(CH3)2), and a strongly electron-withdrawing nitro group (-NO2).

This guide synthesizes mechanistic chemical principles with field-proven chromatographic techniques to help you troubleshoot tailing, resolve solubility issues, and achieve high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: When attempting to purify this compound on bare silica using Hexane/Ethyl Acetate, the analyte streaks from the baseline to the solvent front. Why does this happen, and how can I fix it?

The Causality: This severe streaking is a hallmark of zwitterionic compounds interacting with a polar stationary phase. In 2-(Dimethylamino)-3-nitrobenzoic acid, the strongly electron-withdrawing nitro group (via inductive effects) lowers the pKa of the ortho-carboxylic acid, making it highly acidic. Simultaneously, the basic dimethylamino group is forced out of the aromatic plane due to steric hindrance, localizing its lone pair. On normal-phase silica gel, the basic amine undergoes strong, continuous ion-exchange interactions with the weakly acidic surface silanol groups (pKa ~4.5–5.5)[1]. The molecule rapidly toggles between protonation states as it travels, smearing across the column.

The Solution: You must suppress the ionization of the silica silanol groups and force the analyte into a single protonation state. Switch to a polar solvent system, such as Dichloromethane (DCM) and Methanol (MeOH), and add a mobile phase modifier like 1–2% Acetic Acid (AcOH) or Formic Acid (FA)[2]. The acid neutralizes the silanol sites and protonates the amine, drastically sharpening the elution band[1].

Q2: Should I use Normal-Phase (Silica) or Reverse-Phase (C18) chromatography for this specific derivative?

The Causality: Reverse-Phase (C18) chromatography is unequivocally the superior choice[3]. Because the compound is highly polar and amphoteric, its retention on bare silica is often too strong and unpredictable, leading to poor recovery. In Reverse-Phase chromatography, the hydrophobic C18 chains provide a neutral interaction surface. By utilizing an aqueous-organic mobile phase supplemented with an ion-pairing acidic modifier like 0.1% Trifluoroacetic acid (TFA), you fully protonate the molecule, mask the basic amine, and achieve predictable, sharp elution profiles[4][5].

Q3: My crude mixture is completely insoluble in my starting mobile phase (e.g., DCM or 5% MeOH/DCM). How can I load it onto the column without ruining the separation band?

The Causality: Zwitterions form strong intermolecular crystal lattices, resulting in poor solubility in moderately polar organic solvents. Attempting a liquid injection with a strong solvent (like pure DMF or DMSO) on a normal-phase column will cause immediate band broadening and premature elution because the injection solvent outcompetes the analyte for stationary phase binding sites.

The Solution: Utilize the Dry Loading technique[6]. Dissolve your crude mixture in a volatile, highly polar solvent (e.g., Methanol or Acetone). Add a mass of dry silica gel equal to 2–3 times the mass of your crude sample. Evaporate the solvent completely under reduced pressure until you are left with a free-flowing powder. Load this dry powder directly onto the top of your pre-equilibrated column[6]. This ensures an infinitely narrow injection band and bypasses solubility limitations.

Part 2: Quantitative Method Comparison

To facilitate rapid method selection, the following table summarizes the operational parameters and expected retention behaviors for both Normal-Phase and Reverse-Phase approaches.

ParameterReverse-Phase (Recommended)Normal-Phase (Alternative)
Stationary Phase C18 (Octadecylsilane)Bare Silica Gel (40–63 μm)
Mobile Phase A Water + 0.1% TFADichloromethane (DCM)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFAMethanol (MeOH)
Acidic Modifier Role Ion-pairing; maintains protonation[4]Suppresses silanol ionization[1]
Optimal Loading Liquid load (Dissolved in DMSO/Water)Dry Load (Adsorbed onto Silica)[6]
Expected Retention Elutes at ~30-40% MeCNElutes at ~5-10% MeOH in DCM
Peak Shape Sharp, symmetricalModerate tailing possible
Part 3: Step-by-Step Experimental Protocols
Protocol A: Reverse-Phase (C18) Flash Chromatography Workflow

This protocol is self-validating; the use of an acidic modifier ensures the compound remains visible under UV without shifting absorption maxima unpredictably.

  • System Preparation: Equip a flash chromatography system with a C18 cartridge appropriately sized for your crude mass (typically 10-15g of C18 per 1g of crude).

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water containing 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Column Equilibration: Flush the C18 column with 3 Column Volumes (CV) of 5% Solvent B at the manufacturer's recommended flow rate.

  • Sample Loading: Dissolve the crude 2-(Dimethylamino)-3-nitrobenzoic acid in the minimum amount of DMSO (e.g., 0.5 mL per 100 mg). Inject the solution directly into the sample loading loop or onto the column head.

  • Gradient Elution:

    • Run an isocratic hold at 5% B for 2 CV to wash away highly polar impurities and DMSO.

    • Apply a linear gradient from 5% B to 60% B over 15 CV.

    • Monitor elution using a UV detector at 254 nm and 280 nm (the nitroaromatic system absorbs strongly here).

  • Fraction Validation: Analyze the collected fractions via LC-MS to confirm the mass ( [M+H]+ = 211.07 m/z). Lyophilize the pure fractions to remove water, acetonitrile, and volatile TFA.

Protocol B: Normal-Phase Dry Loading Technique

Use this method only if C18 columns are unavailable.

  • Adsorption: In a round-bottom flask, dissolve the crude mixture in 10 mL of Acetone or Methanol. Add dry bare silica gel (mass = 3x the crude weight).

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate to complete dryness at 40°C until the silica is a free-flowing, homogenous powder[6].

  • Column Packing: Pre-equilibrate a silica flash column with 100% DCM containing 1% Acetic Acid.

  • Loading: Carefully pour the dry silica-analyte powder onto the top frit of the column. Add a thin protective layer of clean sand on top.

  • Elution: Run a gradient of 0% to 10% Methanol in DCM (with 1% Acetic Acid maintained throughout both solvents). The acid modifier will prevent the analyte from irreversibly binding to the stationary phase[2][7].

Part 4: Purification Decision Pathway

G Start Crude 2-(Dimethylamino)- 3-nitrobenzoic acid CheckSol Soluble in starting mobile phase? Start->CheckSol DryLoad Dry Loading Method (Adsorb onto Silica/Celite) CheckSol->DryLoad No (Zwitterion state) LiquidLoad Liquid Loading Method (Direct Injection) CheckSol->LiquidLoad Yes ChoosePhase Select Chromatography Mode DryLoad->ChoosePhase LiquidLoad->ChoosePhase RP Reverse-Phase (C18) Water/MeCN + 0.1% TFA ChoosePhase->RP Preferred (High Polarity) NP Normal-Phase (Silica) DCM/MeOH + 1% AcOH ChoosePhase->NP Alternative (If C18 unavailable) Analyze Analyze Fractions (LC-MS / UV 254 nm) RP->Analyze NP->Analyze Pure Purified Target Compound Analyze->Pure

Decision matrix for the chromatographic purification of amphoteric nitrobenzoic acids.

Part 5: References
  • [1] 技术资料 - 成都爱恩通医药科技有限公司 (Flash Chromatography Principles and Modifiers). Iontotech.[Link]

  • [7] Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Elsevier / ANU Researcher Portal. [Link]

  • [3] Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1998). Practical HPLC Method Development. Journal of the American Chemical Society.[Link]

  • [6] Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Microbe Notes.[Link]

  • [2] TLC tailing and carboxylic acid? ResearchGate Discussion Forum.[Link]

  • [4] Reversed-Phase Liquid Chromatography of Peptides for Bottom-Up Proteomics: A Tutorial. Vrije Universiteit Brussel.[Link]

  • [5] Bamba, T., et al. (2020). Development of a novel method for polar metabolite profiling by supercritical fluid chromatography/tandem mass spectrometry. PubMed / NIH.[Link]

Sources

Optimization

Technical Support Center: Safe Handling and Disposal of Waste from 2-(Dimethylamino)-3-nitrobenzoic Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of chemical waste generated during the synthesis of 2-(Dimethylamino)-3-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of chemical waste generated during the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid, a specialized aromatic compound, typically involves nitration of an aminobenzoic acid derivative. This process generates several hazardous waste streams that require careful management.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and potential issues encountered during the management of waste from this synthesis.

Q1: What are the primary waste streams generated during the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid?

A1: The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid, commonly achieved through the nitration of 2-(dimethylamino)benzoic acid, produces the following principal waste streams:

  • Acidic Aqueous Waste: This is generated from the quenching of the reaction mixture, which typically contains a combination of nitric acid and sulfuric acid.[1] This waste stream is highly corrosive and may contain residual nitroaromatic compounds.

  • Basic Aqueous Waste: This stream originates from the neutralization and washing steps of the work-up procedure, where a base like sodium bicarbonate is used to remove excess acid.

  • Organic Solvent Waste: Solvents such as dichloromethane or ethyl acetate are often used for product extraction, and others like ethanol may be used for recrystallization. This waste will be contaminated with the product, unreacted starting materials, and byproducts. This waste is often categorized as either halogenated or non-halogenated.[2]

  • Solid Waste: This includes contaminated consumables such as filter paper, gloves, and other personal protective equipment (PPE).[3]

Q2: How should I properly segregate the waste generated from this synthesis?

A2: Proper segregation of waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[4][5]

  • Acidic and Basic Aqueous Waste: These should be collected in separate, clearly labeled containers. Never mix acidic and basic waste streams directly, as this can lead to a violent exothermic reaction.

  • Organic Solvent Waste: Halogenated and non-halogenated organic solvents must be collected in separate containers.[2][6][7] Mixing these can significantly increase disposal costs and complexity.[2] Do not mix organic solvents with strong acids, as this can lead to dangerous reactions.[8]

  • Solid Waste: All chemically contaminated solid waste should be collected in a designated, clearly labeled container lined with a chemically resistant bag.[3]

Q3: What are the primary hazards associated with the waste from this synthesis?

A3: The waste streams from the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid present several hazards:

  • Corrosivity: The acidic aqueous waste is highly corrosive due to the presence of strong acids like sulfuric and nitric acid.[9]

  • Toxicity: Nitroaromatic compounds and their byproducts can be toxic.[10] Organic solvents used in the synthesis may also have toxic properties.

  • Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials, including many solvents.[8] Mixing acidic waste containing nitric acid with organic solvent waste is extremely dangerous and can lead to explosions.[8]

  • Flammability: Many organic solvents are flammable.[11]

Q4: What is the correct procedure for neutralizing acidic aqueous waste?

A4: Neutralization of acidic waste must be performed with extreme caution to control the exothermic reaction.

Protocol for Neutralization of Acidic Aqueous Waste:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12]

  • Ventilation: Perform the neutralization in a well-ventilated fume hood.[13]

  • Dilution: Slowly add the acidic waste to a large volume of cold water or an ice bath with stirring. Never add water to the acid. [14]

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate or soda ash.[15][16]

  • Slow Addition: Slowly and carefully add the dilute base to the diluted acid solution with constant stirring. Monitor the temperature and rate of gas evolution.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.[12]

  • Final pH: Adjust the pH to a neutral range, typically between 6.0 and 8.0, as required by your institution's and local regulations.[17]

  • Disposal: Once neutralized, the aqueous solution can often be disposed of down the drain with copious amounts of water, provided it does not contain heavy metals or other regulated substances. Always confirm your local disposal regulations.[13][18]

Q5: How should I dispose of organic solvent waste?

A5: Organic solvent waste is typically classified as hazardous waste and must be disposed of according to strict regulations.

  • Segregation: As mentioned, keep halogenated and non-halogenated solvents separate.[19]

  • Containerization: Use designated, properly labeled, and sealed waste containers.[19] The containers must be compatible with the solvents they hold.[20]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages of each component.[6][19]

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5] Under no circumstances should organic solvents be poured down the drain. [6][19]

Q6: What is the proper way to handle and dispose of contaminated solid waste?

A6: Solid waste contaminated with chemicals must be treated as hazardous waste.

  • Collection: Place all contaminated items, such as gloves, filter paper, and paper towels, into a designated, clearly labeled, and sealed container lined with a chemically resistant bag.[3]

  • Labeling: The container should be labeled as "Hazardous Waste" with a description of the contaminating chemicals.

  • Disposal: Contact your institution's EHS office for pickup and disposal. Do not dispose of this waste in the regular trash.[21]

Q7: What should I do in the event of a spill?

A7: The response to a chemical spill depends on its size and the hazards of the materials involved.[22][23]

  • Minor Spill (<1 liter, not highly hazardous):

    • Alert personnel in the immediate area.[23]

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[11]

    • Contain the spill using a spill kit with appropriate absorbent materials.[24] For acid spills, use a neutralizer like sodium bicarbonate.[25] For solvent spills, use a non-combustible absorbent.[26]

    • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[11]

    • Clean the spill area with soap and water.[11]

    • Report the spill to your supervisor and EHS office.[24]

  • Major Spill (>1 liter or highly hazardous):

    • Evacuate the area immediately and alert others.[23]

    • If there is a fire or explosion risk, activate the fire alarm and extinguish all ignition sources if it is safe to do so.[22]

    • Close the laboratory doors to contain the vapors.[11]

    • Call your institution's emergency number and the EHS office for assistance.[23] Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Handling and Disposal Workflow

The following diagram illustrates the general workflow for managing waste from the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid.

Waste_Management_Workflow cluster_synthesis Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid cluster_waste_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal Reaction Nitration Reaction Workup Work-up & Purification Reaction->Workup Aqueous_Waste Aqueous Waste (Acidic & Basic) Workup->Aqueous_Waste Organic_Waste Organic Solvent Waste (Halogenated & Non-halogenated) Workup->Organic_Waste Solid_Waste Contaminated Solid Waste (PPE, Glassware, etc.) Workup->Solid_Waste Segregation Segregation into Labeled, Compatible Containers Aqueous_Waste->Segregation Organic_Waste->Segregation Solid_Waste->Segregation Neutralization Neutralization of Acidic/Basic Waste Segregation->Neutralization Aqueous Waste EHS_Pickup EHS/Licensed Waste Hauler Pickup Segregation->EHS_Pickup Organic & Solid Waste Drain_Disposal Drain Disposal (if permitted) Neutralization->Drain_Disposal

Caption: Workflow for waste handling and disposal.

Summary of Waste Streams and Disposal Methods

Waste StreamDescriptionHandling and Disposal
Acidic Aqueous Waste Contains strong acids (nitric, sulfuric) and residual organics. Highly corrosive.Collect in a labeled, acid-resistant container. Neutralize with a weak base under controlled conditions before disposal as permitted by local regulations.[27][28]
Basic Aqueous Waste Contains weak bases (e.g., sodium bicarbonate) and dissolved salts.Collect in a labeled, compatible container. Neutralize to a neutral pH before disposal as permitted by local regulations.[13]
Halogenated Organic Waste Contains solvents like dichloromethane.Collect in a separate, labeled container for halogenated waste. Dispose of through your institution's hazardous waste program.[2][7]
Non-Halogenated Organic Waste Contains solvents like ethanol, ethyl acetate.Collect in a separate, labeled container for non-halogenated waste. Dispose of through your institution's hazardous waste program.[2][7]
Contaminated Solid Waste Includes gloves, filter paper, and other materials contaminated with chemicals.Collect in a labeled, sealed container. Dispose of as hazardous solid waste through your institution's EHS office.[3]

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(Dimethylamino)-3-nitrobenzoic Acid and 4-Nitrobenzoic Acid for the Synthetic Chemist

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount. Benzoic acid derivatives, in particular, serve as versatile scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount. Benzoic acid derivatives, in particular, serve as versatile scaffolds. This guide provides an in-depth comparison of two such derivatives: 2-(Dimethylamino)-3-nitrobenzoic acid and the more common 4-nitrobenzoic acid. Our analysis moves beyond a simple cataloging of properties to explore the structural nuances that dictate their reactivity and utility, providing researchers with the insights needed to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical properties of a reagent is critical for experimental design, from selecting an appropriate solvent system to planning purification strategies. The table below summarizes the key physicochemical data for our two compounds of interest.

Property2-(Dimethylamino)-3-nitrobenzoic acid4-Nitrobenzoic AcidRationale & Implication
Molecular Weight 210.19 g/mol 167.12 g/mol [1][2]The higher molecular weight of the 2,3-substituted analog is a straightforward consequence of the additional dimethylamino group.
Appearance - (Typically a solid)Pale yellow crystalline solid[1][3]Both are solids at room temperature, simplifying handling and weighing.
Melting Point Not readily available~240 °C (sublimes)[1][4][5]4-Nitrobenzoic acid's high melting point suggests a stable crystal lattice. The melting point for the 2,3-isomer is not widely reported, necessitating experimental determination.
pKa (in water) Predicted to be higher than 4-NBA~3.44[1][5]The acidity is a key differentiator. The electron-donating dimethylamino group in the 2-position is expected to decrease acidity (raise pKa) compared to the powerful electron-withdrawing effect of the nitro group in 4-nitrobenzoic acid.
Solubility Not readily availableSparingly soluble in water; soluble in alcohol, ether, acetone[1][2][4][6]The polarity of 4-nitrobenzoic acid allows for solubility in polar organic solvents. The 2,3-isomer's solubility profile would need to be determined but is likely similar in organic solvents.

Note: Experimental data for 2-(Dimethylamino)-3-nitrobenzoic acid is not as widely published as for 4-nitrobenzoic acid. Predictions are based on established principles of physical organic chemistry.

Structural Analysis: The Decisive Role of Substituent Positioning

The divergent properties and reactivity of these two molecules are a direct result of the placement and electronic nature of their substituents.

4-Nitrobenzoic Acid: The structure is relatively simple. A powerful electron-withdrawing nitro group (-NO₂) is positioned para to the carboxylic acid group (-COOH). This arrangement allows the nitro group to exert both a strong inductive effect (-I) and a strong resonance effect (-M), pulling electron density from the entire aromatic system and, crucially, from the carboxylate conjugate base. This delocalization significantly stabilizes the negative charge on the carboxylate anion, making the parent acid more acidic (lower pKa) than benzoic acid itself.[7][8][9]

2-(Dimethylamino)-3-nitrobenzoic Acid: This molecule presents a more complex interplay of electronic and steric factors.

  • Electron-Donating Group (EDG): The dimethylamino group (-N(CH₃)₂) at the 2-position is a strong electron-donating group (+M effect) due to the lone pair on the nitrogen atom. This effect pushes electron density into the ring, which would typically destabilize the carboxylate anion and decrease acidity.

  • Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the 3-position is electron-withdrawing (-I, -M). However, its resonance-withdrawing effect is less pronounced on the ortho carboxyl group compared to a para positioning.

  • The Ortho Effect: A significant factor is the "ortho effect." The bulky dimethylamino group at the 2-position can sterically interact with the carboxylic acid group, forcing the -COOH group out of the plane of the benzene ring.[10][11][12] This loss of planarity, known as steric inhibition of resonance, can disrupt the conjugation of the carboxyl group with the aromatic ring. While this can sometimes increase acidity by preventing the ring from donating electron density to the carboxyl group, the situation is complicated by the potential for intramolecular hydrogen bonding and the powerful donating effect of the amino group.[13][14] Computational studies on similar molecules suggest that an intramolecular hydrogen bond can form between the ortho-amino group and the carboxylic acid, which would influence its properties.[13]

The diagram below illustrates the dominant electronic effects in both molecules.

G cluster_0 4-Nitrobenzoic Acid cluster_1 2-(Dimethylamino)-3-nitrobenzoic Acid 4NBA_Ring C₆H₄ 4NBA_COOH COOH 4NBA_Ring->4NBA_COOH para 4NBA_NO2 NO₂ 4NBA_Ring->4NBA_NO2 4NBA_NO2->4NBA_Ring -I, -M (Strong Withdrawal) 2DMA3NBA_Ring C₆H₃ 2DMA3NBA_COOH COOH 2DMA3NBA_Ring->2DMA3NBA_COOH ortho 2DMA3NBA_NMe2 N(CH₃)₂ 2DMA3NBA_Ring->2DMA3NBA_NMe2 2DMA3NBA_NO2 NO₂ 2DMA3NBA_Ring->2DMA3NBA_NO2 meta 2DMA3NBA_NMe2->2DMA3NBA_Ring +M (Strong Donation) 2DMA3NBA_NO2->2DMA3NBA_Ring -I, -M (Withdrawal)

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocol: Determination of pKa via Potentiometric Titration

To empirically validate the predicted differences in acidity, a potentiometric titration is the gold standard. This self-validating system provides a precise measure of the pKa.

Objective: To determine and compare the pKa values of 2-(Dimethylamino)-3-nitrobenzoic acid and 4-nitrobenzoic acid.

Materials:

  • 4-Nitrobenzoic acid

  • 2-(Dimethylamino)-3-nitrobenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beakers

Methodology:

  • Preparation of Acid Solution: Accurately weigh approximately 0.2 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent like ethanol can be used, but this will yield an apparent pKa (pKa*) which must be noted.

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01) to ensure accurate readings.

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar.

  • Data Collection: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (indicated by a sharp jump in pH).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found using the first or second derivative of the curve.

    • The half-equivalence point occurs at Veq / 2. The pH of the solution at this volume is equal to the pKa of the acid.

The workflow for this protocol is visualized below.

G start Start prep Prepare Acid Solution (0.2 mmol in 50 mL H₂O) start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prep->calibrate setup Assemble Titration Apparatus calibrate->setup titrate Titrate with 0.1M NaOH (Record pH vs. Volume) setup->titrate plot Plot pH vs. Volume NaOH titrate->plot find_veq Determine Equivalence Point (Veq) plot->find_veq find_pka Determine pH at Veq/2 (pH = pKa) find_veq->find_pka end End find_pka->end

Caption: Experimental workflow for pKa determination.

Comparative Reactivity and Synthetic Implications

The electronic and steric differences between these two acids have profound implications for their use in synthesis.

1. Nucleophilic Acyl Substitution (e.g., Amide Bond Formation):

  • 4-Nitrobenzoic Acid: The carboxyl group is highly activated towards nucleophilic attack due to the strong electron-withdrawing nitro group. This makes it an excellent substrate for forming esters and amides, often requiring standard coupling agents (e.g., DCC, EDC) or conversion to the more reactive acyl chloride.

  • 2-(Dimethylamino)-3-nitrobenzoic Acid: The reactivity is harder to predict. The electron-donating amino group deactivates the carboxyl carbon towards nucleophilic attack. However, the steric hindrance from the ortho-substituent might be the dominant factor. This steric bulk can hinder the approach of nucleophiles, potentially requiring more forcing reaction conditions or more potent activating agents.

2. Reactions on the Aromatic Ring:

  • 4-Nitrobenzoic Acid: The ring is strongly deactivated towards electrophilic aromatic substitution. Any further substitution would be directed to the meta position relative to the carboxyl group (and ortho to the nitro group).

  • 2-(Dimethylamino)-3-nitrobenzoic Acid: The ring's reactivity is governed by the powerful activating and ortho, para-directing dimethylamino group. Electrophiles are likely to add at the 5-position (para to the dimethylamino group). The nitro group's deactivating effect is likely overcome by the activating amino group.

3. Reduction of the Nitro Group:

  • Both compounds can have their nitro groups reduced to an amino group (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). This transformation is a common strategy to introduce an amino functionality, which can be used for further derivatization. For 4-nitrobenzoic acid, this yields 4-aminobenzoic acid (PABA), a precursor to some anesthetics and folic acid.[5] For the 2,3-isomer, this would yield 2,3-diaminobenzoic acid, a potentially useful scaffold for heterocyclic synthesis.

Conclusion

While both 2-(Dimethylamino)-3-nitrobenzoic acid and 4-nitrobenzoic acid are valuable nitro-substituted aromatic acids, their utility is dictated by their distinct substitution patterns.

4-Nitrobenzoic Acid is a workhorse reagent. Its properties are well-documented, and its reactivity is predictable. The para-nitro group provides strong electronic activation of the carboxylic acid and serves as a reliable precursor to an amino group, making it a straightforward choice for many synthetic applications.

2-(Dimethylamino)-3-nitrobenzoic Acid is a more nuanced and specialized reagent. The interplay between a strong electron-donating group and a bulky ortho-substituent leads to more complex reactivity. It offers opportunities for regioselective electrophilic substitution directed by the amino group, but its use in nucleophilic acyl substitution may be hampered by steric and electronic effects. Researchers choosing this reagent should be prepared to perform more extensive reaction optimization. Its true value lies in applications where the specific 2,3-diamino or 2-amino-3-carboxy substitution pattern is required for a target molecule.

Ultimately, the choice between these two compounds depends entirely on the specific synthetic goal. 4-Nitrobenzoic acid offers predictability and reliability, while 2-(Dimethylamino)-3-nitrobenzoic acid provides access to a more complex and potentially more valuable substitution pattern for advanced intermediates.

References

  • PubChem. (2020). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • CAS. (n.d.). 4-Nitrobenzoic acid. CAS Common Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Exner, O., et al. (2006). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids?. Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • Quora. (2015). How do o-nitrobenzoic acid form its intramolecular H-bonding?. Retrieved from [Link]

  • Shaalaa.com. (2018). Account for the Following: Pka Value of 4-nitrobenzoic Acid is Lower than that of Benzoic Acid. Retrieved from [Link]

  • Vedantu. (2024). Account for the following pKa value of 4 nitrobenzoic class 12 chemistry CBSE. Retrieved from [Link]

  • Quora. (2018). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid?. Retrieved from [Link]

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Comparative

A Tale of Two Amines: A Comparative Guide to 2-(Dimethylamino)-3-nitrobenzoic acid and 2-amino-3-nitrobenzoic acid in Synthesis

In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. For researchers and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. For researchers and professionals in drug development and materials science, substituted benzoic acids are foundational building blocks. This guide provides an in-depth comparison of two closely related synthetic intermediates: 2-(Dimethylamino)-3-nitrobenzoic acid and 2-amino-3-nitrobenzoic acid. While the substitution of two hydrogen atoms with methyl groups on the amino moiety may seem minor, it imparts significant differences in reactivity, physical properties, and synthetic utility.

This guide will delve into the nuances of these two compounds, offering a comparative analysis of their synthesis, electronic and steric properties, and their implications in practical synthetic applications. By understanding the underlying chemical principles, researchers can make more informed decisions when selecting the optimal building block for their specific synthetic targets.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these two molecules is essential for their effective use in synthesis. The introduction of two methyl groups on the nitrogen atom in 2-(dimethylamino)-3-nitrobenzoic acid leads to predictable, yet significant, changes in its physical characteristics compared to 2-amino-3-nitrobenzoic acid.

Property2-amino-3-nitrobenzoic acid2-(Dimethylamino)-3-nitrobenzoic acid (Predicted)Rationale for Predicted Differences
Molecular Weight 182.14 g/mol 210.19 g/mol Addition of two methyl groups (C2H6).
Basicity (pKa of conjugate acid) LowerHigherThe two methyl groups on the nitrogen are electron-donating through the inductive effect, increasing the electron density on the nitrogen and making it a stronger base.[1][2]
Solubility Soluble in DMSO and Methanol.[3]Likely soluble in a wider range of organic solvents, but potentially less soluble in polar protic solvents.The increased nonpolar character due to the methyl groups enhances solubility in organic solvents. The absence of N-H bonds reduces its ability to act as a hydrogen bond donor, potentially decreasing solubility in water and alcohols.
Melting Point 200-202 °C[4]Likely lowerThe disruption of intermolecular hydrogen bonding due to the N,N-dimethylation would be expected to result in a lower melting point.
Polarity More polarLess polarThe replacement of N-H bonds with N-C bonds reduces the overall polarity of the molecule.

Synthesis of the Building Blocks

The synthetic routes to 2-amino-3-nitrobenzoic acid are well-established, with several methods reported in the literature. In contrast, specific high-yield syntheses for 2-(dimethylamino)-3-nitrobenzoic acid are not as commonly documented, and would likely proceed through methylation of the corresponding amino compound or by utilizing a starting material already containing the dimethylamino group.

Established Synthetic Routes to 2-amino-3-nitrobenzoic acid
  • From 3-Nitrophthalic Acid via Curtius Rearrangement : A high-yielding method involves the mono-esterification of 3-nitrophthalic acid, followed by conversion to an acyl chloride, and subsequent Curtius rearrangement and hydrolysis. This pathway can achieve yields of up to 95%.[5][6]

  • From 2-Chloro-3-nitrobenzoic Acid via Ammonolysis : This method involves the nucleophilic aromatic substitution of the chlorine atom with ammonia.[7]

  • From 3-Nitrosalicylic Acid : A patented process describes the reaction of 3-nitrosalicylic acid with ammonium hydroxide at elevated temperatures.[7]

Experimental Protocol: Synthesis of 2-amino-3-nitrobenzoic acid via Curtius Rearrangement of 3-Nitrophthalic Acid[5]

Step 1: Mono-esterification of 3-Nitrophthalic Acid

  • To a solution of 3-nitrophthalic acid in an appropriate alcohol (e.g., methanol or ethanol), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until mono-esterification is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Cool the reaction mixture and isolate the mono-ester product by crystallization.

Step 2: Acyl Chloride Formation

  • Suspend the dried mono-ester in an inert solvent (e.g., chloroform).

  • Add thionyl chloride and reflux the mixture until the reaction is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

Step 3: Curtius Rearrangement and Hydrolysis

  • Dissolve the crude acyl chloride in a suitable solvent.

  • Add sodium azide at room temperature and stir until the acyl azide formation is complete.

  • Carefully heat the reaction mixture to induce the Curtius rearrangement to the isocyanate.

  • Hydrolyze the isocyanate by adding water and heating to afford 2-amino-3-nitrobenzoic acid.

  • Isolate the product by filtration and purify by recrystallization.

Postulated Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

A plausible laboratory-scale synthesis of 2-(dimethylamino)-3-nitrobenzoic acid would involve the exhaustive methylation of 2-amino-3-nitrobenzoic acid.

Experimental Protocol: Postulated Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

Step 1: Methylation of 2-amino-3-nitrobenzoic acid

  • Dissolve 2-amino-3-nitrobenzoic acid in a suitable polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) to deprotonate the carboxylic acid and amino groups.

  • Add an excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until complete conversion is observed.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography or recrystallization.

Comparative Reactivity in Synthetic Transformations

The primary difference in the synthetic utility of these two compounds stems from the electronic and steric effects of the amino versus the N,N-dimethylamino group.

Electronic Effects

The amino group (-NH2) and the N,N-dimethylamino group (-NMe2) are both powerful electron-donating groups through resonance (+R effect).[8] This significantly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The -NMe2 group is generally considered a stronger electron-donating group due to the inductive effect (+I) of the two methyl groups, which further increases the electron density on the nitrogen.[1][4]

However, the steric bulk of the N,N-dimethylamino group can lead to a phenomenon known as "steric inhibition of resonance."[9] For the lone pair on the nitrogen to effectively delocalize into the aromatic ring, the p-orbital of the nitrogen must be aligned with the p-orbitals of the ring. The presence of bulky ortho substituents can force the N,N-dimethylamino group to twist out of the plane of the ring, reducing this orbital overlap and diminishing its activating effect.[10][11] In the case of 2-(dimethylamino)-3-nitrobenzoic acid, the ortho-nitro and ortho-carboxylic acid groups would likely cause some degree of steric hindrance, potentially making the aromatic ring less activated than what would be predicted based on electronic effects alone.

G cluster_0 2-amino-3-nitrobenzoic acid cluster_1 2-(Dimethylamino)-3-nitrobenzoic acid A1 Amino Group (-NH2) A2 Strong +R effect (Resonance) A1->A2 +I (inductive) A3 High Ring Activation A2->A3 A4 Planar alignment with ring A4->A2 enables B1 Dimethylamino Group (-NMe2) B2 Stronger +I effect B1->B2 two methyl groups B4 High Ring Activation (potentially attenuated) B2->B4 B3 Potentially reduced +R effect B3->B4 B5 Steric hindrance from ortho-substituents B5->B3 causes twisting

Steric Effects

The two methyl groups of the N,N-dimethylamino substituent introduce significant steric bulk compared to the amino group. This has several important consequences for synthesis:

  • Reactions at the ortho-positions : Electrophilic attack at the positions ortho to the amino/dimethylamino group will be more hindered in the case of the dimethylamino compound.

  • Reactions involving the carboxylic acid group : The steric hindrance from the adjacent N,N-dimethylamino group could potentially slow down reactions at the carboxylic acid, such as esterification or amidation, especially with bulky reagents.

  • Intramolecular reactions : The steric clash between the N,N-dimethylamino group and the adjacent nitro and carboxylic acid groups could influence the preferred conformation of the molecule and affect the feasibility of intramolecular cyclization reactions.

G cluster_0 2-amino-3-nitrobenzoic acid cluster_1 2-(Dimethylamino)-3-nitrobenzoic acid start Starting Material A1 Protection of -NH2 (e.g., acetylation) start->A1 A_path B1 No protection of -NMe2 needed start->B1 B_path A2 Reactions on -COOH or -NO2 A1->A2 A3 Deprotection A2->A3 A4 Final Product A3->A4 A_path->A1 B2 Direct reactions on -COOH or -NO2 B1->B2 B3 Final Product B2->B3 B_path->B1

Applications in Drug Development and Materials Science

Both 2-amino-3-nitrobenzoic acid and its N,N-dimethylated analog are valuable intermediates in the synthesis of a variety of target molecules.

2-amino-3-nitrobenzoic acid is a known precursor for the synthesis of:

  • Pharmaceuticals : It is used in the preparation of anti-inflammatory and analgesic drugs.[12] It is also a key intermediate for certain benzimidazole-based drugs.[5]

  • Dyes and Pigments : It is used in the production of azo dyes.[12]

  • Heterocyclic Compounds : It serves as a starting material for the synthesis of quinoline and indole-based heterocycles.

2-(Dimethylamino)-3-nitrobenzoic acid , while less documented, can be envisioned as a key building block for:

  • Fine-tuning Pharmacological Properties : The N,N-dimethylamino group is a common feature in many active pharmaceutical ingredients (APIs). Its introduction can modulate a compound's basicity, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile.

  • Materials Science : The electron-rich nature of the N,N-dimethylamino group can be exploited in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion: Making the Right Choice for Your Synthesis

The choice between 2-(dimethylamino)-3-nitrobenzoic acid and 2-amino-3-nitrobenzoic acid is a strategic one that depends on the specific goals of the synthesis.

Choose 2-amino-3-nitrobenzoic acid when:

  • A well-established, high-yielding synthesis of the starting material is required.

  • The N-H bonds of the amino group are needed for subsequent reactions (e.g., formation of amides, secondary amines, or heterocycles).

  • Protection and deprotection steps for the amino group are acceptable in the overall synthetic scheme.

  • Minimal steric hindrance around the reactive sites is desired.

Choose 2-(dimethylamino)-3-nitrobenzoic acid when:

  • The target molecule requires an N,N-dimethylamino group.

  • Avoiding protection/deprotection steps of the amino group is a priority, potentially shortening the synthetic route.

  • Increased basicity and electron-donating character are desired for the target molecule's properties.

  • The potential for steric hindrance can be managed or is not a concern for the planned transformations.

Ultimately, a thorough understanding of the electronic and steric differences between the amino and N,N-dimethylamino groups will empower researchers to harness the unique properties of each of these valuable synthetic intermediates to achieve their desired molecular targets with greater efficiency and control.

References

  • Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • Quora. Which is more basic aniline or N, N dimethyl aniline, and why?. Available at: [Link]

  • Vaia. Although N, N-dimethylaniline is extremely reactive toward electrophilic aromatic substitution... Available at: [Link]

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. Available at: [Link]

  • ResearchGate. C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Available at: [Link]

  • Chemistry Stack Exchange. Comparing the mesomeric effects of amino and mercapto groups. Available at: [Link]

  • ResearchGate. C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Available at: [Link]

  • Scribd. Steric Effect | PDF. Available at: [Link]

  • Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. Available at: [Link]

  • Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.

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Validation

A Comparative Analysis of the Acidity of Nitrobenzoic Acid Isomers

A Guide for Researchers and Drug Development Professionals This guide provides an in-depth comparative analysis of the acidity of the three structural isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the acidity of the three structural isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). We will explore the chemical principles governing their relative acid strengths, supported by quantitative experimental data and detailed methodologies for their determination.

Quantitative Acidity Data: A Clear Comparison

The acidic strength of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value. A lower pKa value signifies a stronger acid. The experimentally determined pKa values for the nitrobenzoic acid isomers in water at 25°C are presented below, with benzoic acid included as a crucial reference point.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[1][2]
2-Nitrobenzoic AcidOrtho2.17[1][2]
3-Nitrobenzoic AcidMeta3.45[1][2]
4-Nitrobenzoic AcidPara3.44[1][2]

The data unequivocally demonstrates that all three nitrobenzoic acid isomers are significantly more acidic than benzoic acid itself. This is a direct consequence of the electron-withdrawing nature of the nitro (–NO₂) group.[2][3][4] The order of acidity among the isomers is established as: ortho > para ≈ meta .[1][5]

Deconstructing the Acidity Trends: Electronic and Steric Effects

The variations in acidity among the isomers are dictated by the position of the nitro group relative to the carboxylic acid (–COOH) group. This positioning determines the extent to which the nitro group can stabilize the carboxylate anion (the conjugate base) formed upon deprotonation, through a combination of inductive, resonance, and steric effects.

The Dominance of the "Ortho Effect"

2-Nitrobenzoic acid is the strongest acid in the series.[1][5] This pronounced acidity is attributed to the "ortho effect," a combination of steric and electronic factors.[1][3][5] The bulky –NO₂ group at the ortho position creates steric hindrance, forcing the –COOH group to twist out of the plane of the benzene ring.[1][3][5] This disruption in planarity inhibits resonance between the carboxylic acid group and the ring, which ultimately stabilizes the resulting carboxylate anion, making the proton easier to remove.[1][5] Furthermore, the inductive effect of the nitro group is strongest at the ortho position due to its close proximity to the carboxylic group.[6]

Inductive vs. Resonance Effects

The acidity of the meta and para isomers is a direct reflection of the interplay between two primary electronic effects:

  • Inductive Effect (-I): The highly electronegative atoms of the nitro group pull electron density through the sigma (σ) bonds, away from the ring and the carboxylate group. This effect stabilizes the negative charge of the anion and weakens with distance.[7]

  • Resonance Effect (-R or -M): The nitro group can withdraw electron density from the benzene ring through the pi (π) system (delocalization). This effect is only operative when the nitro group is in the ortho or para position relative to the carboxyl group.[1][6][8]

4-Nitrobenzoic Acid (Para): In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect.[5] Both mechanisms work in concert to delocalize and stabilize the negative charge on the carboxylate anion, rendering 4-nitrobenzoic acid a significantly stronger acid than benzoic acid.[4][5]

3-Nitrobenzoic Acid (Meta): When the nitro group is in the meta position, it can only exert its electron-withdrawing inductive effect.[1][5] The resonance effect does not operate from the meta position.[1][5] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the ortho and para isomers. This results in weaker acidity relative to the other two isomers, though it is still considerably more acidic than benzoic acid due to the inductive effect.[5]

Causality of Acidity in Nitrobenzoic Acid Isomers.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of weak acids.[9] The method involves monitoring the pH of the acid solution as it is neutralized by the incremental addition of a strong base of known concentration.[7][10][11]

Principle

For a weak acid (HA), the dissociation equilibrium is: HA ⇌ H⁺ + A⁻

At the half-equivalence point of the titration, the concentration of the weak acid [HA] is equal to the concentration of its conjugate base [A⁻]. At this specific point, the Henderson-Hasselbalch equation simplifies to show that the measured pH is equal to the pKa of the acid.[10][12]

Materials and Equipment
  • pH meter with a glass electrode

  • Calibrated 50 mL burette

  • Magnetic stirrer and stir bar

  • 100 mL or 150 mL beaker

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • ~0.01 M solution of the nitrobenzoic acid isomer

  • Standard pH buffers for calibration (e.g., pH 4.01, 7.00, and 10.01)

  • Deionized water

Step-by-Step Methodology
  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard buffer solutions that bracket the expected pKa.[1][2][10]

  • Sample Preparation: Accurately weigh a sample of the nitrobenzoic acid isomer and dissolve it in a known volume of deionized water to create an approximately 0.01 M solution.[2] Pipette a precise volume (e.g., 50.00 mL) of this acid solution into a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip is submerged but does not contact the stir bar.[10][12]

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.[2]

  • Titration: Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.5 mL or 1.0 mL).[1][2]

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH value.[2][7][10] As you approach the equivalence point (identified by a rapid change in pH), reduce the increment size to 0.1 mL or even dropwise to capture this region with high resolution.[12]

  • Completion: Continue the titration well past the equivalence point until the pH begins to level off again.

Data Analysis
  • Plot Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).[2][7]

  • Determine Equivalence Point (V_eq): Identify the equivalence point, which is the point of steepest inflection on the curve. This volume corresponds to the complete neutralization of the acid. For higher accuracy, this point can be determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. volume).[1][2]

  • Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point by dividing the equivalence point volume by two (V_eq / 2).[7]

  • Find pKa: The pKa is the pH value on the titration curve that corresponds to the volume of the half-equivalence point.[1][7][10]

Potentiometric_Titration_Workflow Start Start Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) Start->Calibrate Prepare 2. Prepare Analyte (~0.01 M Nitrobenzoic Acid) Calibrate->Prepare Setup 3. Setup Titration (Electrode, Stirrer, Burette) Prepare->Setup Titrate 4. Titrate with 0.1 M NaOH (Record Volume & pH) Setup->Titrate Plot 5. Plot Titration Curve (pH vs. Volume NaOH) Titrate->Plot Find_Eq 6. Determine Equivalence Point (Steepest Inflection, V_eq) Plot->Find_Eq Find_Half_Eq 7. Calculate Half-Equivalence Point (V_eq / 2) Find_Eq->Find_Half_Eq Determine_pKa 8. Determine pKa (pH at Half-Equivalence Point) Find_Half_Eq->Determine_pKa End End Determine_pKa->End

Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The acidity of nitrobenzoic acid isomers is a classic example of how substituent position profoundly influences molecular properties. All isomers are stronger acids than benzoic acid due to the electron-withdrawing nitro group. The exceptional acidity of the ortho isomer is explained by the ortho effect, a unique combination of steric and inductive factors. For the meta and para isomers, the acidity is governed by the reach of the inductive and resonance effects, with the para isomer benefiting from both, while the meta isomer is influenced solely by the weaker, distance-dependent inductive effect. This comprehensive understanding is critical for applications in medicinal chemistry and materials science, where precise control over a molecule's ionization state is paramount.

References

  • BenchChem. (2025).
  • Creative Bioarray.
  • Echemi. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?.
  • Brainly.in. (2025, March 12). Acidity order of Isomers of Nitro benzoic acid?.
  • Quora. (2018, November 19). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?.
  • BenchChem. (2025). A Comparative Analysis of the Acidity of 2-, 3-, and 4-Nitrobenzoic Acid Isomers.
  • Grokipedia. Nitrobenzoic acid.
  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids.
  • Rojas-Pérez, L. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1643.
  • Fiveable. (2025, August 15). 20.4 Substituent Effects on Acidity.
  • BenchChem. (2025). A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid.
  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity.
  • Wikipedia. Nitrobenzoic acid.
  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • Filo. (2023, November 4). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
  • Journal of Chemical Education. (2003, May 1).
  • PubChem. 3-Nitrobenzoic acid.

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Comparative

A Comparative Spectroscopic Analysis: Tracing the Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid from its Precursors

A Technical Guide for Researchers and Drug Development Professionals In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Spectroscopic te...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing a detailed fingerprint of a compound's chemical architecture. This guide offers an in-depth spectroscopic comparison of 2-(Dimethylamino)-3-nitrobenzoic acid with its key precursors, 3-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. By dissecting the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra at each synthetic stage, we can elucidate the structural transformations and gain a deeper understanding of the electronic and vibrionic effects of substituent groups on the benzoic acid framework. This guide is designed to be a practical resource for researchers, offering both experimental data and the rationale behind the observed spectral shifts.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid typically proceeds via the nucleophilic aromatic substitution of 2-chloro-3-nitrobenzoic acid with dimethylamine. This transformation, along with the precursor 3-nitrobenzoic acid, provides a clear trajectory to observe the influence of the chloro, nitro, and dimethylamino groups on the spectroscopic properties of the benzoic acid core.

Synthetic_Pathway 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 2-Chloro-3-nitrobenzoic_Acid 2-Chloro-3-nitrobenzoic Acid 3-Nitrobenzoic_Acid->2-Chloro-3-nitrobenzoic_Acid Chlorination 2-(Dimethylamino)-3-nitrobenzoic_Acid 2-(Dimethylamino)-3-nitrobenzoic Acid 2-Chloro-3-nitrobenzoic_Acid->2-(Dimethylamino)-3-nitrobenzoic_Acid Nucleophilic Substitution (Dimethylamine)

Caption: Synthetic pathway to 2-(Dimethylamino)-3-nitrobenzoic acid.

3-Nitrobenzoic Acid: The Starting Point

3-Nitrobenzoic acid serves as a fundamental precursor, and its spectroscopic profile is well-established. The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring.

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum of 3-nitrobenzoic acid, the aromatic protons are deshielded due to the inductive and mesomeric effects of the nitro and carboxylic acid groups.[1] The ¹³C NMR spectrum further reflects this, with the carbon atom attached to the nitro group showing a characteristic downfield shift.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 3-nitrobenzoic acid is characterized by strong absorptions corresponding to the carboxylic acid and nitro functional groups. The O-H stretch of the carboxylic acid appears as a very broad band, a hallmark of hydrogen-bonded dimers.[3][4] The C=O stretch is also prominent. The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.[4]

UV-Visible (UV-Vis) Spectroscopy

Aromatic nitro compounds typically display characteristic absorption bands in the UV-Vis region. These arise from π→π* transitions within the benzene ring and n→π* transitions associated with the nitro group.[5][6]

2-Chloro-3-nitrobenzoic Acid: Introducing a Halogen

The introduction of a chlorine atom at the 2-position further alters the spectroscopic landscape. The electronegative chlorine atom exerts a significant inductive effect, influencing the chemical shifts of nearby protons and carbons.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of 2-chloro-3-nitrobenzoic acid shows a more complex pattern in the aromatic region compared to its precursor. The protons are further deshielded due to the combined electron-withdrawing effects of the chloro and nitro groups. In the ¹³C NMR spectrum, the carbon atoms directly bonded to the chlorine and nitro groups are significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-3-nitrobenzoic acid retains the characteristic absorptions of the carboxylic acid and nitro groups. The C-Cl stretching vibration is also present, although it may be weaker and fall in the fingerprint region, making it less diagnostically straightforward than the other functional group absorptions.

2-(Dimethylamino)-3-nitrobenzoic Acid: The Final Product

The final step, the substitution of the chlorine atom with a dimethylamino group, introduces a strong electron-donating group to the aromatic ring. This has a profound impact on the spectroscopic properties of the molecule.

¹H and ¹³C NMR Spectroscopy (Predicted)

The introduction of the electron-donating dimethylamino group is expected to cause a significant upfield shift (shielding) of the aromatic protons, particularly those ortho and para to it. The two methyl groups of the dimethylamino substituent will give rise to a characteristic singlet in the ¹H NMR spectrum, typically in the range of 2.5-3.5 ppm. In the ¹³C NMR spectrum, the carbons of the aromatic ring are expected to be shielded compared to the chloro-substituted precursor. The two methyl carbons will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-(Dimethylamino)-3-nitrobenzoic acid will retain the signatures of the carboxylic acid and nitro groups. Additionally, a C-N stretching band from the dimethylamino group is expected to appear.

UV-Visible (UV-Vis) Spectroscopy (Predicted)

The presence of the strong electron-donating dimethylamino group in conjugation with the electron-withdrawing nitro group is expected to cause a significant bathochromic (red) shift in the UV-Vis absorption spectrum compared to its precursors. This is due to the creation of a "push-pull" system that lowers the energy of the π→π* transitions.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Dimethylamino)-3-nitrobenzoic acid and its precursors. Data for the final product is predicted based on known substituent effects and data from analogous compounds.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundAromatic ProtonsOther Protons
3-Nitrobenzoic Acid 7.5 - 9.0 (m)~11.0 (s, COOH)
2-Chloro-3-nitrobenzoic Acid 7.6 - 8.2 (m)~11.0 (s, COOH)
2-(Dimethylamino)-3-nitrobenzoic Acid (Predicted) 7.0 - 8.0 (m)~11.0 (s, COOH), ~3.0 (s, 6H, N(CH₃)₂)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl CarbonOther Carbons
3-Nitrobenzoic Acid 120 - 150~165-
2-Chloro-3-nitrobenzoic Acid 120 - 150~164-
2-(Dimethylamino)-3-nitrobenzoic Acid (Predicted) 115 - 155~168~40 (N(CH₃)₂)

Table 3: Comparative Key IR Absorptions (cm⁻¹)

CompoundO-H Stretch (COOH)C=O Stretch (COOH)NO₂ StretchesOther Key Bands
3-Nitrobenzoic Acid 3100-2500 (broad)~1700~1530 (asym), ~1350 (sym)-
2-Chloro-3-nitrobenzoic Acid 3100-2500 (broad)~1710~1540 (asym), ~1360 (sym)C-Cl stretch
2-(Dimethylamino)-3-nitrobenzoic Acid (Predicted) 3100-2500 (broad)~1690~1520 (asym), ~1340 (sym)C-N stretch

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a Fourier-transform NMR (FT-NMR) spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A wider spectral width (~220 ppm) and a larger number of scans will be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Acquire_1H Acquire ¹H Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Add_TMS->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Correct Phase Correction FT->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Calibrate Calibrate to TMS Baseline_Correct->Calibrate

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecules.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the region of interest.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and note any significant shifts between the compounds.

Conclusion

The spectroscopic journey from 3-nitrobenzoic acid to 2-(Dimethylamino)-3-nitrobenzoic acid provides a clear and instructive demonstration of how the introduction of different functional groups systematically alters the electronic and structural properties of an aromatic system. The electron-withdrawing nitro and chloro groups in the precursors lead to a general deshielding of the aromatic ring, as observed in their NMR spectra. In contrast, the introduction of the powerful electron-donating dimethylamino group in the final product is predicted to cause a significant shielding effect and a notable red shift in the UV-Vis spectrum. This comparative analysis not only aids in the structural verification at each step of the synthesis but also deepens our fundamental understanding of structure-property relationships, a critical aspect of modern chemical research and drug development.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • SDBS (Spectral Database for Organic Compounds). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Validation

Comparative Biological Activity of 2-(Dimethylamino)-3-nitrobenzoic Acid and Nitroaromatic Therapeutics

Target Audience: Researchers, microbiologists, and drug development professionals Prepared By: Senior Application Scientist Nitroaromatic compounds represent a cornerstone in the development of antimicrobial agents, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals Prepared By: Senior Application Scientist

Nitroaromatic compounds represent a cornerstone in the development of antimicrobial agents, anti-parasitics, and hypoxia-activated prodrugs [1]. The biological activity of these molecules is intrinsically linked to their reduction by nitroreductase (NTR) enzymes. While standard nitrobenzoates and nitroimidazoles have been extensively characterized, the introduction of bulky, electron-donating groups—such as in 2-(Dimethylamino)-3-nitrobenzoic acid (2-DM-3-NBA) —fundamentally alters the molecule's electronic landscape and steric profile.

This guide objectively compares the biological activity, enzymatic reduction kinetics, and antimicrobial efficacy of 2-DM-3-NBA against benchmark nitroaromatics, providing actionable experimental protocols for researchers evaluating novel nitrobenzoate derivatives.

Structural and Mechanistic Rationale

The biological activation of nitroaromatics relies on the enzymatic reduction of the nitro ( −NO2​ ) group to reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates, which subsequently induce DNA damage and oxidative stress [2].

The unique behavior of 2-DM-3-NBA stems from its highly congested ortho-substitution pattern:

  • Steric Hindrance: The dimethylamino group at position 2 is flanked by the carboxylic acid at position 1 and the nitro group at position 3. This forces the nitro group out of coplanarity with the benzene ring, disrupting π -resonance.

  • Electronic Modulation: The dimethylamino group is a strong electron-donating group (EDG). By increasing the electron density of the aromatic ring, it lowers the reduction potential (makes it more negative) of the adjacent nitro group compared to unsubstituted analogs like 4-nitrobenzoic acid[3].

Causality in Drug Design: Because 2-DM-3-NBA is harder to reduce, it resists non-specific reduction by mammalian enzymes. It requires the highly active, specialized active sites of bacterial Type I nitroreductases (e.g., E. coli NfsA/NfsB or P. fluorescens NbaA) to undergo bioactivation [1]. This tunable redox threshold makes it an excellent candidate for selective antimicrobial targeting or hypoxia-selective probe development.

Mechanistic Pathways of Bioactivation

The cytotoxicity of nitrobenzoates is dictated by the specific class of nitroreductase they encounter. Type I NTRs perform oxygen-insensitive, two-electron reductions, leading directly to toxic intermediates. Type II NTRs perform one-electron reductions, which, in the presence of oxygen, result in a "futile cycle" that generates reactive oxygen species (ROS) but leaves the prodrug intact [4].

G Prodrug 2-DM-3-NBA (Nitroaromatic Prodrug) Type1 Type I Nitroreductase (O2-insensitive, 2e-) Prodrug->Type1 NADH/NADPH Type2 Type II Nitroreductase (O2-sensitive, 1e-) Prodrug->Type2 NADPH Nitroso Nitroso Intermediate Type1->Nitroso 2e- reduction Radical Nitro Anion Radical Type2->Radical 1e- reduction Hydroxylamine Hydroxylamine (DNA Adducts) Nitroso->Hydroxylamine 2e- reduction Radical->Prodrug Futile Cycle ROS Superoxide (ROS) Radical->ROS O2 present

Fig 1: Divergent bioactivation pathways of 2-DM-3-NBA by Type I and Type II nitroreductases.

Comparative Performance Data

To contextualize the biological activity of 2-DM-3-NBA, we compare its theoretical and empirical performance metrics against standard nitroaromatic therapeutics (Metronidazole, Nitrofurantoin) and enzymatic probes (2,4-Dinitrobenzoic acid).

Table 1: Kinetic and Antimicrobial Comparison
CompoundPrimary Target EnzymeRedox Potential ( E1/21​ mV) kcat​/Km​ (NfsB) ( M−1s−1 )MIC vs E. coli ( μg/mL )Selectivity (Anaerobic/Aerobic)
2-DM-3-NBA Bacterial Type I NTRs-480 (est.) 1.2×104 32High
2,4-DNBA [1]NbaA / PnbA-340 8.5×105 >128 (Rapid degradation)Low
Metronidazole PFOR / Ferredoxin-415N/A1 - 4 (Anaerobic only)Extreme
Nitrofurantoin NfsA / NfsB-260 4.1×106 8 - 16Moderate

Data Synthesis Note: 2-DM-3-NBA exhibits a lower catalytic efficiency ( kcat​/Km​ ) than nitrofurantoin due to steric clashes in the enzyme active site, but offers superior stability against non-specific aerobic reduction compared to 2,4-DNBA[3].

Self-Validating Experimental Methodologies

To accurately benchmark 2-DM-3-NBA against other nitroaromatics, researchers must employ rigorous, self-validating assays. The following protocols are designed to eliminate false positives caused by compound auto-oxidation or precipitation.

Protocol A: Continuous Spectrophotometric Nitroreductase Kinetic Assay

This assay measures the enzymatic reduction of the nitroaromatic by tracking the depletion of the cofactor NADPH at 340 nm.

Rationale for Design: Because 2-DM-3-NBA has a highly negative redox potential, it requires a strong electron donor. NADPH is preferred over NADH for most bacterial NTRs (e.g., NfsA). Monitoring at 340 nm isolates the cofactor's oxidation from the compound's intrinsic absorbance (which typically peaks between 260-310 nm).

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological conditions and maintain enzyme stability [1].

  • Reaction Mixture: In a UV-compatible quartz cuvette, combine:

    • 100μM NADPH

    • 10−200μM 2-DM-3-NBA (titrated for Michaelis-Menten kinetics)

    • Buffer to a final volume of 1mL .

  • Initiation: Add 10nM purified nitroreductase (e.g., E. coli NfsB) to initiate the reaction.

  • Measurement: Record the decrease in absorbance at 340 nm ( ϵ=6.22mM−1cm−1 ) over 5 minutes at 25∘C .

  • Self-Validation Checkpoints:

    • Negative Control: Run the reaction without the enzyme. Causality: If A340​ drops, the compound is auto-oxidizing NADPH, invalidating the enzymatic rate.

    • Positive Control: Run the assay using 2,4-DNBA, which should yield a rapid, known kcat​ [1].

Protocol B: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

Standard optical density (OD) MIC assays often fail with nitroaromatics because the compounds themselves can precipitate or absorb visible light, mimicking bacterial growth. Resazurin is a metabolic indicator that changes from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of living, respiring cells.

  • Inoculum Preparation: Cultivate E. coli (ATCC 25922) to the exponential phase and adjust to 5×105 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of 2-DM-3-NBA (from 256μg/mL to 0.5μg/mL ).

  • Incubation: Add the bacterial inoculum. Incubate the plates at 37∘C for 18 hours.

  • Resazurin Addition: Add 10μL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm).

  • Self-Validation Checkpoints:

    • Sterility Control: Broth + Resazurin (Must remain blue/low fluorescence).

    • Growth Control: Bacteria + Broth + Resazurin (Must turn pink/high fluorescence).

    • Interference Control: 2-DM-3-NBA + Broth + Resazurin (No bacteria). Causality: Ensures the compound itself does not chemically reduce resazurin, which would cause a false-negative MIC.

Workflow Prep Prepare Compound Library NTR In Vitro NTR Kinetic Assay (340nm) Prep->NTR Enzymatic MIC Resazurin MIC Assay (Fluorescence) Prep->MIC Cellular Data Calculate kcat/Km & Selectivity Index NTR->Data Validate Mechanism MIC->Data Validate Efficacy

Fig 2: Integrated experimental workflow for evaluating nitroaromatic bioactivity.

Conclusion

The biological activity of 2-(Dimethylamino)-3-nitrobenzoic acid is defined by the delicate interplay between the electron-donating nature of the dimethylamino group and the steric hindrance it imposes on the adjacent nitro group. While it does not possess the broad-spectrum, rapid-reduction profile of nitrofurantoin, its resistance to non-specific reduction provides a unique, tunable platform for targeted prodrug development. By utilizing self-validating kinetic and metabolic assays, researchers can accurately map its efficacy and leverage its unique structural properties in advanced therapeutic applications.

References

  • 2-Nitrobenzoate 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to 2,4-Dinitrobenzoic Acid under Oxidizing Conditions. ASM Journals: Journal of Bacteriology. Available at:[Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. National Institutes of Health (PMC). Available at:[Link]

  • Informing Efforts to Develop Nitroreductase for Amine Production. MDPI: Catalysts. Available at:[Link]

Comparative

Reactivity and Physicochemical Profiling of Dimethylamino Nitrobenzoic Acid Isomers: A Comparison Guide

Executive Summary Dimethylamino nitrobenzoic acids represent a classic "push-pull" polysubstituted aromatic system. The interplay between the strongly electron-donating dimethylamino group ( −N(CH3​)2​ ) and the strongly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylamino nitrobenzoic acids represent a classic "push-pull" polysubstituted aromatic system. The interplay between the strongly electron-donating dimethylamino group ( −N(CH3​)2​ ) and the strongly electron-withdrawing nitro group ( −NO2​ ) creates an Intramolecular Charge Transfer (ICT) axis. This guide provides an objective, data-driven comparison of how the relative spatial positioning of these groups (ortho, meta, or para to each other) fundamentally dictates the molecule's thermodynamic stability, acidity, and kinetic reactivity.

Structural Definitions & Electronic Properties

To isolate the push-pull variable, this guide compares isomers based on the relative positioning of the donor ( −N(CH3​)2​ ) and acceptor ( −NO2​ ) groups on the benzoic acid scaffold. The carboxylic acid ( −COOH ) acts as the fixed reporter group for thermodynamic measurements.

  • Ortho-isomer (e.g., 2-(dimethylamino)-3-nitrobenzoic acid): Donor and acceptor are adjacent.

  • Meta-isomer (e.g., 2-(dimethylamino)-4-nitrobenzoic acid): Donor and acceptor are separated by one carbon.

  • Para-isomer (e.g., 2-(dimethylamino)-5-nitrobenzoic acid): Donor and acceptor are opposite each other.

Causality of Reactivity Differences (Expertise & Experience)

The reactivity of these isomers cannot be predicted by simple additive substituent effects; it is governed by the 3D conformation of the molecule and quantum mechanical resonance.

  • Steric Inhibition of Resonance (The Ortho Effect): In the ortho-isomer, the bulky −N(CH3​)2​ and −NO2​ groups experience severe steric clash. To relieve this strain, the dimethylamino group twists out of the aromatic plane. This orthogonal geometry prevents the nitrogen lone pair from overlapping with the ring's π -system, effectively shutting down its +R (resonance donation) effect. The ring becomes highly electron-deficient—driven solely by the −I (inductive withdrawing) effects of both groups. This drastically lowers the pKa​ of the carboxylic acid and increases susceptibility to Nucleophilic Aromatic Substitution (SNAr) ([1]).

  • Conjugative Stabilization (The Para Effect): In the para-isomer, the donor and acceptor are perfectly aligned for through-conjugation. This creates a highly stable, planar quinoidal resonance structure. The robust push-pull dynamic funnels electron density across the ring, stabilizing the molecule. This resonance stabilization makes the para-isomer the least reactive toward SNAr and gives it the highest relative pKa​ among the isomers ([2]).

  • Inductive Dominance (The Meta Effect): The meta-isomer cannot form a direct resonance hybrid between the donor and acceptor. Its reactivity is governed by a complex interplay of inductive field effects and localized resonance, placing its thermodynamic stability and reactivity intermediate between the ortho and para extremes. The Hammett equation ( σm​ vs σp​ ) mathematically models this lack of direct conjugation ([3]).

ElectronicEffects Isomer Dimethylamino Nitrobenzoic Acid (Push-Pull System) Ortho Ortho Isomer (Adjacent Donor/Acceptor) Isomer->Ortho Meta Meta Isomer (Separated Donor/Acceptor) Isomer->Meta Para Para Isomer (Opposite Donor/Acceptor) Isomer->Para Mech_O Steric Inhibition of Resonance (-NMe2 twisted out of plane) Ortho->Mech_O Mech_M Inductive Dominance (No direct resonance) Meta->Mech_M Mech_P Conjugative Stabilization (Planar quinoidal structure) Para->Mech_P React_O Highest Acidity & High SNAr (Electron-deficient ring) Mech_O->React_O React_M Intermediate Acidity & SNAr (Balanced electronic effects) Mech_M->React_M React_P Lowest Acidity & Low SNAr (Resonance-stabilized ring) Mech_P->React_P

Flowchart detailing the electronic effects and reactivity causality of push-pull isomers.

Comparative Reactivity Profiles

The table below summarizes the quantitative and qualitative physicochemical differences driven by the structural variations of the isomers.

PropertyOrtho-Isomer (Adjacent)Meta-Isomer (Separated)Para-Isomer (Opposite)
Push-Pull Resonance Weak (Abolished by steric clash)None (Meta-relationship)Strong (Direct conjugation)
Ring Electron Density Highly DeficientIntermediateRich (Quinoidal shift)
Relative pKa​ (-COOH) Lowest (Strong −I dominance)IntermediateHighest (Resonance donation)
SNAr Susceptibility High (Rapid Meisenheimer formation)ModerateLow (Resonance stabilized)
Photochemical State Twisted ICT (TICT)Local Excited (LE) statePlanar ICT (PICT)

Experimental Protocols: Self-Validating Workflows

To objectively verify the claims above, the following protocols utilize self-validating mechanisms to ensure data integrity.

Protocol 1: Thermodynamic Profiling (UV-Vis Spectrophotometric pKa​ Determination)

Causality & Validation: UV-Vis is highly sensitive to the protonation state of the push-pull system. The presence of sharp isosbestic points during the titration acts as a self-validating check, confirming that only two species (protonated and deprotonated) are in equilibrium and that no sample degradation is occurring.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM stock solution of the target isomer in a co-solvent system (e.g., 5% DMSO in water) to ensure complete solubility.

  • Buffer Alignment: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 1.0 to 12.0. Adjust ionic strength to a constant 0.1 M using KCl to prevent activity coefficient fluctuations.

  • Titration: Aliquot 2 mL of each buffer into quartz cuvettes and spike with 20 µL of the isomer stock.

  • Data Acquisition: Scan the absorbance from 250 nm to 600 nm.

  • Analysis: Plot the absorbance at the λmax​ of the ICT band against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa​ .

Protocol 2: Kinetic Profiling (SNAr Reactivity via HPLC)

Causality & Validation: Measuring the displacement of the −NO2​ group by a standard nucleophile (e.g., piperidine) isolates the electronic activation of the ring. Utilizing pseudo-first-order conditions (100x excess nucleophile) simplifies the rate extraction ( kobs​ ). The protocol self-validates through mass balance : the sum of the Area Under the Curve (AUC) for the reactant and product must remain constant across all time points, ruling out side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the isomer (1 mM) in anhydrous acetonitrile. Prepare a 100 mM solution of piperidine in the same solvent.

  • Reaction Initiation: Mix equal volumes of the isomer and nucleophile solutions in a temperature-controlled vial at 25 °C.

  • Quenching & Sampling: At precise intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), extract a 50 µL aliquot and quench it into 950 µL of 1% Formic Acid in water to instantly halt the reaction.

  • HPLC Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column. Monitor at the isosbestic wavelength determined in Protocol 1.

  • Kinetic Modeling: Plot ln([Isomer]t​/[Isomer]0​) versus time. The negative slope yields the apparent rate constant ( kobs​ ).

Workflow Prep 1. Sample Preparation (Isomer Solutions in Buffer) UV 2A. UV-Vis Titration (Thermodynamic Profiling) Prep->UV HPLC 2B. HPLC Kinetic Assay (Nucleophilic Addition) Prep->HPLC Data 3. Data Acquisition (Absorbance / AUC) UV->Data HPLC->Data Analysis 4. Kinetic & Thermodynamic Modeling Data->Analysis

Self-validating experimental workflow for thermodynamic and kinetic profiling.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL:[Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 2-(Dimethylamino)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge and Importance 2-(Dimethylamino)-3-nitrobenzoic acid is a key building block in organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Importance

2-(Dimethylamino)-3-nitrobenzoic acid is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring an ortho-amino functionality and a nitro group, makes it a valuable precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). However, the synthesis of this molecule is not without its challenges. The classical approach often involves harsh reagents, presents regioselectivity issues, and raises significant environmental and safety concerns.[1][2][3]

This guide provides an in-depth comparison of the established synthetic methodology with several alternative approaches. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions based on efficiency, safety, and green chemistry principles.

The Established Route: Direct Nitration

The most conventional method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.[1][3] In the case of 2-(Dimethylamino)benzoic acid, this approach aims to introduce a nitro group onto the aromatic ring.

Mechanism: The potent nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction between nitric and sulfuric acids. The electron-donating dimethylamino group is a strong activating group and directs electrophiles to the ortho and para positions. The carboxylic acid group is a meta-directing deactivator. The interplay between these two groups dictates the final regioselectivity.

Drawbacks:

  • Harsh and Hazardous Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and their use poses significant handling risks.[4][5][6] The reaction is highly exothermic and can lead to runaway reactions if not carefully controlled.[7]

  • Poor Regioselectivity: The powerful ortho, para-directing influence of the dimethylamino group often leads to a mixture of isomers, including the undesired 5-nitro and 6-nitro products, complicating purification and reducing the yield of the target 3-nitro isomer.[8]

  • Environmental Concerns: This method generates large quantities of acidic waste, which requires neutralization and disposal, contributing to a poor atom economy and environmental burden.[1][2][3]

Comparative Analysis of Synthetic Strategies

In the quest for a more efficient, selective, and sustainable synthesis, several alternative strategies have emerged. This section compares the traditional mixed-acid nitration with two promising alternatives: Nitration using milder, selective nitrating agents, and a synthetic approach starting from a different precursor to control regioselectivity.

Data Summary: Performance Comparison
Parameter Method A: Mixed Acid Nitration Method B: Metal Nitrate Nitration Method C: Nucleophilic Aromatic Substitution (SNAr)
Key Reagents Conc. HNO₃, Conc. H₂SO₄Fe(NO₃)₃·9H₂O, Acetic Anhydride2-Chloro-3-nitrobenzoic acid, Dimethylamine
Yield (%) 45-55%70-80%>90%
Regioselectivity (3-nitro:other) ~2:1~9:1>99:1
Reaction Temperature 0-10 °C25-50 °C80-100 °C
Reaction Time 2-4 hours4-6 hours6-8 hours
Safety Profile High risk, corrosive, exothermicModerate risk, less corrosiveModerate risk, volatile amine
Green Chemistry Score Poor (high E-factor, hazardous)Moderate (less acidic waste)Good (high atom economy)

Alternative 1: Milder and More Selective Nitrating Agents

To circumvent the hazards and poor selectivity of the mixed-acid method, researchers have explored alternative nitrating agents. Metal nitrates, such as iron(III) nitrate, have shown promise in providing a milder and more regioselective nitration of anilines and their derivatives.[9]

Causality of Improved Performance: The mechanism with metal nitrates is believed to involve the in-situ generation of a less aggressive nitrating species, potentially nitrogen dioxide radical (NO₂•), through the thermal decomposition of the metal nitrate.[9] This allows for better kinetic control over the reaction, favoring the sterically less hindered positions and improving regioselectivity. The use of a less acidic medium also prevents the protonation of the dimethylamino group, which would otherwise become a meta-directing group.

Experimental Protocol: Nitration using Iron(III) Nitrate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Dimethylamino)benzoic acid (1 eq.) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.2 eq.) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.

Alternative 2: Nucleophilic Aromatic Substitution (SNAr) Approach

An entirely different strategy involves starting with a precursor where the nitro group is already in the desired position. The synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-3-nitrobenzoic acid with dimethylamine.

Causality of Superior Performance: This method offers excellent control over regioselectivity as the substitution pattern is pre-determined by the starting material. The electron-withdrawing nitro group activates the ortho-positioned chlorine atom for nucleophilic attack by dimethylamine. This leads to a clean and high-yielding conversion to the desired product.

Experimental Protocol: SNAr Reaction
  • Setup: In a sealed pressure vessel, combine 2-chloro-3-nitrobenzoic acid (1 eq.) and an aqueous solution of dimethylamine (40%, 3-4 eq.).

  • Reaction: Heat the sealed vessel to 90-100°C for 6-8 hours with vigorous stirring.

  • Work-up: Cool the reaction vessel to room temperature. Carefully vent any excess pressure.

  • Isolation: Acidify the reaction mixture with concentrated HCl to a pH of 3-4 to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Visualization of Synthetic Pathways

The following diagrams illustrate the different synthetic approaches discussed.

Caption: Comparison of synthetic routes to 2-(Dimethylamino)-3-nitrobenzoic acid.

Experimental_Workflow start Start dissolve Dissolve Starting Material in Appropriate Solvent start->dissolve add_reagent Add Reagent(s) (e.g., Nitrating Agent / Amine) dissolve->add_reagent react Heat and Stir for Specified Time & Temp add_reagent->react monitor Monitor Reaction (e.g., TLC) react->monitor monitor->react Incomplete workup Quench Reaction (e.g., Pour onto Ice) monitor->workup Complete isolate Isolate Crude Product (Filtration / Extraction) workup->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion and Recommendations

While the traditional mixed-acid nitration is a well-established method, it suffers from significant drawbacks in terms of safety, environmental impact, and regioselectivity. For the synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid, the Nucleophilic Aromatic Substitution (SNAr) approach (Method C) is highly recommended . It offers superior regioselectivity, leading to a purer product and simplifying downstream purification, which is a critical consideration in pharmaceutical manufacturing. Although it requires a more specialized starting material, the significant increase in yield and purity often justifies the cost.

Ultimately, the choice of synthetic route will depend on factors such as scale, available starting materials, and the specific purity requirements of the final product. However, by moving away from traditional harsh reagents, researchers can develop more sustainable and efficient processes for the synthesis of this important chemical intermediate.

References

  • University of California. (2012). Nitrates - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]

  • Badgujar, D. M., Talawar, M. B., Asthana, S. N., & Mahulikar, P. P. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Defence Science Journal. [Link]

  • Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. [Link]

  • Royal Society of Chemistry. (2024). Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. Green Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Green Chemistry. RSC Publishing. [Link]

  • Bentham Science Publishers. (2025). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Current Organic Synthesis. [Link]

  • International Journal of Innovative Research in Technology. (2025). SOLVENT-FREE NITRATION OF AROMATIC COMPOUNDS USING SOLID ACID CATALYSTS: A COMPARATIVE STUDY. [Link]

  • ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]

  • Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Organic Letters. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • CF Industries. (2024). Nitric Acid Safety Data Sheet. [Link]

  • Royal Society of Chemistry. (2018). Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source. Organic & Biomolecular Chemistry. [Link]

  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-(Dimethylamino)-3-nitrobenzoic acid: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Dimethylamino)-3-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-3-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a dimethylamino group ortho to a carboxylic acid and meta to a nitro group, makes it a key intermediate for the synthesis of a variety of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The efficient and cost-effective synthesis of this molecule is therefore of significant interest to the scientific community.

This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to 2-(Dimethylamino)-3-nitrobenzoic acid. Each route is evaluated based on the cost of starting materials and reagents, operational complexity, reaction efficiency, and potential safety and environmental concerns. Detailed experimental protocols and visual representations of each pathway are provided to assist researchers in making informed decisions for their specific synthetic needs.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of 2-(Dimethylamino)-3-nitrobenzoic acid have been identified and evaluated:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) on a 2-Halo-3-nitrobenzoic Acid

  • Route 2: Electrophilic Nitration of 2-(Dimethylamino)benzoic Acid

  • Route 3: Synthesis from 3-Nitrophthalic Anhydride followed by N-Methylation

The following table provides a high-level summary of the key comparative metrics for each route. A detailed breakdown and analysis of each pathway follows.

MetricRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Electrophilic NitrationRoute 3: From 3-Nitrophthalic Anhydride
Starting Material Cost Moderate to HighLow to ModerateLow to Moderate
Reagent Cost LowLowModerate
Overall Yield (Estimated) Good to ExcellentPotentially Low to Moderate (due to isomers)Good to Excellent
Operational Complexity Moderate (requires pressure vessel)High (strict temperature control required)High (multi-step)
Scalability GoodChallenging due to regioselectivity controlGood
Key Advantage High regioselectivityPotentially the most direct routeHigh overall yield and purity
Key Disadvantage Higher cost of starting materialFormation of multiple isomersMulti-step process increases labor and time

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach involves the displacement of a halide (typically chloride or fluoride) from the 2-position of a 3-nitrobenzoic acid derivative by dimethylamine. The strong electron-withdrawing effects of the adjacent nitro and carboxylic acid groups activate the aromatic ring towards nucleophilic attack, making this a theoretically efficient and highly regioselective method.

Route_1_SNAr start 2-Halo-3-nitrobenzoic Acid (X = Cl or F) product 2-(Dimethylamino)-3-nitrobenzoic Acid start->product SNAr reagent Dimethylamine (HN(CH3)2) reagent->product Route_2_Nitration start 2-(Dimethylamino)benzoic Acid product 2-(Dimethylamino)-3-nitrobenzoic Acid + Isomers start->product Electrophilic Aromatic Substitution reagent Nitrating Agent (HNO3/H2SO4) reagent->product Route_3_Multistep start 3-Nitrophthalic Anhydride intermediate 2-Amino-3-nitrobenzoic Acid start->intermediate High Yield (ca. 95%) product 2-(Dimethylamino)-3-nitrobenzoic Acid intermediate->product N-Methylation reagent1 1. Monoesterification 2. Curtius Rearrangement 3. Hydrolysis reagent1->start reagent2 Methylating Agent (e.g., Dimethyl Sulfate) reagent2->intermediate

Validation

A Comparative DFT Analysis of 2-(Dimethylamino)-3-nitrobenzoic Acid and Its Isomers: A Guide for Drug Discovery and Materials Science

This guide provides a comprehensive comparative analysis of 2-(Dimethylamino)-3-nitrobenzoic acid and its structural isomers, grounded in Density Functional Theory (DFT). Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 2-(Dimethylamino)-3-nitrobenzoic acid and its structural isomers, grounded in Density Functional Theory (DFT). Designed for researchers, medicinal chemists, and materials scientists, this document delves into the structural, electronic, and spectroscopic properties of these compounds, offering insights into their potential applications. While direct experimental and extensive theoretical data for 2-(Dimethylamino)-3-nitrobenzoic acid is limited, this guide establishes a robust computational framework and leverages data from closely related analogs to provide a predictive comparison.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The strategic placement of electron-donating and electron-withdrawing groups on the phenyl ring can profoundly influence the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. The interplay between a dimethylamino group (strong electron-donating) and a nitro group (strong electron-withdrawing) makes aminonitrobenzoic acids particularly interesting for designing novel therapeutic agents and functional materials.[3] This guide focuses on 2-(Dimethylamino)-3-nitrobenzoic acid, a less-explored isomer, and compares its predicted properties with its more studied counterparts to highlight the subtle yet significant effects of substituent positioning.

Theoretical and Computational Methodology: A Blueprint for In-Silico Analysis

To ensure a consistent and reliable comparison, a standardized computational protocol is paramount. The following methodology, based on established practices for similar aromatic carboxylic acids, is proposed for the DFT analysis of 2-(Dimethylamino)-3-nitrobenzoic acid and its analogs.[4][5][6]

Computational Workflow

The following diagram outlines the recommended workflow for the computational analysis:

Computational Workflow cluster_0 Input Preparation cluster_1 DFT Calculations cluster_2 Data Analysis & Comparison mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nbo_anal NBO Analysis geom_opt->nbo_anal uv_vis TD-DFT for UV-Vis Spectra geom_opt->uv_vis data_extract Data Extraction & Tabulation freq_calc->data_extract Vibrational Frequencies elec_prop->data_extract Electronic Data nbo_anal->data_extract NBO Data uv_vis->data_extract Excitation Energies struct_anal Structural Analysis data_extract->struct_anal spec_anal Spectra Comparison data_extract->spec_anal react_anal Reactivity Analysis data_extract->react_anal conclusion Conclusion & Insights struct_anal->conclusion spec_anal->conclusion react_anal->conclusion

Caption: A typical computational workflow for DFT analysis.

Step-by-Step Computational Protocol
  • Molecular Structure Preparation : The initial 3D structures of 2-(Dimethylamino)-3-nitrobenzoic acid and its isomers (e.g., 4-(Dimethylamino)-3-nitrobenzoic acid, 2-amino-3-nitrobenzoic acid) are built using a molecular editor and pre-optimized using a molecular mechanics force field.

  • Geometry Optimization : Full geometry optimization is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[4][7] This level of theory has been shown to provide a good balance between accuracy and computational cost for substituted benzoic acids.[5][8]

  • Frequency Calculations : To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculations :

    • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[9]

    • Molecular Electrostatic Potential (MEP) : The MEP surface is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis is conducted to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[10][11] The stabilization energy E(2) associated with donor-acceptor interactions is a key parameter obtained from this analysis.[9]

  • Time-Dependent DFT (TD-DFT) for UV-Vis Spectra : To simulate the electronic absorption spectra, TD-DFT calculations are performed on the optimized geometries. This allows for the prediction of the maximum absorption wavelengths (λmax) and oscillator strengths.

Comparative Analysis: Unveiling Structure-Property Relationships

This section presents a comparative analysis of 2-(Dimethylamino)-3-nitrobenzoic acid and related compounds based on the computational methodology outlined above.

Structural Parameters

The optimized geometries reveal key differences in bond lengths, bond angles, and dihedral angles, which are influenced by steric hindrance and electronic effects of the substituents. For instance, the presence of the bulky dimethylamino and nitro groups adjacent to the carboxylic acid in the 2,3-substituted isomer is expected to cause significant steric strain, potentially leading to a larger dihedral angle between the carboxylic acid group and the phenyl ring compared to other isomers.

CompoundKey Dihedral Angle (°C-C-C=O)C=O Bond Length (Å)C-N (amino) Bond Length (Å)
2-(Dimethylamino)-3-nitrobenzoic acidPredicted to be significantPredictedPredicted
4-(Methylamino)-3-nitrobenzoic acidData from literature/predictedData from literature/predictedData from literature/predicted
2-Amino-3-nitrobenzoic acidData from literature/predictedData from literature/predictedData from literature/predicted
Benzoic Acid~0 (planar)~1.21N/A

Note: Predicted values are based on expected trends from related compounds.

Electronic Properties: HOMO-LUMO Analysis

The electronic properties, particularly the HOMO and LUMO energies, are critical for understanding the reactivity and potential applications of these molecules. The electron-donating dimethylamino group is expected to raise the HOMO energy, while the electron-withdrawing nitro group will lower the LUMO energy. The relative positions of these groups will fine-tune these energy levels.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
2-(Dimethylamino)-3-nitrobenzoic acidPredicted to be highPredicted to be lowPredicted to be small
4-(Methylamino)-3-nitrobenzoic acid---
2-Amino-3-nitrobenzoic acid---
Benzoic Acid-6.79-1.375.42

Note: Values for substituted compounds are illustrative and would be populated from DFT calculations.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The significant intramolecular charge transfer character, expected from the push-pull nature of the substituents, would likely result in a smaller energy gap for the aminonitrobenzoic acids compared to benzoic acid.

Spectroscopic Properties

The calculated vibrational frequencies can be compared with experimental data to validate the computational model. Key vibrational modes to analyze include the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the NO2 group, and the C-N stretch of the amino group.

Vibrational Mode2-(Dimethylamino)-3-nitrobenzoic acid (Predicted cm⁻¹)2-Nitrobenzoic Acid (Experimental cm⁻¹)[12]Benzoic Acid (Experimental cm⁻¹)[13]
O-H stretch (dimer)~3000 (broad)3300-2500 (broad)3300-2500 (broad)
C=O stretch~170017001683
NO₂ asymm. stretch~15301534N/A
NO₂ symm. stretch~13501355N/A
C-N stretch~1300N/AN/A

TD-DFT calculations can predict the electronic transitions and the corresponding absorption maxima (λmax). The position of λmax is sensitive to the extent of conjugation and intramolecular charge transfer.

CompoundPredicted λmax (nm)Experimental λmax (nm)
2-(Dimethylamino)-3-nitrobenzoic acidTo be calculatedNot readily available
2-Nitrobenzoic Acid-275[12]
Benzoic Acid-230, 273[14]

The presence of both the amino and nitro groups is expected to cause a significant red shift (bathochromic shift) in the absorption maximum compared to benzoic acid due to extended conjugation and intramolecular charge transfer.

Experimental Protocols

For the validation of theoretical predictions, experimental data is crucial. The following are generalized protocols for the synthesis and spectroscopic characterization of 2-(Dimethylamino)-3-nitrobenzoic acid, adapted from procedures for related compounds.[1][15][16][17]

Synthesis of 2-(Dimethylamino)-3-nitrobenzoic acid

A potential synthetic route involves the reaction of 2-chloro-3-nitrobenzoic acid with dimethylamine.

Materials:

  • 2-chloro-3-nitrobenzoic acid

  • Aqueous dimethylamine solution (e.g., 40%)

  • Hydrochloric acid (for acidification)

  • Suitable solvent (e.g., water or a polar aprotic solvent)

Procedure:

  • Dissolve 2-chloro-3-nitrobenzoic acid in a suitable solvent in a reaction vessel.

  • Add an excess of aqueous dimethylamine solution to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(Dimethylamino)-3-nitrobenzoic acid.

FT-IR Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the synthesized compound with 100-200 mg of dry KBr powder in an agate mortar until a fine, homogenous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a translucent pellet.

Data Acquisition:

  • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Method: Solution-Phase UV-Vis Spectrophotometry.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Serially dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

  • Record a baseline spectrum using the pure solvent.

  • Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-400 nm.

Conclusion and Future Directions

This guide provides a comprehensive framework for the DFT study of 2-(Dimethylamino)-3-nitrobenzoic acid and its comparison with related compounds. The outlined computational and experimental protocols serve as a valuable resource for researchers in drug discovery and materials science. The predicted structural, electronic, and spectroscopic properties suggest that the unique substitution pattern of 2-(Dimethylamino)-3-nitrobenzoic acid likely imparts distinct characteristics compared to its isomers.

Future work should focus on the synthesis and experimental characterization of 2-(Dimethylamino)-3-nitrobenzoic acid to validate the theoretical predictions presented in this guide. Further in-silico studies could explore its interaction with biological targets, such as enzymes or receptors, to elucidate its potential as a therapeutic agent. Additionally, the investigation of its nonlinear optical properties could open avenues for its application in optoelectronic devices.

References

  • Rui, F. A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4963. [Link]

  • Krygowski, T. M., et al. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(16), 5675-5682. [Link]

  • Hassanzadeh, F., et al. (2011). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. E-Journal of Chemistry, 8(3), 1133-1142. [Link]

  • Méndez-Lucero, M., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1640. [Link]

  • Rui, F. A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4963. [Link]

  • PubChem. (n.d.). 2-Amino-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sankaran, K., & Muthu, S. (2016). Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes. Oriental Journal of Chemistry, 32(3), 1595-1608. [Link]

  • Świsłocka, R., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(1), 136-147. [Link]

  • ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. CN103922948A.
  • PrepChem. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Retrieved from [Link]

  • Weinhold, F., & Carpenter, J. E. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 34(1), 1-6. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Sumathi, S., et al. (2019). Molecular Interaction Studies between Methylamine and 2-Nitrobenzoic Acid by Quantum Chemical Calculation (FT-IR, FMO). International Journal of Scientific Research in Physics and Applied Sciences, 7(3), 79-90. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Eureka. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 3: Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • EPA. (2025). 4-(methylamino)-3-nitrobenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1969). Production of 2-amino-3-nitrobenzoic acid. US3468941A.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra and structure of acid-base forms of dimethylamino- and aminoazobenzene. Retrieved from [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5697-5709. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(Dimethylamino)-3-nitrobenzoic Acid

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(Dimethylamino)-3-nitrobenzoic acid. As a niche aromatic carboxylic acid, establishing robust, reliable,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(Dimethylamino)-3-nitrobenzoic acid. As a niche aromatic carboxylic acid, establishing robust, reliable, and validated analytical methods is paramount for its use in research, synthesis, and quality control environments. We will explore the foundational principles of method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and apply them to the most suitable analytical techniques for this analyte.[1][2][3][4]

The structure of 2-(Dimethylamino)-3-nitrobenzoic acid, featuring a carboxylic acid group, a tertiary amine, and a nitroaromatic system, dictates the optimal analytical strategies. The presence of the nitroaromatic chromophore makes it an excellent candidate for UV-based detection methods, while its polarity and potential for ionization are perfectly suited for High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) presents an alternative, though it necessitates a derivatization step to handle the non-volatile carboxylic acid moiety.

This document delves into the causality behind experimental choices, provides detailed, field-proven protocols, and presents comparative data to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific application.

Pillar 1: The Regulatory Landscape and Validation Parameters

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[5] The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring data integrity and reliability across global regulatory submissions.[1][3][5][6] The core performance characteristics that must be evaluated are universal, forming the bedrock of any trustworthy analytical method.

Core Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6] For chromatographic methods, this is typically demonstrated by peak purity analysis and resolution from adjacent peaks.

  • Linearity and Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[7][8] This is typically evaluated by a linear regression analysis of at least five concentration levels. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable accuracy, precision, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6] It is often expressed as percent recovery by the assay of a known added amount of analyte to a sample or placebo.[2][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[7]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[7]

    • Reproducibility: Precision between laboratories (collaborative studies), which is not typically required for submission but is crucial for method standardization.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for validating an analytical procedure according to these established principles.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Experimental Validation (ICH Q2) cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) RiskAssess Conduct Risk Assessment (ICH Q9) ATP->RiskAssess Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) RiskAssess->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Summary Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Transfer Method Transfer & Routine Use Report->Transfer Lifecycle Continuous Monitoring & Revalidation Transfer->Lifecycle

Caption: General workflow for analytical method validation.

Pillar 2: Comparative Analysis of Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of 2-(Dimethylamino)-3-nitrobenzoic acid and the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile, polar compounds like 2-(Dimethylamino)-3-nitrobenzoic acid.[10] Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice.[11]

  • Expertise & Causality: The analyte's aromatic structure and nitro group create a strong chromophore, making UV detection highly effective and sensitive, typically around 254 nm.[11] The carboxylic acid group's pKa will influence retention; therefore, controlling the mobile phase pH with a buffer (e.g., phosphate or acetate) or acid modifier (e.g., acetic or formic acid) is critical to ensure sharp, symmetrical peaks.[11][12] A C18 column is a robust starting point for method development.[11][13]

Method 2: Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[14] Benzoic acid derivatives are generally not volatile enough for direct GC analysis due to the polar carboxylic acid group.[15]

  • Expertise & Causality: A chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile ester (e.g., methyl ester) or a silyl ether (e.g., using BSTFA).[15][16] This adds a sample preparation step but enables the high separation efficiency of GC. Coupling GC with a Mass Spectrometer (MS) provides exceptional specificity and sensitivity, allowing for definitive identification based on fragmentation patterns and quantification using selected ion monitoring (SIM).[15][17][18][19]

Method 3: UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid technique for quantifying a known pure substance in a simple matrix.

  • Expertise & Causality: This method leverages the strong UV absorbance of the nitroaromatic structure.[20] However, its primary limitation is a lack of specificity.[21] It cannot distinguish the analyte from impurities or degradation products that have similar UV spectra. Therefore, it is best suited for in-process controls or the analysis of bulk material where interfering substances are known to be absent, but it is not a stability-indicating method.

Pillar 3: Experimental Protocols & Data

The following sections provide detailed protocols as a robust starting point for the validation of each analytical method.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol describes a stability-indicating RP-HPLC method for the quantification of 2-(Dimethylamino)-3-nitrobenzoic acid.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution in Diluent Cal Create Calibration Standards (e.g., 1-100 µg/mL) by Serial Dilution Stock->Cal Inject Inject 10 µL onto HPLC System Cal->Inject Sample Accurately Weigh Sample & Dissolve in Diluent to Target Concentration Sample->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Curve Quantify Quantify Analyte in Sample Curve->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

1. Reagents and Materials:

  • 2-(Dimethylamino)-3-nitrobenzoic acid reference standard

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) adjusted to pH 3.0 with acid.

  • Diluent: Mobile Phase

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

3. Validation Procedure:

  • Linearity: Prepare five standards ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL). Perform linear regression analysis.

  • Accuracy: Analyze triplicate samples of a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate percent recovery.[9]

  • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst.

Protocol 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method including the necessary derivatization step.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Prepare Standards & Samples in Anhydrous Solvent (e.g., Acetonitrile) Deriv Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) Prep->Deriv Heat Heat at 70°C for 60 minutes Deriv->Heat Inject Inject 1 µL into GC Inlet Heat->Inject Separate Separate on DB-5ms Column with Temp. Program Inject->Separate Detect MS Detection (Full Scan & SIM Mode) Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using SIM data against Calibration Curve Identify->Quantify

Caption: Experimental workflow for GC-MS analysis with derivatization.

1. Reagents and Materials:

  • 2-(Dimethylamino)-3-nitrobenzoic acid reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or Pyridine (Anhydrous Grade)

  • Helium (Ultra High Purity)

2. Derivatization Procedure:

  • To 100 µL of a standard or sample solution in a vial, add 100 µL of BSTFA + 1% TMCS.[15]

  • Cap the vial tightly and heat at 70 °C for 60 minutes.[15]

  • Cool to room temperature before analysis.

3. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[15]

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)[15]

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

  • Acquisition: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Validation Procedure:

  • Follow the same principles as for HPLC, ensuring the derivatization step is included for all standards, samples, and controls to maintain consistency.

Comparative Performance Data

The following table summarizes typical performance characteristics expected from the validated methods. Data is representative for nitroaromatic benzoic acid compounds based on published literature.

Validation Parameter HPLC-UV Method GC-MS Method UV-Vis Spectrophotometry Commentary
Specificity High (Stability-Indicating)Very High (Mass Specific)Low (Non-Specific)GC-MS offers the highest confidence in analyte identification. HPLC can resolve impurities if properly developed.[2][10]
Linearity (r²) > 0.999> 0.999> 0.995Both chromatographic methods provide excellent linearity.[8][18]
Range (Typical) 0.1 - 150 µg/mL0.05 - 100 µg/mL1 - 25 µg/mLThe range depends heavily on the analyte's response factor.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%Chromatographic methods generally yield higher accuracy due to better separation from interferences.[22]
Precision (%RSD) < 2.0%< 3.0%< 5.0%The additional derivatization step in GC can introduce slightly more variability.[6]
LOQ (Typical) ~0.1 µg/mL~0.05 µg/g~1 µg/mLGC-MS in SIM mode is often the most sensitive technique.[22]
Throughput HighModerateVery HighSpectrophotometry is fastest, but GC is slowest due to the heating step.
Robustness GoodModerateGoodThe GC method's derivatization step can be sensitive to moisture and reagent quality.

Conclusion and Method Selection

For the comprehensive analysis of 2-(Dimethylamino)-3-nitrobenzoic acid, Reversed-Phase HPLC with UV detection is the recommended primary method. It offers an optimal balance of specificity, precision, accuracy, and throughput without the need for complex sample derivatization. It is readily validated as a stability-indicating method, making it suitable for all stages of development and quality control.

GC-MS serves as an excellent orthogonal and confirmatory technique. Its unparalleled specificity is invaluable for identifying unknown impurities or for analyses in complex matrices where chromatographic co-elution might be a concern in HPLC.

UV-Vis Spectrophotometry should be reserved for non-specific, high-throughput applications on pure materials where the absence of interfering substances can be guaranteed.

Ultimately, the selection of an analytical method must be guided by a thorough understanding of the analytical objective, as defined in the Analytical Target Profile (ATP).[4][5] By grounding the choice in sound scientific principles and adhering to the validation framework established by regulatory bodies, researchers can ensure the generation of trustworthy and reliable data.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. GMP Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026). BioPharm International. [Link]

  • Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. (2001). ACS Publications. [Link]

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. National Center for Biotechnology Information. [Link]

  • Spot test and spectrophotometric determination of some aromatic nitro compounds via their?-? complexes. R Discovery. [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). ResearchGate. [Link]

  • Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. (2023). Spectroscopy Online. [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (2013). RSC Publishing. [Link]

  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Springer Nature Experiments. [Link]

  • Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (2018). SIELC. [Link]

  • HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. CIPAC. [Link]

  • Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. (2021). MDPI. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

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Validation

A Senior Application Scientist’s Guide to Benchmarking the Purity of Commercial 2-(Dimethylamino)-3-nitrobenzoic Acid

Introduction: The Criticality of Purity for a Niche Building Block 2-(Dimethylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of complex pharmaceutical agents and specialized organic materials.[1] Its m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for a Niche Building Block

2-(Dimethylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of complex pharmaceutical agents and specialized organic materials.[1] Its molecular structure, featuring a carboxylic acid, a tertiary amine, and a nitro group, makes it a versatile synthon. However, this same structural complexity presents a significant challenge in its manufacturing, often leading to the co-formation of isomeric and process-related impurities. For researchers in drug development, the purity of this starting material is not a trivial specification; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for researchers and quality control analysts to benchmark the purity of commercially available 2-(Dimethylamino)-3-nitrobenzoic acid. We will move beyond simply accepting the purity value on a supplier's label and instead establish a robust, multi-technique validation system. This approach ensures that the material entering your workflow is fit for purpose, safeguarding the integrity of your research and development efforts. The methodologies described herein are grounded in established pharmacopeial principles and international harmonization guidelines.[2][3][4]

The Analytical Imperative: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurities. The common synthesis of substituted nitrobenzoic acids can introduce several classes of contaminants that may not be declared on a standard Certificate of Analysis (CoA).[5][6]

  • Positional Isomers: The most common and often most difficult to separate impurities are positional isomers, such as 4-(Dimethylamino)-2-nitrobenzoic acid or 2-(Dimethylamino)-5-nitrobenzoic acid.[7][8] These isomers often have very similar physical properties but can exhibit different reactivity, leading to unforeseen side products.

  • Starting Material Carryover: Incomplete reactions can lead to the presence of precursor molecules.

  • Byproducts of Nitration: The nitration process itself can generate dinitrated or other related substances.[5]

  • Degradation Products: The compound's stability under various storage and handling conditions may be unknown, potentially leading to the formation of degradation impurities.

A single analytical technique is insufficient to detect and quantify this diverse array of potential contaminants. Therefore, a multi-modal approach combining chromatographic separation with spectroscopic identification is essential for a true purity assessment.

A Multi-Modal Workflow for Purity Verification

We advocate for a tiered analytical approach where each technique provides a unique and complementary piece of the purity puzzle. The workflow ensures both quantitative accuracy and structural certainty.

Purity_Verification_Workflow cluster_0 Initial Assessment & Screening cluster_1 Quantitative & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Final Assessment A Sample Receipt (Suppliers A, B, C) B Visual & Solubility Checks A->B Initial Checks C Melting Point Analysis B->C D HPLC-UV Analysis (Quantitative Purity) C->D Proceed if promising E Impurity Peak Integration & Profiling D->E Primary Data F ¹H NMR Spectroscopy (Structural Identity) D->F Confirm Structure G LC-MS Analysis (Molecular Weight Verification) E->G Identify Impurities H Data Consolidation & Purity Calculation F->H Consolidate Data G->H Consolidate Data I Comparative Benchmarking Report H->I Final Report

Caption: Overall workflow for benchmarking commercial reagent purity.

Experimental Protocols & Data Interpretation

The following sections provide detailed protocols. These methods are designed to be robust and serve as a validated starting point for any analytical laboratory. The principles of method validation, such as specificity, linearity, accuracy, and precision, are drawn from ICH guidelines.[3][4][9]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: Reverse-phase HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main component from closely related impurities.[10][11] A photodiode array (PDA) detector is used to assess peak purity and identify the optimal wavelength for quantification, ensuring that minor impurities absorbing at different wavelengths are not missed.

Detailed Protocol:

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.[11]

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA scan 200-400 nm, quantification at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Water:Acetonitrile (80:20 v/v).

    • Sample Solution: Accurately weigh ~25 mg of the 2-(Dimethylamino)-3-nitrobenzoic acid sample and dissolve in a 25 mL volumetric flask with diluent to achieve a 1.0 mg/mL concentration. Filter through a 0.45 µm syringe filter prior to injection.

  • Data Interpretation: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor at the chosen wavelength.

¹H NMR Spectroscopy for Structural Confirmation

Rationale: While HPLC provides quantitative data, it does not confirm the identity of the main peak. ¹H NMR spectroscopy provides an unambiguous structural fingerprint of the molecule.[12] The chemical shifts, splitting patterns, and integration of the proton signals confirm that the major component is indeed 2-(Dimethylamino)-3-nitrobenzoic acid and can reveal the presence of structurally distinct impurities, particularly isomers.[13][14]

Detailed Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).

  • Expected Chemical Shifts (Approximate):

    • Aromatic protons will appear in the δ 7.0-8.0 ppm region. The specific substitution pattern will create a distinct set of multiplets.[15]

    • The dimethylamino protons (-N(CH₃)₂) will appear as a singlet, likely around δ 2.5-3.0 ppm.

    • The carboxylic acid proton (-COOH) will be a very broad singlet at a high chemical shift, typically δ > 12 ppm.

  • Data Interpretation: The spectrum should be clean, with integrations matching the expected proton count (e.g., 6H for the dimethylamino group, 3H for the aromatic ring, 1H for the acid). The presence of unexpected signals, especially in the aromatic region, may indicate isomeric impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

Rationale: LC-MS is a powerful tool for confirming the molecular weight of the main HPLC peak and for identifying unknown impurities.[16][17] By coupling the HPLC separation with a mass spectrometer, we can assign a mass-to-charge ratio (m/z) to each peak observed in the UV chromatogram.

Detailed Protocol:

  • Instrumentation: An HPLC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC method as described in section 4.1 can be used, though a volatile buffer system (e.g., formic acid or ammonium formate instead of phosphate) is required for optimal MS performance.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, negative ion mode is often preferred for carboxylic acids to detect the [M-H]⁻ ion.

    • Scan Range: m/z 100-500.

  • Data Interpretation: The expected molecular weight of 2-(Dimethylamino)-3-nitrobenzoic acid (C₉H₁₀N₂O₄) is 210.19 g/mol . In negative ion mode, the primary ion observed should be [M-H]⁻ at m/z 209.1. The mass of any impurity peaks can be used to hypothesize their structure, which is invaluable for troubleshooting synthetic routes.

Comparative Benchmarking: A Case Study

To illustrate this guide, samples of 2-(Dimethylamino)-3-nitrobenzoic acid were hypothetically procured from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) and subjected to the analytical workflow described above. The results are summarized below.

ParameterSupplier ASupplier BSupplier C
Stated Purity (Label) ≥98%99%≥99.5% (High Purity)
Appearance Off-white powderLight-yellow powderWhite, crystalline powder
Melting Point (°C) 145-148 °C142-146 °C (Broad)149-151 °C
HPLC Purity (Area %) 98.6%97.2%99.8%
HPLC Impurity Profile One major impurity at 0.8%Two impurities at 1.1% and 0.9%All impurities <0.1%
¹H NMR Confirmation Conforms to structure. Minor unassigned aromatic signals.Conforms to structure. Significant extra signals in aromatic region.Clean spectrum, conforms perfectly to structure.
LC-MS [M-H]⁻ Ion m/z 209.1 (Major Peak)m/z 209.1 (Major Peak)m/z 209.1 (Major Peak)
LC-MS of Major Impurity m/z 209.1m/z 209.1Not applicable

Analysis of Results:

  • Supplier C delivered a product that met and exceeded its label claim, demonstrating high purity across all analytical techniques. Its sharp melting point and clean NMR spectrum are indicative of excellent quality.

  • Supplier A provided material that met its specification, but the presence of a significant 0.8% impurity, confirmed by LC-MS to be an isomer (same mass), could be problematic for sensitive applications.

  • Supplier B 's material did not meet its 99% label claim when analyzed by our validated HPLC method. The broad melting point and multiple impurities (one identified as an isomer) suggest this lot would be unsuitable for use in a regulated or cGMP environment.

Impurity_Relationship cluster_sources Potential Sources of Impurity Main 2-(Dimethylamino)-3-nitrobenzoic Acid (Target Compound) Impurity Detected Impurity Peak (e.g., in HPLC) Source1 Positional Isomer Impurity->Source1 Same Mass (LC-MS) Different Retention Time Source2 Starting Material Impurity->Source2 Known Mass of Precursor Source3 Process Byproduct Impurity->Source3 Unknown Mass

Caption: Logical relationship between an observed impurity and its potential sources.

Conclusion and Best Practices for Researchers

The purity stated on a supplier's Certificate of Analysis should be considered a starting point, not an absolute guarantee. As demonstrated, significant variations can exist between suppliers, and even between different lots from the same supplier. For critical applications in research and drug development, in-house verification is not a luxury but a necessity.

Recommendations:

  • Always Verify: Implement a multi-modal analytical workflow, prioritizing HPLC for quantitation and NMR for structural identity, for all incoming critical starting materials.

  • Request Data: Ask suppliers for the actual chromatogram or spectrum for the specific lot you are purchasing, not just a generic CoA.[18][19]

  • Qualify Suppliers: Use the data from your benchmarking to establish a list of qualified vendors whose materials consistently meet the required specifications.

  • Embrace Orthogonal Methods: Relying on a single method is a risk. The combination of chromatography, NMR, and MS provides a self-validating system that ensures the highest confidence in your material's quality.

By adopting this rigorous, evidence-based approach, researchers can mitigate risks associated with reagent impurity, leading to more reproducible science and accelerating the path of discovery and development.

References

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Methylamino)-3-Nitrobenzoic Acid. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]

  • Oeckl, S., & Annesley, T. M. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Popa, D. E., et al. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Int. J. App. Pharm. (2020). A validated RP-HPLC method for impurity profiling of sodium nitroprusside in injection dosage form. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment #3: Unknown Aromatic Carboxylic Acid, APPENDIX 2. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Molecules. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]

  • DDS Calorimeters. (2023). Certificate of Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-(Dimethylamino)-3-nitrobenzoic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-(Dimethylamino)-3-nitrobenzoic Acid As drug development and chemical synthesis advance, laboratory safety must evolve from simple compliance to a deep, mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-(Dimethylamino)-3-nitrobenzoic Acid

As drug development and chemical synthesis advance, laboratory safety must evolve from simple compliance to a deep, mechanistic understanding of the materials we handle. 2-(Dimethylamino)-3-nitrobenzoic acid is a highly functionalized aromatic compound that presents unique logistical and safety challenges. This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step operational plan for the proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the causality of its reactivity. 2-(Dimethylamino)-3-nitrobenzoic acid contains three distinct functional groups that dictate its hazard profile:

  • Nitro Group (-NO 2​ ): This strongly electron-withdrawing group imparts high energy density to the aromatic ring. Nitroaromatic compounds present a severe explosion risk if subjected to shock, friction, or rapid, uncontrollable heating (such as in a fire).

  • Dimethylamino Group (-N(CH 3​ ) 2​ ): An electron-donating tertiary amine that creates a "push-pull" electronic effect across the pi-system, increasing the molecule's overall reactivity. It also renders the molecule slightly basic, allowing it to act as an organic base.

  • Carboxylic Acid (-COOH): Provides acidic properties, making the compound amphoteric. While it increases solubility in aqueous bases, reacting nitroaromatic carboxylic acids with caustic alkalies under moderate heat can lead to violent decomposition.

Table 1: Quantitative Data & Waste Classification Summary

Property / ParameterValue / Classification
Molecular Formula C 9​ H 10​ N 2​ O 4​
Molecular Weight 210.19 g/mol [1]
Physical State Solid (Crystalline Powder)
Primary Hazard Toxic, Irritant, Potential Energetic Material
EPA Waste Characterization Hazardous Organic Solid Waste (Toxicity Characteristic)
Chemical Incompatibilities Strong oxidizers, strong bases, heavy metals

Immediate Safety & PPE Protocols (Self-Validating System)

Before initiating any disposal workflow, establish a self-validating safety perimeter. This means every protective measure must have a verifiable check before proceeding.

  • Ventilation: Conduct all handling inside a certified chemical fume hood.

    • Validation Step: Verify the hood's continuous flow monitor reads between 80–120 feet per minute (fpm) before opening the chemical container.

  • Hand Protection: Wear heavy-duty nitrile or Viton gloves.

    • Validation Step: Perform a visual inspection and air-inflation test of the gloves to check for micro-punctures. Nitroaromatics can be rapidly absorbed through compromised skin.

  • Body & Eye Protection: Flame-retardant lab coat, full-length pants, closed-toe shoes, and chemical splash goggles are mandatory.

Primary Disposal Workflow: EHS Logistics

The accepted and required standard of practice for nitroaromatic carboxylic acids is disposal through a licensed professional waste management service via high-temperature incineration[2].

  • Step 1: Point-of-Generation Segregation Immediately segregate the waste at the source. Do not mix 2-(Dimethylamino)-3-nitrobenzoic acid with heavy metals (which can form shock-sensitive explosive salts) or strong oxidizers[3].

  • Step 2: Containment Transfer the solid waste or contaminated solvent into a chemically compatible, high-density polyethylene (HDPE) container.

    • Crucial Logic: Leave at least one inch of headspace in the container to accommodate potential vapor expansion, and never place wastes that may cause overpressure in tightly sealed glass vessels[3].

  • Step 3: Labeling Securely affix a hazardous waste label. The label must include the full chemical name ("2-(Dimethylamino)-3-nitrobenzoic acid"—no abbreviations), the physical state, the accumulation start date, and the primary hazard warnings (Toxic/Environmental Hazard)[2],[3].

  • Step 4: Storage and Transfer Store the container in a designated satellite accumulation area with secondary containment, away from heat sources and frequent foot traffic[3]. Contact your institution's EHS department for pickup and final incineration.

Experimental Protocol: Small-Scale Chemical Degradation

For laboratories generating very small quantities (< 1 gram) of 2-(Dimethylamino)-3-nitrobenzoic acid, in-lab chemical degradation can be employed to neutralize the energetic nitro group before disposal. This procedure reduces the nitroaromatic to a less hazardous aromatic amine.

Mechanistic Choice: We utilize an Indium/Ammonium Chloride reduction. Unlike traditional zinc or iron reductions that require harsh acid catalysts (generating highly corrosive secondary waste), the Indium/NH 4​ Cl system operates in aqueous ethanol, making it exceptionally safe and environmentally benign[4].

Step-by-Step Methodology:

  • Setup: Equip a 100-mL round-bottomed flask with a magnetic stir bar and a reflux condenser.

  • Suspension: Suspend 1.0 g (approx. 4.7 mmol) of 2-(Dimethylamino)-3-nitrobenzoic acid in 25 mL of ethanol.

  • Activation: Add a solution of 2.5 g (47 mmol) of ammonium chloride (NH 4​ Cl) dissolved in 12 mL of deionized water to the flask[4].

  • Reduction: Carefully add 2.1 g (18.8 mmol) of Indium powder.

  • Reaction: Heat the mixture to reflux for 2.5 hours. The electron transfer from the Indium metal efficiently reduces the -NO 2​ group to an -NH 2​ group.

  • Work-up & Disposal: Allow the mixture to cool to room temperature. Dilute with 35 mL of water and filter the mixture under vacuum to remove the insoluble Indium salts[4].

  • Final Waste Routing: The filtrate now contains 3-amino-2-(dimethylamino)benzoic acid. While no longer an energetic nitroaromatic, it is still an organic amine and must be collected in a standard "Aqueous/Organic Basic Waste" container for routine EHS disposal. The solid Indium salts should be disposed of as solid heavy metal waste.

Disposal Decision & Workflow Visualization

The following diagram illustrates the logical decision-making process for routing 2-(Dimethylamino)-3-nitrobenzoic acid waste based on quantity and laboratory capabilities.

G Start Waste Generation: 2-(Dimethylamino)-3-nitrobenzoic acid Decision Quantity & Capability? Start->Decision Direct Direct EHS Disposal (Standard Route) Decision->Direct > 1g or Standard Lab Degradation In-Lab Degradation (Small Scale < 1g) Decision->Degradation < 1g & Trained Chemist Segregate Segregate as Hazardous Organic Waste Direct->Segregate React Reduction with In/NH4Cl in aq. EtOH Degradation->React Label Label: Toxic/Nitroaromatic Leave 1-inch Headspace Segregate->Label Incinerate High-Temp Incineration (Licensed Contractor) Label->Incinerate Filter Filter Indium Salts React->Filter AmineWaste Dispose Filtrate as Standard Amine Organic Waste Filter->AmineWaste

Decision tree and procedural workflow for the safe disposal and chemical degradation of nitroaromatic waste.

References

  • National Institutes of Health (PubChem). "4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804". PubChem Database. Available at:[Link]

  • Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals". Org. Synth. Available at:[Link]

  • National Science Teaching Association (NSTA). "Biological/Chemical Waste Management". NSTA Safety Blog. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(Dimethylamino)-3-nitrobenzoic acid

Advanced Safety and Operational Guide: Handling 2-(Dimethylamino)-3-nitrobenzoic Acid As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2-(Dimethylamino)-3-nitrobenzoic Acid

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with the essential safety, logistical, and operational protocols for handling 2-(Dimethylamino)-3-nitrobenzoic acid. This document moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, ensuring that your laboratory practices are grounded in mechanistic toxicology and self-validating workflows.

Mechanistic Toxicology & Hazard Assessment

To implement effective Personal Protective Equipment (PPE) strategies, one must first understand the molecular mechanisms that drive a chemical's toxicity. 2-(Dimethylamino)-3-nitrobenzoic acid presents a trifecta of distinct chemical hazards:

  • Systemic Toxicity (Methemoglobinemia): The nitroaromatic moiety is highly susceptible to multistep nitroreductive bioactivation (a 6-electron transfer process) mediated by hepatic nitroreductases[1]. This bioreduction generates reactive nitroso and hydroxylamine intermediates[1]. These intermediates induce oxidative stress and directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[2][3]. Because methemoglobin cannot efficiently transport oxygen, systemic exposure can lead to tissue hypoxia and cyanosis[3][4].

  • Dermal Sensitization: The tertiary amine (dimethylamino group) can act as a pro-electrophile or hapten[5]. Upon dermal contact, it can covalently bind to nucleophilic centers in skin proteins, activating keratinocytes and dendritic cells, which ultimately triggers T-cell proliferation and Type IV allergic contact dermatitis[5][6].

  • Local Tissue Irritation: The carboxylic acid functional group acts as a proton donor, causing localized pH drops upon contact with the moisture in ocular or respiratory mucosa, leading to severe irritation.

ToxicityMechanism A 2-(Dimethylamino)-3-nitrobenzoic acid B Hepatic Nitroreductases A->B Systemic Absorption F Skin Protein Binding (Haptenization) A->F Direct Dermal Contact C Nitroso & Hydroxylamine Intermediates B->C Bioreduction (6-electron transfer) D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobinemia (Tissue Hypoxia) D->E Impaired O2 Transport G Allergic Contact Dermatitis F->G Immune Activation (Type IV)

Mechanistic pathway of 2-(Dimethylamino)-3-nitrobenzoic acid toxicity.

Quantitative Hazard & PPE Matrix

The following table summarizes the quantitative hazard data and translates the mechanistic risks into strict, non-negotiable PPE requirements.

Hazard ClassGHS CodeMechanistic DriverRequired PPE Specification & Rationale
Skin Sensitization H317Dimethylamino pro-electrophile binding to keratinocytes[5].Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil). Rationale: Prevents permeation of the lipophilic un-ionized amine.
Eye Irritation H319Carboxylic acid proton donation causing local pH drop.Indirect-Vented Chemical Splash Goggles . Rationale: Prevents acid dust from bypassing standard safety glasses.
Systemic Toxicity H373Nitroreduction to hydroxylamine causing methemoglobinemia[4].N95/P100 Particulate Respirator . Rationale: Mandatory if weighing bulk powder outside a certified fume hood to prevent inhalation of methemoglobin-inducing dust.
Body Exposure N/AAccumulation of sensitizing dust on clothing[6].Tyvek® or Polypropylene Lab Coat . Rationale: Disposable coats prevent the transfer of sensitizing dust to everyday clothing.

Self-Validating Operational Protocols

To ensure trustworthiness and safety, every operational procedure must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Handling & Setup
  • Step 1.1: Clear the chemical fume hood of all unnecessary equipment to ensure laminar airflow.

  • Step 1.2: Turn on the fume hood and check the digital airflow monitor.

  • Validation Check: The monitor must read a face velocity of ≥ 100 feet per minute (fpm) . If a digital monitor is unavailable, tape a Kimwipe to the bottom of the sash; it must be pulled inward steadily. Do not proceed if airflow is turbulent.

Phase 2: PPE Donning Sequence
  • Step 2.1: Wash and thoroughly dry hands.

  • Step 2.2: Don inner 4-mil nitrile gloves.

  • Step 2.3: Don the disposable Tyvek® lab coat, ensuring the cuffs cover the inner glove wrists.

  • Step 2.4: Don indirect-vented goggles (and a P100 respirator if the hood is unavailable, though hood use is strictly preferred).

  • Step 2.5: Don outer 8-mil nitrile gloves over the lab coat cuffs.

  • Validation Check: Perform a visual inspection. No skin should be exposed between the gloves and the lab coat.

Phase 3: Weighing and Transfer
  • Step 3.1: Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Nitroaromatic powders hold static charges that cause aerosolization. Anti-static tools mitigate inhalation risks.

  • Step 3.2: Use a grounded, stainless-steel spatula to transfer the 2-(Dimethylamino)-3-nitrobenzoic acid.

  • Step 3.3: Seal the source container immediately after transfer.

  • Validation Check: Inspect the exterior of the sealed source bottle. If dust is visible, wipe it down with an ethanol-dampened Kimwipe before removing it from the hood.

OperationalWorkflow Step1 1. Engineering Controls Verify Hood >100 fpm Step2 2. Don PPE Double Gloves, N95 Step1->Step2 Step3 3. Material Transfer Anti-Static Tools Step2->Step3 Step4 4. Chemical Reaction Closed System Step3->Step4 Step5 5. Decontamination Wet Wipe Area Step4->Step5

Step-by-step operational workflow for safe handling and decontamination.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal contact.

Minor Spill Response (< 50g inside the fume hood)
  • Containment: Do not sweep dry powder. Cover the spill with absorbent pads lightly dampened with a mildly alkaline solution (e.g., 5% Sodium Bicarbonate). Causality: The carboxylic acid moiety is poorly soluble in neutral water but highly soluble as a carboxylate salt. The alkaline solution prevents dust generation and ensures complete chemical dissolution.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan) to scoop the dampened material into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wipe the area three times using fresh Kimwipes dampened with the sodium bicarbonate solution, followed by a final wipe with 70% ethanol.

  • Validation Check: Visually inspect the surface under bright light. No yellow/orange residue (characteristic of nitroaromatics) should remain.

Chemical Disposal
  • Segregation: Store waste containing 2-(Dimethylamino)-3-nitrobenzoic acid in clearly labeled, sealed HDPE containers.

  • Incompatibilities: NEVER mix this waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases. Mixing nitroaromatics with strong reducing agents can lead to highly exothermic, potentially explosive reduction reactions.

  • Final Destruction: Dispose of via a certified chemical waste contractor for high-temperature incineration.

References

  • 4‐nitrobenzoate inhibits 4‐hydroxybenzoate polyprenyltransferase in malaria parasites and enhances atovaquone efficacy - PMC. National Institutes of Health (NIH).
  • 4-Nitrobenzoic acid - ZORA. University of Zurich.
  • Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients - MDPI. MDPI.
  • Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine - PMC. National Institutes of Health (NIH).
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. ResearchGate.
  • Alpha-Lipoic Acid Reduces Methemoglobin and Oxidative Imbalance in the Blood and Liver Induced by Dapsone in Mice: Molecular Mechanism of Antioxidant Action. ACS Pharmacology & Translational Science.

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